molecular formula C23H30N4O3 B10854662 AT-533

AT-533

Numéro de catalogue: B10854662
Poids moléculaire: 410.5 g/mol
Clé InChI: FMOSGTTYAFQMSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AT-533 is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H30N4O3

Poids moléculaire

410.5 g/mol

Nom IUPAC

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide

InChI

InChI=1S/C23H30N4O3/c1-13-21-19(11-23(2,3)12-20(21)29)27(26-13)15-6-9-17(22(24)30)18(10-15)25-14-4-7-16(28)8-5-14/h6,9-10,14,16,25,28H,4-5,7-8,11-12H2,1-3H3,(H2,24,30)

Clé InChI

FMOSGTTYAFQMSD-UHFFFAOYSA-N

SMILES canonique

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ORIC-533 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a critical ectoenzyme in the adenosine signaling pathway. Within the tumor microenvironment (TME), CD73 plays a pivotal role in generating immunosuppressive adenosine, thereby facilitating tumor immune evasion. ORIC-533 effectively blocks this process, leading to a reduction in adenosine levels and a subsequent restoration of anti-tumor immunity. This guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of ORIC-533, with a focus on its impact on the TME. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its therapeutic potential.

Introduction: The Adenosine Pathway and its Role in Cancer Immunity

The adenosine signaling pathway is a key regulator of immune responses. In the TME, extracellular adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD⁺) are converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP to adenosine.[1] Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), triggering a cascade of immunosuppressive signals.[2] This leads to diminished activation and proliferation of cytotoxic T cells, impaired NK cell activity, and the promotion of immunosuppressive cell types, ultimately allowing cancer cells to evade immune destruction.[2] High levels of CD73 and adenosine in the TME are associated with poor prognosis in several cancers, including multiple myeloma.[2]

ORIC-533: A Potent Inhibitor of CD73

ORIC-533 is a novel, orally active inhibitor of CD73 designed to counteract adenosine-mediated immunosuppression.[3] Preclinical studies have demonstrated its high potency and selectivity.

Quantitative Data on ORIC-533 Potency
ParameterValueCell Line/SystemReference
Biochemical IC50 <0.1 nMMalachite Green Assay[2]
Cellular EC50 (Adenosine Generation) 0.14 nMH1568 (human lung cancer)[2]
1.0 nMEMT6 (mouse breast cancer)[2]
Dissociation Constant (KD) 30 pMSurface Plasmon Resonance[2]

Mechanism of Action in the Tumor Microenvironment

ORIC-533 exerts its anti-tumor effects by remodeling the immunosuppressive TME into an immune-active environment. This is achieved through the inhibition of CD73 and the subsequent reduction of adenosine, leading to the activation of various immune effector cells.

Reversal of T-Cell Suppression

In the presence of high AMP concentrations, which are characteristic of the TME, T-cell proliferation and cytokine production are significantly suppressed. ORIC-533 has been shown to rescue this immunosuppressed state.

  • T-Cell Proliferation: ORIC-533 restores the proliferative capacity of CD8+ T cells that have been suppressed by AMP.[4]

  • Cytokine Production: Treatment with ORIC-533 leads to a significant increase in the secretion of pro-inflammatory cytokines such as interferon-gamma (IFNγ), tumor necrosis factor-alpha (TNFα), and interleukin-2 (IL-2) by T cells.[4]

Activation of Other Immune Cells

The benefits of ORIC-533 extend beyond T cells:

  • Natural Killer (NK) Cells: ORIC-533 enhances the cytotoxic activity of NK cells against tumor cells.

  • Dendritic Cells (DCs): By reducing adenosine, ORIC-533 can promote the maturation and activation of DCs, which are crucial for initiating anti-tumor immune responses.

Signaling Pathway

The mechanism of action of ORIC-533 within the TME can be visualized as a signaling cascade.

ORIC533_Mechanism cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) cluster_Outcome Therapeutic Outcome ATP/NAD+ ATP/NAD+ AMP AMP ATP/NAD+->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors CD39 CD39 CD73 CD73 ORIC-533 ORIC-533 ORIC-533->CD73 Immune Activation Immune Activation ORIC-533->Immune Activation Immunosuppression Immunosuppression A2A/A2B Receptors->Immunosuppression Tumor Cell Lysis Tumor Cell Lysis Immune Activation->Tumor Cell Lysis

Caption: Mechanism of ORIC-533 in the Tumor Microenvironment.

Preclinical In Vivo Efficacy

The anti-tumor activity of ORIC-533 has been demonstrated in a syngeneic mouse model of cancer.

ModelTreatmentDosageOutcomeReference
E.G7-OVA T-cell lymphoma ORIC-533150 mg/kg QD (oral)67% Tumor Growth Inhibition (TGI) on Day 19[4]

In this model, oral administration of ORIC-533 led to a significant reduction in intratumoral adenosine levels and a corresponding increase in the number of CD8+ T cells within the tumor.[4]

Clinical Evaluation in Multiple Myeloma (NCT05227144)

A Phase 1b clinical trial (NCT05227144) is currently evaluating ORIC-533 in patients with relapsed/refractory multiple myeloma.

Patient Population and Dosing
CharacteristicDetailsReference
Patient Population Heavily pretreated relapsed/refractory multiple myeloma[3]
100% triple-class refractory, 91% penta-refractory[5]
57% had prior anti-BCMA bispecific antibody or CAR-T therapy[5]
Dosing 400 mg to 2400 mg once daily (oral)[5]
Preliminary Safety and Efficacy

ORIC-533 has been generally well-tolerated, with most treatment-related adverse events (TRAEs) being Grade 1 or 2.[5] There have been no dose-limiting toxicities.[5] Preliminary evidence of clinical activity has been observed, including reductions in paraprotein levels in some patients.[5] At doses of ≥ 1200 mg, there was evidence of immune activation, with an increase in activated CD8+ T cells and NK cells.[6]

Detailed Experimental Protocols

CD73 Biochemical Inhibition Assay (Malachite Green Assay)

This assay quantifies the inhibition of CD73 enzymatic activity by measuring the amount of free phosphate released from the hydrolysis of AMP.

  • Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

  • Protocol:

    • Recombinant human CD73 is incubated with varying concentrations of ORIC-533.

    • AMP is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the malachite green reagent is added.

    • The absorbance is read at approximately 620-660 nm.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Adenosine Generation Assay (LC-MS/MS)

This method quantifies the production of adenosine by cancer cells in the presence of ORIC-533.

  • Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate and quantify the amount of adenosine in cell culture supernatants.

  • Protocol:

    • CD73-expressing cancer cells (e.g., H1568) are plated.

    • Cells are treated with a range of ORIC-533 concentrations.

    • AMP is added to the culture medium.

    • After incubation, the supernatant is collected.

    • Adenosine levels are quantified by LC-MS/MS.

    • EC50 values are determined from the dose-response curve.

T-Cell Activation and Proliferation Assay

This assay assesses the ability of ORIC-533 to rescue T-cell function from AMP-induced suppression.

  • Principle: T-cell proliferation is measured by the dilution of a fluorescent dye (e.g., CellTrace Violet) as cells divide. Activation is assessed by the expression of surface markers and cytokine production.

  • Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T cells are enriched.

    • T cells are labeled with CellTrace Violet.

    • Cells are stimulated with anti-CD3 and anti-CD28 antibodies (typically 1-5 µg/mL) in the presence of a high concentration of AMP (e.g., 100 µM) and varying concentrations of ORIC-533.

    • After 72-96 hours, T-cell proliferation is analyzed by flow cytometry, measuring the dilution of CellTrace Violet.

    • Supernatants are collected for cytokine analysis.

Cytokine Secretion Assay (Meso Scale Discovery ELISA)

This assay quantifies the levels of cytokines secreted by activated T cells.

  • Principle: An electrochemiluminescence-based ELISA provides a sensitive and multiplexed measurement of cytokines.

  • Protocol:

    • Supernatants from the T-cell activation assay are collected.

    • The samples are analyzed using a Meso Scale Discovery (MSD) multiplex cytokine assay kit (e.g., Human ProInflammatory-9 Ultra-Sensitive Kit) according to the manufacturer's instructions.

    • The plates are read on an MSD instrument, and cytokine concentrations are determined from standard curves.

In Vivo Tumor Model (E.G7-OVA)

This syngeneic mouse model is used to evaluate the in vivo anti-tumor efficacy of ORIC-533.

  • Principle: The E.G7-OVA cell line, a derivative of the EL4 lymphoma that expresses chicken ovalbumin (OVA), is implanted in immunocompetent C57BL/6 mice. This allows for the study of tumor growth and anti-tumor immune responses in a setting with a functional immune system.

  • Protocol:

    • C57BL/6 mice are subcutaneously inoculated with E.G7-OVA cells.

    • Once tumors are established, mice are treated with ORIC-533 or vehicle control via oral gavage.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors and immune cells can be harvested for pharmacodynamic analysis (e.g., intratumoral adenosine levels, immune cell infiltration).

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation Biochemical_Assay Biochemical Assay (Malachite Green) Cellular_Assay Cellular Assay (LC-MS/MS) Biochemical_Assay->Cellular_Assay TCell_Assay T-Cell Activation (Flow Cytometry, ELISA) Cellular_Assay->TCell_Assay InVivo_Model In Vivo Model (E.G7-OVA) TCell_Assay->InVivo_Model Phase1b_Trial Phase 1b Trial (NCT05227144) InVivo_Model->Phase1b_Trial Translational Development Safety_Efficacy Safety & Efficacy Assessment Phase1b_Trial->Safety_Efficacy

References

Iscalimab (CFZ533): A Technical Guide to the Anti-CD40 Antibody in Lupus Nephritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-CD40 monoclonal antibody, iscalimab (CFZ533), and its investigation for the treatment of lupus nephritis. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to support ongoing research and development in this field.

Introduction to Iscalimab (CFZ533) and its Mechanism of Action

Iscalimab (CFZ533) is a fully human, non-depleting, Fc-silenced IgG1 monoclonal antibody that targets the CD40 receptor.[1][2][3] The CD40-CD40 ligand (CD154) signaling pathway is a critical co-stimulatory pathway in the adaptive immune response and its dysregulation is central to the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis.[1] CD40 is expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, while CD40L is primarily expressed on activated T cells.[1] Their interaction triggers a cascade of events leading to B cell proliferation, differentiation into plasma cells, antibody production, and germinal center formation.[1]

Iscalimab is designed to block the interaction between CD40 and CD40L, thereby inhibiting this signaling cascade.[1] A key feature of iscalimab is its engineered Fc region (N297A mutation), which renders it "Fc-silent."[1][3] This modification prevents the antibody from mediating effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), thus avoiding the depletion of CD40-expressing B cells.[1][3] This is a crucial safety feature, as earlier anti-CD40L antibodies with active Fc regions were associated with thromboembolic events.[1]

Preclinical Research and Characterization

In Vitro Studies

A series of in vitro experiments were conducted to characterize the binding and functional properties of iscalimab. These assays demonstrated the antibody's ability to bind to CD40 and effectively block downstream signaling pathways.

Table 1: Summary of In Vitro Characterization of Iscalimab (CFZ533)

Assay TypeCell TypeMethodKey Findings
Binding Affinity CD40-expressing cellsSurface Plasmon ResonanceHigh affinity binding to human CD40
CD40 Receptor Occupancy Human B cellsFlow CytometryComplete (≥90%) receptor occupancy at plasma concentrations >0.3-0.4 µg/mL
Inhibition of CD154-induced B cell proliferation Human Peripheral Blood Mononuclear Cells (PBMCs)Proliferation Assay (e.g., CFSE or BrdU incorporation)Potent inhibition of CD154-induced B cell proliferation
Inhibition of cytokine production Human Monocytes/Dendritic CellsELISA or Multiplex Cytokine AssayInhibition of CD154-induced production of pro-inflammatory cytokines (e.g., IL-6, TNF-α)
In Vivo Animal Studies

Preclinical in vivo studies were essential to evaluate the safety, pharmacokinetics, and efficacy of iscalimab in a living system before human trials. The most relevant animal model for studying lupus nephritis is the New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse, which spontaneously develops an autoimmune disease that closely mimics human SLE, including the development of glomerulonephritis.[4][5]

Table 2: Summary of In Vivo Studies with Anti-CD40 Antibodies in Lupus Models

Animal ModelTreatment RegimenKey Efficacy EndpointsKey Findings
NZB/W F1 Mice Prophylactic or therapeutic administration of anti-CD40 antibodyProteinuria, anti-dsDNA antibody titers, renal histology (glomerulonephritis scoring), survivalReduced proteinuria, decreased autoantibody levels, improved renal pathology, and prolonged survival.[4][5]
Non-human Primates (Cynomolgus/Rhesus Monkeys) Intravenous or subcutaneous administration of iscalimabT-cell dependent antibody response, germinal center formation, B cell counts, safetyBlocked primary and recall T-cell dependent antibody responses, abrogated germinal center formation without depleting peripheral B cells, and was well-tolerated.[3]

Clinical Development in Lupus Nephritis: Phase II Trial (NCT03610516)

A randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of iscalimab in patients with active proliferative lupus nephritis.[1][2][6][7]

Study Design and Patient Population
  • Design: Patients were randomized in a 2:1 ratio to receive either intravenous iscalimab (10 mg/kg) or placebo, in addition to standard of care therapy.[1][2][7]

  • Treatment Duration: 24-week treatment period followed by a 24-week safety follow-up.[1][7]

  • Patient Population: Adults with a diagnosis of SLE and biopsy-proven active proliferative lupus nephritis (Class III or IV).[1][2]

Efficacy Results

The study met its primary efficacy endpoint, demonstrating a statistically significant reduction in proteinuria in the iscalimab group compared to the placebo group.[1][2]

Table 3: Key Efficacy Outcomes of the Phase II Trial of Iscalimab in Lupus Nephritis at Week 24

Efficacy EndpointIscalimab + Standard of Care (n=39)Placebo + Standard of Care (n=18)
Relative Improvement from Baseline in UPCR 63.1%36.3%
Statistically Significant Reduction in UPCR (Iscalimab vs. Placebo) 42.1%-
Complete Renal Response (CRR) 35.1%22.2%
Partial Renal Response (PRR) Not explicitly statedNot explicitly stated

UPCR: Urinary Protein-to-Creatinine Ratio

Safety and Tolerability

Iscalimab was generally well-tolerated.[1] The majority of adverse events were mild to moderate in severity.[1] The incidence of serious adverse events was comparable between the iscalimab and placebo groups.[1]

Table 4: Overview of Safety Profile in the Phase II Lupus Nephritis Trial

Safety ParameterIscalimab + Standard of CarePlacebo + Standard of Care
Patients with any Adverse Event (AE) High incidence in both groupsHigh incidence in both groups
Most Common AEs Upper respiratory tract infection, nasopharyngitis, urinary tract infectionSimilar to iscalimab group
Patients with Serious AEs (SAEs) 15.4%16.7%
AEs leading to Discontinuation 3 patients1 patient

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the research of iscalimab and anti-CD40 antibodies in lupus nephritis.

In Vitro B Cell Proliferation Assay

Objective: To assess the ability of iscalimab to inhibit the proliferation of B cells stimulated by the CD40 pathway.

General Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture the labeled PBMCs in the presence of a recombinant soluble CD40 Ligand (sCD40L) to stimulate B cell proliferation.

  • Concurrently, treat the cells with a range of concentrations of iscalimab or an isotype control antibody.

  • After a period of incubation (typically 3-5 days), harvest the cells.

  • Stain the cells with fluorescently-labeled antibodies against B cell markers (e.g., CD19, CD20).

  • Analyze the cells by flow cytometry. B cell proliferation is measured by the dilution of the CFSE dye in the CD19/CD20 positive population.

NZB/W F1 Mouse Model of Lupus Nephritis

Objective: To evaluate the in vivo efficacy of an anti-CD40 antibody in a spontaneous model of lupus nephritis.

General Protocol:

  • Use female NZB/W F1 mice, which spontaneously develop lupus-like disease.

  • Initiate treatment at an age when early signs of disease are present (e.g., 16-20 weeks), but before severe, irreversible kidney damage occurs.

  • Administer the anti-CD40 antibody (or a control) via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitor disease progression through weekly or bi-weekly measurements of:

    • Proteinuria: Using urine dipsticks or a quantitative assay (e.g., albumin-to-creatinine ratio).

    • Body weight.

  • Collect serum samples at regular intervals to measure anti-dsDNA antibody titers by ELISA.

  • At the end of the study, euthanize the mice and collect kidneys for histological analysis.

  • Score the severity of glomerulonephritis based on glomerular cellularity, mesangial expansion, and immune complex deposition (IgG and C3) by immunofluorescence.

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the frequency and activation state of B and T cell populations in peripheral blood of patients or in animal models.

General Protocol:

  • Collect whole blood or isolate PBMCs.

  • For whole blood, lyse red blood cells.

  • Stain the cells with a cocktail of fluorescently-labeled monoclonal antibodies targeting cell surface markers. A typical panel for B and T cell analysis in lupus might include:

    • B cells: CD19, IgD, CD27, CD21, CD38

    • T cells: CD3, CD4, CD8, CD45RA, CCR7, PD-1, ICOS

  • If intracellular markers are being assessed (e.g., transcription factors), fix and permeabilize the cells after surface staining, followed by intracellular staining.

  • Acquire the stained cells on a multi-color flow cytometer.

  • Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies and expression of markers.

Visualizations

Signaling Pathways and Experimental Workflows

CD40_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_B_Cell B Cell T_Cell CD40L (CD154) CD40 CD40 T_Cell->CD40 Binds B_Cell_Activation B Cell Activation, Proliferation, Differentiation CD40->B_Cell_Activation Initiates Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Autoantibody Autoantibody Production Plasma_Cell->Autoantibody Iscalimab Iscalimab (CFZ533) Iscalimab->CD40 Blocks Interaction Experimental_Workflow_LN_Mouse_Model start Start with NZB/W F1 Mice (16-20 weeks old) treatment Administer Iscalimab or Placebo start->treatment monitoring Weekly Monitoring: - Proteinuria - Body Weight treatment->monitoring serum_collection Periodic Serum Collection: - Anti-dsDNA ELISA treatment->serum_collection endpoint End of Study: - Euthanasia - Kidney Harvest monitoring->endpoint serum_collection->endpoint histology Renal Histology: - H&E Staining - Immunofluorescence (IgG, C3) endpoint->histology analysis Data Analysis: - Statistical Comparison - Efficacy Determination histology->analysis Clinical_Trial_Flow screening Patient Screening: - SLE Diagnosis - Biopsy-proven LN randomization Randomization (2:1) screening->randomization arm_iscalimab Iscalimab (10 mg/kg IV) + Standard of Care randomization->arm_iscalimab arm_placebo Placebo (IV) + Standard of Care randomization->arm_placebo treatment_period 24-Week Treatment Period arm_iscalimab->treatment_period arm_placebo->treatment_period primary_endpoint Primary Endpoint Assessment (Week 24): - UPCR Change from Baseline treatment_period->primary_endpoint follow_up 24-Week Safety Follow-up primary_endpoint->follow_up

References

The Discovery and Development of AT-533 (ORIC-533): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-533, also known as ORIC-533, is an orally bioavailable, potent, and selective small molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2] The accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune response.[2] By inhibiting CD73, ORIC-533 aims to reduce adenosine levels, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3] This document provides a detailed technical guide on the discovery and development timeline of ORIC-533, including its mechanism of action, preclinical findings, and clinical trial progress.

Discovery and Preclinical Development

ORIC-533 was discovered by ORIC Pharmaceuticals through a structure-based drug design campaign.[2] The primary goal was to develop a potent and orally bioavailable CD73 inhibitor.

Mechanism of Action

ORIC-533 is a competitive inhibitor of CD73, binding to the enzyme to block the hydrolysis of AMP to adenosine.[3] This leads to a reduction in immunosuppressive adenosine in the tumor microenvironment, which in turn enhances the activity of various immune cells, including T cells and NK cells, against tumor cells.[4]

Signaling Pathway

The signaling pathway affected by ORIC-533 is central to tumor immune evasion. Extracellular ATP and ADP are converted to AMP by CD39. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A) on immune cells, leading to immunosuppression. ORIC-533 directly inhibits CD73, breaking this immunosuppressive cascade.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell ATP eATP ADP eADP ATP->ADP CD39 CD39 AMP eAMP ADP->AMP ADO Adenosine AMP->ADO CD73 CD73 A2AR A2A Receptor ADO->A2AR Suppression Immune Suppression A2AR->Suppression ORIC533 ORIC-533 ORIC533->CD73

Figure 1: Mechanism of Action of ORIC-533 in the Adenosine Pathway.
Preclinical Efficacy

ORIC-533 has demonstrated potent and selective inhibition of CD73 in a variety of preclinical models.

ORIC-533 exhibits picomolar potency against CD73 in biochemical assays and sub-nanomolar to low nanomolar potency in cellular assays.[1][5]

Assay TypeTarget/Cell LineIC50/EC50 (nM)
Biochemical Assay CD73<0.1[1]
Cellular Adenosine Production H1528 (Human)0.14[1]
Cellular Adenosine Production EMT6 (Mouse)1.0[1]
Cellular Adenosine Production Human CD8+ T-cells0.1[5]

Table 1: Preclinical Potency of ORIC-533

In an E.G7-OVA syngeneic mouse model, oral administration of ORIC-533 at 150 mg/kg once daily resulted in a 67% tumor growth inhibition (TGI) on day 19.[6] This anti-tumor activity was associated with a reduction in intratumoral adenosine and an increase in CD8+ T-cells.[6]

Ex vivo studies using bone marrow aspirates from patients with relapsed/refractory multiple myeloma demonstrated that ORIC-533 treatment led to a dose-dependent reduction in viable CD138+ myeloma cells.[3] Furthermore, ORIC-533 inhibited adenosine production in the plasma supernatants of these bone marrow aspirates.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species showed that ORIC-533 has low clearance and high stability, supporting once-daily oral dosing.[1]

SpeciesIV Clearance (mL/min/kg)Vss (L/kg)Half-life (h)
Beagle Dog1.180.2703.2

Table 2: Pharmacokinetic Parameters of ORIC-533 in Beagle Dogs [1]

Clinical Development

Based on its promising preclinical profile, ORIC-533 advanced into clinical development for the treatment of relapsed/refractory multiple myeloma.

Phase 1b Clinical Trial (NCT05227144)

An open-label, Phase 1b dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ORIC-533 in patients with relapsed/refractory multiple myeloma.

The study enrolled heavily pretreated patients who were refractory to at least three classes of drugs, with a significant portion being refractory to five classes of drugs and having received prior anti-BCMA therapies.[7] ORIC-533 was administered orally once daily at doses ranging from 400 mg to 1600 mg.[7]

DateMilestone
Q4 2021 Phase 1 trial of single agent ORIC-533 expected to initiate in patients with multiple myeloma.
Q1 2022 Initiated dosing of patients in the Phase 1b trial.
Q2 2022 Presented preclinical data at the American Association for Cancer Research (AACR) Annual Meeting.
Q4 2022 Presented preclinical data at the American Society of Hematology (ASH) Annual Meeting.
Q4 2022 Established a clinical development collaboration with Pfizer for a potential Phase 2 combination study with elranatamab.
H2 2023 Reported initial data from the Phase 1b trial.

Table 3: Key Clinical Development Milestones for ORIC-533

ORIC-533 was generally well-tolerated. The majority of treatment-related adverse events were Grade 1 or 2.[7]

The clinical pharmacokinetic profile of ORIC-533 demonstrated a plasma half-life of approximately 24 hours, supporting once-daily dosing.[1] Preliminary pharmacodynamic data showed inhibition of CD73 activity in both serum and bone marrow samples, along with increases in the abundance and activation of CD8+ T cells.[1]

Early evidence of single-agent clinical activity was observed in this heavily pretreated patient population.[1]

Experimental Protocols

Adenosine Quantification by LC-MS/MS

Adenosine levels in cell culture supernatants and tumor homogenates were quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

Workflow:

  • Sample Preparation: Cell culture supernatants or homogenized tumor tissues are collected.

  • Extraction: Proteins are precipitated, and the supernatant containing adenosine is isolated.

  • LC Separation: The sample is injected into a liquid chromatograph for separation of adenosine from other components.

  • MS/MS Detection: The separated adenosine is ionized and detected by a mass spectrometer.

  • Quantification: The amount of adenosine is determined by comparing its signal to that of a known standard.

Start Sample Collection (Supernatant/Homogenate) ProteinPrecip Protein Precipitation Start->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 2: Workflow for LC-MS/MS Quantification of Adenosine.
Ex Vivo Multiple Myeloma Bone Marrow Mononuclear Cell (BM-MNC) Viability Assay

This assay assesses the cytotoxic effect of ORIC-533 on primary multiple myeloma cells within their native bone marrow microenvironment.

Protocol:

  • Sample Collection: Bone marrow aspirates are obtained from patients with relapsed/refractory multiple myeloma.

  • BM-MNC Isolation: Bone marrow mononuclear cells are isolated from the aspirates.

  • Treatment: BM-MNCs are cultured in the presence of varying concentrations of ORIC-533 or a vehicle control for 48-72 hours.[8]

  • Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a plasma cell marker) and a viability dye.

  • Flow Cytometry: The viability of CD138+ multiple myeloma cells is determined by flow cytometry.[8]

Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class preclinical profile. It has demonstrated potent and selective inhibition of the adenosine-producing enzyme CD73, leading to anti-tumor effects in preclinical models. The ongoing Phase 1b clinical trial in heavily pretreated multiple myeloma patients has shown an acceptable safety profile, a pharmacokinetic profile supportive of once-daily dosing, and early signs of immune activation and clinical activity. The development of ORIC-533 represents a significant advancement in targeting the immunosuppressive tumor microenvironment and holds potential as a novel immunotherapy for multiple myeloma and potentially other cancers.

References

Iscalimab (CFZ533): A Technical Guide to Target Binding and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscalimab (CFZ533) is a fully human, non-depleting monoclonal antibody that targets the CD40 receptor.[1] Developed by Novartis, iscalimab is engineered to block the interaction between CD40 and its ligand, CD154 (CD40L), a critical costimulatory pathway in the activation of the immune system.[2] By inhibiting this pathway, iscalimab aims to suppress overactive immune responses that are central to the pathophysiology of various autoimmune diseases and allograft rejection.[1][2] This technical guide provides an in-depth overview of iscalimab's target binding characteristics, its specificity, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

Iscalimab's therapeutic potential lies in its specific blockade of the CD40-CD154 signaling pathway.[2][3] The CD40 receptor is a costimulatory protein primarily expressed on the surface of antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages.[2] Its ligand, CD154, is predominantly found on activated T cells. The engagement of CD40 by CD154 triggers a signaling cascade that is essential for T-cell activation and proliferation, B-cell differentiation and antibody production, and the release of pro-inflammatory cytokines.[2]

Iscalimab binds to CD40, sterically hindering its interaction with CD154 and thereby preventing the downstream signaling events.[3] A key feature of iscalimab is its engineered Fc region, which contains a mutation to silence effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[3] This "Fc-silent" design makes iscalimab a non-depleting antibody, meaning it blocks the function of CD40-expressing cells without causing their destruction, which is a desirable safety feature for non-oncology indications.

CD40 CD40 Activation Immune Activation (B Cell Proliferation, Cytokine Release) CD40->Activation MHCII_Peptide MHC-II + Peptide CD154 CD154 (CD40L) CD154->CD40 TCR TCR TCR->MHCII_Peptide Iscalimab Iscalimab (CFZ533) Iscalimab->CD40 Blockade Blockade

Caption: Iscalimab's Mechanism of Action.

Target Binding and Specificity

Iscalimab demonstrates high-affinity binding to the CD40 receptor and exhibits specificity for human and non-human primate CD40. The following tables summarize the quantitative data on iscalimab's binding characteristics.

Binding Affinity
ParameterValueSpeciesMethod
K D0.3 nMHumanSurface Plasmon Resonance (Biacore)
EC 50~0.2 µg/mLHuman, Rhesus, CynomolgusCell-based binding assay (B cells)
EC 507.761 ng/mLHumanImmobilized CD40 Protein Binding Assay

Table 1: Binding Affinity of Iscalimab to CD40.[1]

Functional Inhibition
AssayIC 50Species
rCD154-induced TNF production (moDCs)0.04 µg/mLHuman
rCD154-induced PBMC proliferation0.02 µg/mLHuman
rCD154-induced PBMC proliferation0.03 µg/mLRhesus
rCD154-induced PBMC proliferation0.01 µg/mLCynomolgus

Table 2: Functional Inhibitory Activity of Iscalimab.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and specificity of iscalimab.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding kinetics and affinity of iscalimab to the CD40 receptor using a Biacore instrument.

  • Immobilization of Ligand:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Recombinant human CD40 protein is injected over the activated surface to allow for covalent immobilization via amine coupling.

    • The surface is then deactivated with an injection of ethanolamine-HCl.

  • Analyte Injection:

    • Iscalimab (analyte) is serially diluted in a running buffer (e.g., HBS-EP+).

    • A range of iscalimab concentrations are injected over the immobilized CD40 surface.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rates are measured from the sensorgrams.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

cluster_workflow SPR Workflow start Start immobilize Immobilize Recombinant CD40 on Sensor Chip start->immobilize inject Inject Serial Dilutions of Iscalimab immobilize->inject measure Measure Association and Dissociation inject->measure calculate Calculate KD (kd/ka) measure->calculate end End calculate->end

Caption: SPR Experimental Workflow.
Flow Cytometry for CD40 Receptor Occupancy

This protocol describes the measurement of iscalimab binding to CD40 on the surface of cells, such as B cells, using flow cytometry.

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • Cells are washed and resuspended in a suitable buffer (e.g., FACS buffer).

  • Staining:

    • Cells are incubated with varying concentrations of iscalimab.

    • A fluorescently labeled secondary antibody that binds to human IgG is added to detect iscalimab bound to the cell surface.

    • Co-staining with a B-cell marker (e.g., anti-CD19) is performed to specifically gate on the B-cell population.

  • Data Acquisition and Analysis:

    • Samples are acquired on a flow cytometer.

    • The geometric mean fluorescence intensity (gMFI) of the iscalimab signal on the CD19+ B-cell population is measured.

    • The EC50, the concentration of iscalimab that results in 50% of the maximal binding, is determined from a dose-response curve.

PBMC Proliferation Assay

This assay measures the ability of iscalimab to inhibit the proliferation of PBMCs induced by CD154.

  • Cell Culture:

    • PBMCs are seeded in a 96-well plate.

    • Cells are pre-incubated with serial dilutions of iscalimab.

  • Stimulation:

    • Recombinant human CD154 (rCD154) is added to the wells to stimulate T-cell dependent B-cell proliferation.

  • Proliferation Measurement:

    • After a defined incubation period (e.g., 3 days), a proliferation marker (e.g., BrdU or a fluorescent dye like CFSE) is added to the culture.

    • The incorporation of the marker, which is proportional to cell proliferation, is measured using an appropriate method (e.g., ELISA for BrdU or flow cytometry for CFSE).

  • Data Analysis:

    • The IC50, the concentration of iscalimab that causes 50% inhibition of proliferation, is calculated.

Monocyte-Derived Dendritic Cell (moDC) TNF-α Production Assay

This protocol assesses the inhibitory effect of iscalimab on the production of the pro-inflammatory cytokine TNF-α by moDCs stimulated with CD154.

  • moDC Generation:

    • Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature moDCs.

  • Inhibition and Stimulation:

    • The generated moDCs are pre-incubated with a range of iscalimab concentrations.

    • rCD154 is then added to stimulate the moDCs.

  • TNF-α Measurement:

    • After an overnight incubation, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an ELISA.

  • Data Analysis:

    • The IC50 for the inhibition of TNF-α production is determined from the dose-response curve.

cluster_workflow Functional Assay Workflow start Start prepare_cells Prepare Cells (PBMCs or moDCs) start->prepare_cells preincubate Pre-incubate with Iscalimab Dilutions prepare_cells->preincubate stimulate Stimulate with rCD154 preincubate->stimulate measure_readout Measure Readout (Proliferation or TNF-α) stimulate->measure_readout calculate_ic50 Calculate IC50 measure_readout->calculate_ic50 end End calculate_ic50->end

Caption: Functional Assay Workflow.

Conclusion

Iscalimab (CFZ533) is a highly specific, high-affinity monoclonal antibody that effectively blocks the CD40-CD154 costimulatory pathway. Its non-depleting, Fc-silent design offers a targeted approach to modulating the immune system with a favorable safety profile. The comprehensive in vitro and in vivo characterization of iscalimab's binding and functional properties provides a strong rationale for its continued investigation in the treatment of autoimmune diseases and the prevention of transplant rejection. The experimental methodologies detailed in this guide serve as a foundation for further research and development in the field of CD40-targeted therapies.

References

An In-Depth Technical Guide to Short-Chain PFAS Analysis Using EPA Method 533

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive overview of the U.S. Environmental Protection Agency (EPA) Method 533, a crucial analytical procedure for the determination of short-chain per- and polyfluoroalkyl substances (PFAS) in drinking water. Developed for researchers, scientists, and professionals in drug development, this document details the methodologies, quantitative data, and experimental workflows that underpin this essential environmental analysis.

EPA Method 533 provides a validated procedure for the analysis of 25 PFAS, with a particular focus on shorter-chain compounds that were not covered by previous methods like EPA 537.1.[1][2][3] The method employs solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the high sensitivity and selectivity required for detecting these contaminants at low concentrations.[1][2][4] A key feature of Method 533 is its use of isotope dilution, which significantly enhances data quality by minimizing the impact of sample matrix interference.[2][5]

Target Analytes

EPA Method 533 is designed to quantify a specific list of 25 PFAS compounds.[1][6] This list includes a range of perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkyl sulfonic acids (PFSAs), fluorotelomer sulfonates (FTSs), and other perfluorinated substances. The emphasis on shorter-chain PFAS (those with carbon chain lengths of 4 to 12) addresses a critical gap in earlier analytical methods.[3][7]

Table 1: PFAS Analytes Targeted by EPA Method 533

Analyte NameAbbreviationCASRN
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid11Cl-PF3OUdS763051-92-9
9-Chlorohexadecafluoro-3-oxanonane-1-sulfonic acid9Cl-PF3ONS756426-58-1
4,8-Dioxa-3H-perfluorononanoic acidADONA919005-14-4
Hexafluoropropylene oxide dimer acidHFPO-DA13252-13-6
Nonafluoro-3,6-dioxaheptanoic acidNFDHA151772-58-6
Perfluorobutanoic acidPFBA375-22-4
Perfluorobutanesulfonic acidPFBS375-73-5
Perfluorodecanoic acidPFDA335-76-2
Perfluorododecanoic acidPFDoA307-55-1
Perfluoro(2-ethoxyethane)sulfonic acidPFEESA113507-82-7
Perfluoroheptanoic acidPFHpA375-85-9
Perfluoroheptanesulfonic acidPFHpS375-92-8
Perfluorohexanoic acidPFHxA307-24-4
Perfluorohexanesulfonic acidPFHxS355-46-4
Perfluoro-3-methoxypropanoic acidPFMPA377-73-1
Perfluoro-4-methoxybutanoic acidPFMBA863090-89-5
Perfluorononanoic acidPFNA375-95-1
Perfluorooctanoic acidPFOA335-67-1
Perfluorooctanesulfonic acidPFOS1763-23-1
Perfluoropentanoic acidPFPeA2706-90-3
Perfluoropentanesulfonic acidPFPeS2706-91-4
Perfluoroundecanoic acidPFUnA2058-94-8
1H,1H, 2H, 2H-Perfluorodecane sulfonic acid8:2FTS39108-34-4
1H,1H, 2H, 2H-Perfluorohexane sulfonic acid4:2FTS757124-72-4
1H,1H, 2H, 2H-Perfluorooctane sulfonic acid6:2FTS27619-97-2

Experimental Protocol

The analytical procedure for EPA Method 533 is a multi-step process that begins with sample collection and preservation, followed by extraction and concentration, and culminates in instrumental analysis. The use of polypropylene containers is recommended to avoid potential adsorption of analytes onto glass surfaces.[8]

1. Sample Collection and Preservation:

  • Samples are collected in polypropylene bottles.

  • Preservation is achieved through the addition of ammonium acetate.[5]

2. Sample Preparation and Solid-Phase Extraction (SPE): A critical step in this method is the use of weak anion exchange (WAX) SPE cartridges for the extraction of PFAS from drinking water samples.[6][9] This is a departure from the polystyrene divinylbenzene (SDVB) sorbent used in earlier methods and allows for the effective capture of more polar, short-chain PFAS.[10][11]

  • A 100-250 mL water sample is fortified with isotopically labeled isotope dilution standards.[8]

  • The sample is then passed through a WAX SPE cartridge.[8]

  • The cartridge is washed with aqueous ammonium acetate followed by methanol to remove potential interferences.[8][12]

  • The target PFAS analytes are eluted from the cartridge using methanol containing ammonium hydroxide.[8][12]

3. Extract Concentration and Reconstitution:

  • The eluate is concentrated to dryness under a gentle stream of nitrogen in a heated water bath.[1]

  • The dried extract is then reconstituted in 1.0 mL of a methanol and water mixture (typically 80:20 or as specified in the detailed method).[1][13]

  • Isotope performance standards are added to the final extract before analysis.[1]

4. Instrumental Analysis (LC-MS/MS): The final analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]

  • Liquid Chromatography: A C18 analytical column is commonly used for the separation of PFAS analytes. A delay column may also be employed to mitigate background PFAS contamination originating from the HPLC system.

  • Tandem Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for each target analyte.[2][4]

Below is a diagram illustrating the general experimental workflow for EPA Method 533.

EPA_533_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Water Sample Collection (100-250 mL) Fortify 2. Fortify with Isotope Dilution Standards Sample->Fortify Load 3. Load onto WAX SPE Cartridge Fortify->Load Wash1 4. Wash with Aqueous Ammonium Acetate Load->Wash1 Wash2 5. Wash with Methanol Wash1->Wash2 Elute 6. Elute with Methanolic Ammonium Hydroxide Wash2->Elute Concentrate 7. Concentrate Extract to Dryness Elute->Concentrate Reconstitute 8. Reconstitute in Methanol/Water Concentrate->Reconstitute Add_IPS 9. Add Isotope Performance Standards Reconstitute->Add_IPS LCMS 10. Analyze by LC-MS/MS Add_IPS->LCMS

Caption: General experimental workflow for EPA Method 533.

Quantitative Data and Performance

EPA Method 533 has demonstrated robust performance in terms of recovery and precision. The method's quality control parameters ensure reliable and reproducible results.

Table 2: Typical Performance Data for EPA Method 533

ParameterTypical Value/Range
Calibration Range0.5 - 50 ng/mL
Analyte Recoveries70 - 130%
Relative Standard Deviation (RSD)< 20%
Minimum Reporting Level (MRL)Analyte-specific, typically in the low ng/L range

Note: These values are illustrative and can vary based on the specific laboratory, instrumentation, and sample matrix.

The calibration curves for the analytes typically show excellent linearity, with R² values greater than 0.99.[1] The method's precision and accuracy are assessed through the analysis of laboratory fortified blanks, with recoveries generally expected to be within 70-130% and relative standard deviations below 20%.[1][14] The Minimum Reporting Level (MRL) is determined for each analyte and is typically in the low nanogram per liter (ng/L) range, demonstrating the method's high sensitivity.[13]

Instrumentation and Key Parameters

The successful implementation of EPA Method 533 relies on the proper setup and optimization of the LC-MS/MS system.

Table 3: Typical LC-MS/MS Instrumental Parameters

ComponentParameterTypical Setting
Liquid Chromatography
Analytical ColumnC18, e.g., 50 mm x 2.1 mm, 2.7 µm
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate0.25 mL/min
Column Temperature45 °C
Injection Volume2 µL
Tandem Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Interface Temperature100 °C
Heat Block Temperature250 °C

Note: These parameters are examples and should be optimized for the specific instrument and application.[14]

The logical relationship for the instrumental analysis portion of the method is depicted in the following diagram.

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample_Inject Sample Injection Delay_Column Delay Column (Optional) Sample_Inject->Delay_Column Analytical_Column Analytical Column (C18) Delay_Column->Analytical_Column Separation Analyte Separation Analytical_Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (Q3) Fragmentation->Product_Detection Data_Acquisition Data Acquisition (MRM Mode) Product_Detection->Data_Acquisition

Caption: Logical flow of the LC-MS/MS analysis in EPA Method 533.

References

Preclinical Evaluation of AT-533 in Syngeneic Mouse Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding preclinical studies of a compound specifically designated "AT-533" in syngeneic mouse models is not available at this time. The following guide presents preclinical data for ORIC-533 , a compound with a similar numerical designation, which is an orally bioavailable inhibitor of CD73 and has been evaluated in a syngeneic mouse model. This information is provided to illustrate the type of data and methodologies relevant to the user's query.

Core Focus: ORIC-533, a CD73 Inhibitor

ORIC-533 is a small molecule designed to block the activity of CD73, an ecto-enzyme that plays a crucial role in tumor immune evasion.[1] Within the tumor microenvironment, CD73 converts adenosine monophosphate (AMP) into adenosine.[2] The accumulation of adenosine suppresses the function of key immune cells, such as T cells, natural killer (NK) cells, and dendritic cells, thereby enabling tumor growth.[1] By inhibiting CD73, ORIC-533 aims to reduce immunosuppressive adenosine levels and restore anti-tumor immunity.[1][2] Elevated CD73 expression has been linked to a poorer prognosis in various cancers, including multiple myeloma.[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the adenosine pathway targeted by ORIC-533. In the tumor microenvironment, extracellular ATP and NAD+ are converted to AMP. CD73 then catalyzes the final step, producing adenosine, which binds to its receptors on immune cells, leading to immunosuppression. ORIC-533 directly inhibits CD73, thereby preventing the production of adenosine and reversing its immunosuppressive effects.

cluster_TME Tumor Microenvironment ATP ATP / NAD+ AMP AMP ATP->AMP Catabolism Adenosine Adenosine AMP->Adenosine CD73 Immune_Suppression Immune Suppression Adenosine->Immune_Suppression ORIC533 ORIC-533 ORIC533->Adenosine Inhibits Production

Caption: ORIC-533 mechanism of action in the tumor adenosine pathway.

In Vivo Efficacy in a Syngeneic Model

Preclinical evaluation of ORIC-533 was conducted in the E.G7-OVA T-cell lymphoma syngeneic model, which utilizes immunocompetent C57BL/6 mice.[2] The E.G7-OVA cell line is derived from the murine EL4 lymphoma line and is engineered to express chicken ovalbumin, enhancing its immunogenicity and making it a suitable model for testing immunotherapies.[2]

Quantitative Data Summary

The primary efficacy data from the in vivo study of ORIC-533 in the E.G7-OVA model is presented below.

CompoundDoseScheduleAdministrationTumor ModelHost StrainEfficacy MetricResult
ORIC-533150 mg/kgOnce Daily (21 days)Oral (PO)E.G7-OVAC57BL/6Tumor Growth Inhibition (TGI)67% (at Day 19)[2]
Experimental Protocol

A detailed methodology for the key in vivo experiment is outlined below.

1. Animal Model and Cell Line:

  • Host: C57BL/6 mice, serving as an immunocompetent host system.[2]

  • Cell Line: Murine E.G7-OVA T-cell lymphoma cells were used to establish tumors.[2]

2. Tumor Establishment:

  • E.G7-OVA cells were cultured under standard conditions and subsequently implanted subcutaneously into the C57BL/6 mice to initiate tumor development.

3. Therapeutic Intervention:

  • Test Article: ORIC-533 (referred to as compound 6 in the primary source).[2]

  • Formulation and Dosing: The compound was administered orally at a dose of 150 mg/kg.[2]

  • Treatment Schedule: Dosing was performed once daily for a duration of 21 consecutive days.[2]

4. Efficacy Assessment:

  • Tumor volumes were monitored throughout the study period.

  • The key efficacy endpoint was the calculation of Tumor Growth Inhibition (TGI) on day 19 post-treatment initiation.[2]

  • Ex vivo analysis of tumors was also performed to correlate drug exposure with the reduction of adenosine.[2]

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized in the following diagram.

cluster_Preparation 1. Model Preparation cluster_Treatment 2. Treatment cluster_Analysis 3. Analysis Cell_Culture Culture E.G7-OVA Cells Implantation Implant Cells into C57BL/6 Mice Cell_Culture->Implantation Dosing Oral Dosing of ORIC-533 (150 mg/kg, QD, 21 days) Implantation->Dosing Tumor_Monitoring Monitor Tumor Growth Dosing->Tumor_Monitoring TGI_Analysis Calculate TGI (Day 19) Tumor_Monitoring->TGI_Analysis PD_Analysis Ex Vivo Pharmacodynamic Analysis Tumor_Monitoring->PD_Analysis

Caption: Workflow for the preclinical in vivo evaluation of ORIC-533.

Summary and Future Directions

The preclinical data for ORIC-533 in the E.G7-OVA syngeneic mouse model demonstrates potent anti-tumor activity, achieving 67% tumor growth inhibition. This result supports the hypothesis that inhibiting the CD73-adenosine pathway can effectively overcome tumor-induced immunosuppression. These findings provide a strong rationale for the continued development of ORIC-533 as a novel cancer immunotherapy. Further preclinical studies in a panel of diverse syngeneic models would be valuable to assess its efficacy across different cancer types and to explore potential combination strategies with other immunomodulatory agents.

References

Unveiling EPA Method 533: A Technical Guide to PFAS Analysis in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the U.S. Environmental Protection Agency (EPA) Method 533, a critical tool for the detection of per- and polyfluoroalkyl substances (PFAS) in drinking water. Tailored for researchers, scientists, and drug development professionals, this document outlines the method's scope, limitations, and a detailed breakdown of its analytical procedures.

EPA Method 533 is a solid phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the determination of select PFAS in drinking water.[1][2][3][4] The method employs isotope dilution, which enhances accuracy by minimizing the effects of the sample matrix.[5][6] It specifically targets a range of "short-chain" PFAS (those with carbon chain lengths of 4 to 12), which may not be covered by other methods like EPA 537.1.[7][8]

Scope and Analyte List

The primary application of EPA Method 533 is the quantitative analysis of 25 specific PFAS compounds in drinking water.[7] This method is crucial for monitoring the presence of these persistent environmental contaminants and ensuring the safety of public water supplies. The comprehensive list of analytes targeted by EPA Method 533 is detailed in the table below.

Table 1: EPA Method 533 Analyte List

Analyte NameAbbreviation
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid11Cl-PF3OUdS
9-Chlorohexadecafluoro-3-oxanonane-1-sulfonic acid9Cl-PF3ONS
4,8-Dioxa-3H-perfluorononanoic acidADONA
Hexafluoropropylene oxide dimer acidHFPO-DA (GenX)
Nonafluoro-3,6-dioxaheptanoic acidNFDHA
Perfluorobutanoic acidPFBA
Perfluorobutanesulfonic acidPFBS
Perfluorodecanoic acidPFDA
Perfluorododecanoic acidPFDoA
Perfluoro(2-ethoxyethane)sulfonic acidPFEESA
Perfluoroheptanoic acidPFHpA
Perfluoroheptanesulfonic acidPFHpS
Perfluorohexanoic acidPFHxA
Perfluorohexanesulfonic acidPFHxS
Perfluoro-3-methoxypropanoic acidPFMPA
Perfluoro-4-methoxybutanoic acidPFMBA
Perfluorononanoic acidPFNA
Perfluorooctanoic acidPFOA
Perfluorooctanesulfonic acidPFOS
Perfluoropentanoic acidPFPeA
Perfluoropentanesulfonic acidPFPeS
Perfluoroundecanoic acidPFUnA
1H,1H, 2H, 2H-Perfluorodecane sulfonic acid8:2FTS
1H,1H, 2H, 2H-Perfluorohexane sulfonic acid4:2FTS
1H,1H, 2H, 2H-Perfluorooctane sulfonic acid6:2FTS

Source:[5][9]

Quantitative Data Summary

The performance of EPA Method 533 is characterized by its low detection capabilities. The Minimum Reporting Level (MRL) is a key metric, with demonstrated "in-sample" MRLs as low as 2 ng/L for most analytes and 4 ng/L for PFHpA.[10][11] Laboratories must demonstrate that their background levels of PFAS are below one-third of the MRL to avoid false positives.[12][13]

Table 2: Method Performance and Quality Control

ParameterRequirement
Minimum Reporting Level (MRL) Typically 2-4 ng/L in-sample.[10][11]
Isotope Dilution Analogue Recovery 50-200% in field and QC samples.[11]
Isotope Performance Standard Area 50-150% of the average area from the initial calibration.[11]
Calibration At least five levels, with the lowest at or below the MRL.[1]
Sample Volume 100-250 mL.[3]

Experimental Protocols

The successful implementation of EPA Method 533 relies on meticulous adherence to its experimental protocol. The following is a detailed methodology for the key steps involved.

1. Sample Collection and Preservation:

  • Samples are collected in polypropylene bottles.

  • Preservation involves the addition of ammonium acetate. The sample pH should be verified to be between 6.0 and 8.0.[14]

2. Sample Preparation (Solid Phase Extraction):

  • A 100–250 mL water sample is fortified with isotopically labeled isotope dilution analogues.[2][3]

  • The sample is passed through a weak anion exchange (WAX) solid phase extraction (SPE) cartridge.[6][8][15]

  • The cartridge is rinsed with aqueous ammonium acetate followed by methanol.[2][3]

  • Analytes are eluted from the cartridge with methanol containing ammonium hydroxide.[2][3]

  • The eluate is concentrated to dryness under a gentle stream of nitrogen in a heated water bath (55–60 °C).[2][14]

  • The extract is reconstituted to a final volume of 1.0 mL with 20% water in methanol (v/v) and spiked with isotope performance standards.[2][3][14]

3. Instrumental Analysis (LC-MS/MS):

  • Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2]

  • A delay column is often used to separate any background PFAS contamination originating from the LC system itself.[7]

  • The mobile phases typically consist of water with ammonium acetate and methanol.[10]

Visualizing the Workflow and Scope

To better illustrate the logical flow and boundaries of EPA Method 533, the following diagrams have been generated.

EPA_Method_533_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (100-250 mL Drinking Water) fortification 2. Fortification (Isotope Dilution Analogues) sample_collection->fortification spe 3. Solid Phase Extraction (WAX Cartridge) fortification->spe elution 4. Elution & Concentration spe->elution reconstitution 5. Reconstitution (1 mL final volume) elution->reconstitution lcms 6. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_processing 7. Data Processing (Isotope Dilution Quantification) lcms->data_processing

Figure 1: EPA Method 533 Experimental Workflow

EPA_Method_533_Scope_Limitations cluster_scope Scope cluster_limitations Limitations matrix Drinking Water analytes 25 Specific PFAS (Short-chain focus, C4-C12) quantification Isotope Dilution LC-MS/MS matrix_interferences Potential Matrix Effects background_contamination High Sensitivity to Lab Contamination analyte_specificity Limited to the 25 Listed Analytes long_chain_solubility Longer-chain PFAS may have reduced solubility in final extract scope_node EPA Method 533 scope_node->matrix scope_node->analytes scope_node->quantification scope_node->matrix_interferences scope_node->background_contamination scope_node->analyte_specificity scope_node->long_chain_solubility

Figure 2: Scope and Limitations of EPA Method 533

Limitations and Considerations

While a robust method, EPA 533 has several limitations that analysts must consider:

  • Matrix Interferences: Although isotope dilution minimizes matrix effects, co-extracted contaminants from the sample can still cause interference.[1]

  • Background Contamination: The high sensitivity of the method makes it susceptible to background PFAS contamination from laboratory equipment, reagents, and supplies.[1][12] Rigorous quality control, including the analysis of laboratory reagent blanks, is essential.[3]

  • Analyte Specificity: The method is validated only for the 25 listed PFAS and may not be suitable for other compounds without modification and validation.

  • Long-Chain PFAS Solubility: The final extract composition, optimized for short-chain PFAS, may lead to reduced solubility and potential accuracy issues for longer-chain compounds.[7]

References

Methodological & Application

Application Notes and Protocols: In Vitro Testing of ORIC-533 on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ORIC-533 is an orally bioavailable and potent small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3][4] CD73 is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine in the tumor microenvironment by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][3][5][6] Elevated levels of adenosine within the tumor microenvironment suppress the activity of various immune cells, including T-cells, thereby allowing cancer cells to evade immune surveillance.[6][7] ORIC-533 is designed to block this immunosuppressive pathway, restoring and enhancing anti-tumor immune responses.[7][8]

These application notes provide a detailed protocol for the in vitro assessment of ORIC-533's effect on T-cell activation. The described assays are fundamental for characterizing the immunomodulatory properties of ORIC-533 and are applicable to both human and mouse T-cells.

Mechanism of Action of ORIC-533

ORIC-533 competitively inhibits CD73, preventing the dephosphorylation of AMP into adenosine.[2][8] This leads to a reduction in extracellular adenosine concentrations, thereby alleviating the adenosine-mediated suppression of T-cell function. The restoration of T-cell activity is characterized by increased proliferation, enhanced cytokine production, and upregulation of activation markers.[1][6][9]

Data Presentation

Table 1: In Vitro Potency of ORIC-533
ParameterSpeciesCell Line/SystemIC50/EC50Reference
Biochemical IC50-Recombinant CD73<0.1 nM[9]
Adenosine Generation EC50HumanH1528 Cells0.14 nM[9]
Adenosine Generation EC50MouseEMT6 Cells1.0 nM[9]
Table 2: Effect of ORIC-533 on T-Cell Function
AssayCell TypeKey FindingsReference
T-Cell ProliferationHuman CD8+ T-CellsRescues proliferation in high AMP environment[1][6]
Cytokine Production (TNF-α)Human CD8+ T-CellsRescues cytokine production in high AMP environment[6][9]
T-Cell ActivationHuman T-CellsUpregulation of activation markers (e.g., CD69, CD25)[9][10]
Myeloma Cell LysisAutologous T-Cells from MM patientsTriggers significant lysis of multiple myeloma cells[8][10]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol details the steps to assess the effect of ORIC-533 on T-cell proliferation using a fluorescent dye dilution method.

Materials:

  • Human or mouse Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • CellTrace™ Violet or CFSE proliferation dye

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)[11][12][13]

  • ORIC-533 (dissolved in DMSO)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For a more purified population, T-cells can be isolated using magnetic bead-based negative or positive selection kits.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CellTrace™ Violet or CFSE dye to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.[14]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove excess dye.

  • T-Cell Stimulation and Treatment:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3 for human, 145-2C11 for mouse) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C or for 2 hours at 37°C.[11][15] Wash the wells three times with sterile PBS before adding cells.

    • Alternatively, use anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.[16][17]

    • Seed the stained T-cells at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL (if not using coated beads).[11]

    • Prepare serial dilutions of ORIC-533 in complete medium. Add the desired concentrations of ORIC-533 to the wells. Include a vehicle control (DMSO) and an unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[18]

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells and transfer to FACS tubes.

    • Wash the cells with FACS buffer.

    • Stain the cells with fluorescently conjugated antibodies against T-cell markers such as CD4 and CD8.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ and CD8+ T-cell populations and examining the dilution of the proliferation dye. Proliferation is indicated by a stepwise reduction in fluorescence intensity.

Protocol 2: Cytokine Release Assay

This protocol describes how to measure the production of key T-cell cytokines in response to ORIC-533 treatment.

Materials:

  • Supernatants from the T-cell proliferation assay (from Protocol 1)

  • ELISA kits or multiplex bead-based immunoassay kits (e.g., Luminex) for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Plate reader for ELISA or a compatible flow cytometer for multiplex assays

Procedure:

  • Supernatant Collection:

    • After the desired incubation period (typically 48-72 hours) in the T-cell proliferation assay, centrifuge the 96-well plate at 400 x g for 5 minutes.[19]

    • Carefully collect the culture supernatants without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Perform ELISA or a multiplex bead-based assay on the collected supernatants according to the manufacturer's instructions.[20][21]

    • Briefly, for an ELISA, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.

    • For a multiplex assay, the supernatant is incubated with antibody-coupled beads, followed by detection antibodies.

    • Measure the absorbance or fluorescence intensity and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

ORIC_533_Signaling_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binds CD39->AMP CD73->ADO Activation T-Cell Activation (↑ Proliferation, ↑ Cytokines) cAMP cAMP A2AR->cAMP Activates PKA PKA cAMP->PKA Suppression T-Cell Suppression (↓ Proliferation, ↓ Cytokines) PKA->Suppression Leads to ORIC533 ORIC-533 ORIC533->CD73 Inhibits

Caption: Mechanism of Action of ORIC-533 in reversing T-cell suppression.

TCell_Activation_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_TCells Isolate T-Cells (PBMCs) Stain_TCells Stain with Proliferation Dye Isolate_TCells->Stain_TCells Stimulate Stimulate with anti-CD3/CD28 Stain_TCells->Stimulate Treat Treat with ORIC-533 (Dose-Response) Stimulate->Treat Incubate Incubate (3-5 Days) Treat->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest FACS Analyze Proliferation (Flow Cytometry) Harvest->FACS ELISA Measure Cytokines (ELISA/Multiplex) Harvest->ELISA

Caption: Experimental workflow for in vitro testing of ORIC-533 on T-cells.

References

Application Notes and Protocols for EPA Method 533 Solid Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EPA Method 533 is a validated method for the determination of 25 per- and polyfluoroalkyl substances (PFAS) in drinking water.[1][2][3][4] The method utilizes solid phase extraction (SPE) to extract and concentrate the target analytes from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5] A key feature of this method is the use of isotope dilution, which improves accuracy by correcting for matrix effects and variations in extraction efficiency.[3][6] The method employs a weak anion exchange (WAX) SPE sorbent, which is particularly effective for extracting the more polar, short-chain PFAS that were not included in previous methods like EPA 537.1.[7]

This document provides a detailed protocol for performing the solid phase extraction portion of EPA Method 533, intended for researchers, scientists, and professionals in environmental testing and drug development.

Analyte List

EPA Method 533 covers the analysis of 25 PFAS compounds.[3] The method is designed to address some of the more challenging shorter-chain acids and sulfonates.[4]

Experimental Protocol: Solid Phase Extraction (SPE)

This protocol outlines the manual SPE procedure for EPA Method 533. Automated SPE systems may be used, but the extraction and elution steps must be consistent with the manual procedure.[5]

Materials and Reagents

  • SPE Cartridges: Weak anion exchange (WAX) cartridges. The method development used 500 mg cartridges for 250 mL samples, and 200 mg cartridges are acceptable for 100 mL samples.[5] The sorbent must have a pKa above 8 to remain positively charged during extraction.[5]

  • Sample Bottles: Polypropylene or polyethylene bottles with polypropylene screw caps.[5][8]

  • Reagents:

    • Methanol (HPLC grade or higher)

    • Reagent Water (PFAS-free)

    • Ammonium acetate

    • Ammonium hydroxide

    • Isotope Dilution Analogs (IDAs) and Isotope Performance Standards (IPSs)

  • Apparatus:

    • SPE vacuum manifold

    • Nitrogen evaporator with a water bath

    • Polypropylene collection tubes (15 mL)

    • Volumetric flasks and pipettes

Sample Collection and Preservation

  • Samples must be collected in plastic bottles (polypropylene or polyethylene).[5]

  • The sample volume can range from 100–250 mL.[5][6]

  • Preserve samples with ammonium acetate.[9]

  • Store samples at or below 6°C until extraction and extract within 28 days of collection.[8]

SPE Procedure

  • Sample Pre-treatment:

    • Allow samples to reach room temperature.

    • Add the isotope dilution analogues to all samples, blanks, and control samples.[6]

    • For samples preserved with ammonium acetate, verify the pH is between 6.0 and 8.0.[10]

  • Cartridge Conditioning:

    • Place the WAX SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 15 mL of methanol.

    • Equilibrate the cartridges with 15 mL of reagent water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Attach a sample transfer tube to the top of the cartridge and place the other end into the sample bottle.

    • Adjust the vacuum to achieve a flow rate of approximately 5 mL/min.[10] Higher flow rates may result in low analyte recovery.[10]

    • After the entire sample has passed through the cartridge, rinse the sample bottle with 10 mL of 1 g/L ammonium acetate in reagent water and draw the rinsate through the cartridge.[10]

  • Cartridge Washing:

    • Wash the cartridge with 10 mL of a solution of 25 mM ammonium acetate in water.

    • Add 1 mL of methanol to the sample bottle and draw it through the transfer tube and cartridge to remove residual water.[10]

    • Dry the cartridge under high vacuum for 5 minutes.[10]

  • Elution:

    • Place 15 mL polypropylene collection tubes in the manifold.

    • Rinse the sample bottle with 5 mL of methanol containing 2% ammonium hydroxide (v/v).[10]

    • Elute the analytes by drawing this solution through the cartridge in a dropwise fashion.[10]

    • Repeat the rinse and elution with a second 5 mL aliquot of the elution solvent.[10]

  • Extract Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a water bath heated to 55–60 °C.[10]

    • Reconstitute the dried extract with 1.0 mL of 20% reagent water in methanol (v/v).[5][10]

    • Add the isotope performance standards to the final extract and vortex.[6][10]

Data Presentation

The following tables summarize quantitative data related to the performance of EPA Method 533.

Table 1: Method Performance and Quality Control Criteria

ParameterRequirement
Calibration CurveMinimum of 5 points, R² > 0.99
Minimum Reporting Level (MRL)Lowest calibration standard must be at or below the MRL. Analyte recovery must be 50-150% at the 99% prediction level.[11]
Isotope Dilution Analogue Recovery50-200% of the true concentration.[12]
Isotope Performance Standard Recovery50-150% of the average area from the initial calibration.[11]
Laboratory Fortified Blank (LFB) Recovery70-130% of the true value.[13]
LFB Precision (%RSD)≤ 20%[13]

Table 2: Example Minimum Reporting Levels (MRLs)

AnalyteMRL (ng/L)
All analytes (except PFHpA)2
PFHpA4
Note: These MRLs are based on a specific application note and may vary between laboratories.[6][11]

Table 3: Example Analyte Recoveries in Spiked Reagent Water

Spiking LevelRecovery Range%RSD
10 ng/L70-130%<20%
80 ng/L70-130%<20%
Source: UCT Application Note[10]

Mandatory Visualization

EPA_533_SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration Sample 1. Sample Pre-treatment (Spike with IDAs) Condition 2. Cartridge Conditioning (Methanol, Reagent Water) Load 3. Sample Loading (~5 mL/min) Condition->Load Wash 4. Cartridge Washing (Ammonium Acetate, Methanol) Load->Wash Dry 5. Cartridge Drying (High Vacuum) Wash->Dry Elute 6. Elution (Methanol with 2% NH4OH) Dry->Elute Concentrate 7. Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute 8. Reconstitution (Spike with IPSs) Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid Phase Extraction in EPA Method 533.

References

Application Notes and Protocols for CFZ533 (Iscalimab) Administration in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFZ533, also known as Iscalimab, is a fully human, non-depleting monoclonal antibody that targets the CD40 receptor. By blocking the interaction between CD40 on antigen-presenting cells and its ligand, CD154 (CD40L), on activated T cells, CFZ533 effectively inhibits this critical costimulatory pathway. The CD40-CD154 interaction is pivotal in the pathogenesis of numerous autoimmune diseases, as it governs B cell activation, proliferation, and the formation of germinal centers, which are essential for producing pathogenic autoantibodies.[1][2][3] CFZ533 has been engineered with an Fc-silencing mutation (N297A) to abrogate effector functions such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), thereby focusing its mechanism on pathway blockade without depleting B cells.[1][4]

These application notes provide a comprehensive overview of the administration protocols for CFZ533 in preclinical autoimmune models, drawing from extensive studies in non-human primates and insights from clinical trials in various autoimmune indications.

Mechanism of Action: The CD40-CD154 Signaling Pathway

The therapeutic rationale for CFZ533 is centered on the blockade of the CD40-CD154 costimulatory pathway, a key driver of autoimmune pathology. This pathway is integral to T cell-dependent humoral immune responses and the activation of antigen-presenting cells.[1] In autoimmune diseases such as Sjögren's syndrome and lupus nephritis, dysregulation of this pathway contributes to the production of autoantibodies and chronic inflammation.[2][3][5] CFZ533 binds to CD40, preventing its engagement by CD154 and thereby interrupting the downstream signaling cascade that leads to immune cell activation and proliferation.[1][2]

CD40_Pathway cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_TCell T Helper Cell cluster_CFZ533 Therapeutic Intervention cluster_downstream Downstream Effects APC APC CD40 CD40 B_Cell_Activation B Cell Activation, Proliferation, & Survival CD40->B_Cell_Activation MHCII MHC-II B7 B7 TCell T Cell CD154 CD154 (CD40L) CD154->CD40 Costimulation TCR TCR TCR->MHCII Signal 1 CD28 CD28 CD28->B7 Signal 2 CFZ533 CFZ533 (Iscalimab) CFZ533->CD40 Blocks Interaction Germinal_Center Germinal Center Formation B_Cell_Activation->Germinal_Center Inflammation Inflammation B_Cell_Activation->Inflammation Autoantibody Autoantibody Production Germinal_Center->Autoantibody experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Sampling cluster_analysis Data Analysis animal_model Select Preclinical Model (e.g., Cynomolgus Monkey) disease_induction Induce Autoimmune Phenotype (if applicable, e.g., immunization) animal_model->disease_induction group_allocation Randomize into Treatment Groups (CFZ533 vs. Placebo/Control) disease_induction->group_allocation dosing Administer CFZ533 (Specify dose, route, frequency) group_allocation->dosing clinical_monitoring Monitor Clinical Signs (e.g., disease activity scores) dosing->clinical_monitoring sample_collection Collect Samples (Blood, urine, tissue biopsies) dosing->sample_collection pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis (CFZ533 levels, CD40 occupancy) sample_collection->pk_pd_analysis immuno_assays Immunological Assays (Flow cytometry, ELISAs for autoantibodies/cytokines) sample_collection->immuno_assays histopathology Histopathological Analysis (Tissue inflammation, germinal centers) sample_collection->histopathology

References

Optimizing LC-MS/MS Parameters for Robust EPA Method 533 Performance

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS) in drinking water.

Abstract: This document provides a comprehensive guide to the optimal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the successful implementation of United States Environmental Protection Agency (EPA) Method 533. Detailed experimental protocols, instrument settings, and data presentation formats are outlined to ensure robust and reliable quantification of 25 PFAS compounds in drinking water samples. The methodologies described herein are compiled from established protocols and aim to equip analytical laboratories with the necessary information to achieve high sensitivity, accuracy, and precision in accordance with EPA guidelines.

Introduction

EPA Method 533 is a standardized procedure for the determination of 25 per- and polyfluoroalkyl substances (PFAS) in drinking water.[1][2][3] The method employs solid-phase extraction (SPE) for sample preparation, followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to enhance selectivity.[4][5][6] Quantification is achieved through isotope dilution, which corrects for matrix effects and variability in analytical response.[3][5] This application note details the critical LC-MS/MS parameters and a step-by-step protocol to ensure optimal performance and compliance with EPA Method 533.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation for EPA Method 533 involves isotope dilution anion exchange solid-phase extraction.[1]

Materials:

  • Weak anion exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)[1][7]

  • Reagent water

  • Methanol

  • Ammonium acetate

  • Ammonium hydroxide

  • Isotope Dilution Analogs (IDAs)

  • Isotope Performance Standards (IPSs)

  • Polypropylene sample bottles (250 mL)[8]

Procedure:

  • Sample Collection: Collect drinking water samples in polypropylene bottles.

  • Preservation: Add ammonium acetate to the sample.

  • Fortification: Spike the sample with a known amount of Isotope Dilution Analogs.

  • Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by reagent water.

  • Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge sequentially with an aqueous ammonium acetate solution and then with methanol to remove interferences.[4]

  • Elution: Elute the target PFAS analytes and IDAs from the cartridge using methanol containing ammonium hydroxide.[4]

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath.[4]

  • Reconstitution: Reconstitute the dried extract in a final volume of 1.0 mL with a methanol/water mixture (e.g., 80:20 v/v).[9]

  • Internal Standard Addition: Add the Isotope Performance Standards to the final extract before analysis.[4]

LC-MS/MS Analysis

To mitigate background PFAS contamination originating from the LC system, a delay column is installed between the pump and the autosampler.[10][11]

Workflow Diagram:

EPA_533_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 250 mL Drinking Water Sample Fortify Spike with Isotope Dilution Analogs Sample->Fortify SPE Weak Anion Exchange SPE Fortify->SPE Elute Elute with Methanolic NH4OH SPE->Elute Concentrate Concentrate to Dryness Elute->Concentrate Reconstitute Reconstitute in 1 mL 80:20 MeOH/H2O Concentrate->Reconstitute Add_IPS Add Isotope Performance Standards Reconstitute->Add_IPS LC_Inject Inject into LC-MS/MS Add_IPS->LC_Inject Data_Acq Data Acquisition (MRM) LC_Inject->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Quant Quantification Data_Proc->Quant

Caption: Experimental workflow for EPA Method 533 from sample preparation to LC-MS/MS analysis.

Quantitative Data

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Analytical Column C18, e.g., 2.0-3.0 mm ID x 50-100 mm L, < 3 µm particle size[2][10]
Delay Column C18, e.g., 3.0-5.0 mm ID x 50 mm L, 3-5 µm particle size[2][10][12]
Mobile Phase A 5 mM Ammonium Acetate in Water[10]
Mobile Phase B Methanol[10]
Flow Rate 0.25 - 0.4 mL/min
Injection Volume 2 - 10 µL[10]
Column Temperature 40 - 45 °C[10]
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. A representative gradient is 5-95% B over approximately 10-15 minutes.[10]
Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[10][13]
Ion Source Temp. Dependent on instrument manufacturer; can be a critical parameter for certain analytes like HFPO-DA.[12]
Interface Temp. ~100 °C[10]
Desolvation Line Temp. ~150 °C[10]
Heat Block Temp. ~250 °C[10]
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)[4][5]
MRM Transitions

The following table provides a list of the 25 PFAS analytes targeted in EPA Method 533. The specific precursor and product ions, as well as collision energies and other compound-dependent parameters, must be optimized for each individual instrument.[4][11]

Analyte AcronymAnalyte Name
11Cl-PF3OUdS11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid
9Cl-PF3ONS9-chlorohexadecafluoro-3-oxanone-1-sulfonic acid
ADONA4,8-dioxa-3H-perfluorononanoic acid
HFPO-DAHexafluoropropylene oxide dimer acid
NFDHANonafluoro-3,6-dioxaheptanoic acid
PFBAPerfluorobutanoic acid
PFBSPerfluorobutanesulfonic acid
PFDAPerfluorodecanoic acid
PFDoAPerfluorododecanoic acid
PFEESAPerfluoro(2-ethoxyethane)sulfonic acid
PFHpAPerfluoroheptanoic acid
PFHpSPerfluoroheptanesulfonic acid
PFHxAPerfluorohexanoic acid
PFHxSPerfluorohexanesulfonic acid
PFMBAPerfluoro-4-methoxybutanoic acid
PFMPAPerfluoro-3-methoxypropanoic acid
PFNAPerfluorononanoic acid
PFOAPerfluorooctanoic acid
PFOSPerfluorooctanesulfonic acid
PFPeAPerfluoropentanoic acid
PFPeSPerfluoropentanesulfonic acid
PFUnAPerfluoroundecanoic acid
4:2 FTS1H,1H, 2H, 2H-Perfluorohexane sulfonic acid
6:2 FTS1H,1H, 2H, 2H-Perfluorooctane sulfonic acid
8:2 FTS1H,1H, 2H, 2H-Perfluorodecane sulfonic acid

For a complete list of CAS numbers, please refer to the official EPA Method 533 documentation.[1]

Quality Control and Performance

To ensure the validity of the data, a strict quality control (QC) regimen must be followed as outlined in EPA Method 533. This includes the analysis of Laboratory Reagent Blanks (LRBs), Laboratory Fortified Blanks (LFBs), and the assessment of the recovery of isotope dilution analogs.[10] The recovery of the isotope dilution analogs should typically be within 50-200% of the true concentration.[10] The precision and accuracy of the method are evaluated through replicate analyses of fortified samples, with acceptance criteria generally requiring recoveries within 70-130% and relative standard deviations (%RSD) below 20%.[2]

Conclusion

The successful implementation of EPA Method 533 for the analysis of PFAS in drinking water relies on the careful optimization of LC-MS/MS parameters and strict adherence to the prescribed sample preparation and quality control procedures. By following the protocols and parameter guidelines detailed in this application note, laboratories can achieve the high level of performance required for regulatory compliance and the generation of reliable environmental data. The use of a delay column is a critical component in mitigating background PFAS contamination, and the isotope dilution approach is essential for accurate quantification.

Logical Relationship Diagram:

logical_relationships cluster_method Method Components cluster_objective Analytical Objectives cluster_outcome Desired Outcome SPE Solid-Phase Extraction Accuracy Accuracy SPE->Accuracy Precision Precision SPE->Precision LC Liquid Chromatography Selectivity High Selectivity LC->Selectivity MSMS Tandem Mass Spectrometry Sensitivity High Sensitivity MSMS->Sensitivity MSMS->Selectivity Reliable_Data Reliable & Defensible Data Sensitivity->Reliable_Data Selectivity->Reliable_Data Accuracy->Reliable_Data Precision->Reliable_Data

References

Application Notes and Protocols for Studying Adenosine-Mediated Immune Suppression with an A₂A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified the use of "AT-533" for studying adenosine-mediated immune suppression. Our literature search identified this compound as an Hsp90 inhibitor, which is not suitable for this purpose.[1][2][3][4][5][6] We surmise that "this compound" may have been a typographical error. Therefore, to fulfill the core request of providing detailed application notes on studying adenosine-mediated immune suppression, we will use a representative and well-characterized selective adenosine A₂A receptor antagonist, Istradefylline (KW-6002) , as a proxy. Istradefylline is an approved drug for Parkinson's disease and is extensively studied for its role in immune modulation.[7][8][9]

Introduction

Adenosine is a potent signaling nucleoside that accumulates in the tumor microenvironment (TME) and sites of chronic inflammation, where it plays a critical role in suppressing anti-tumor and anti-inflammatory immune responses.[1][8] This immunosuppressive effect is primarily mediated through the activation of adenosine A₂A receptors (A₂AR) expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[1] Activation of A₂AR by adenosine triggers a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, leading to the inhibition of effector immune cell functions and promoting an immunosuppressive phenotype.[7][10]

Selective A₂A receptor antagonists are a class of small molecules that block the binding of adenosine to the A₂AR, thereby preventing the downstream immunosuppressive signaling. These antagonists represent a promising therapeutic strategy, particularly in oncology, to reverse adenosine-mediated immune suppression and enhance the efficacy of immunotherapies like checkpoint inhibitors.[10][11] This document provides a detailed overview and experimental protocols for using a selective A₂A receptor antagonist, exemplified by Istradefylline, to study adenosine-mediated immune suppression.

Mechanism of Action

The primary mechanism of adenosine-mediated immune suppression involves the production of extracellular adenosine by stressed or dying cells and regulatory T cells (Tregs) within the TME. This adenosine then binds to A₂A receptors on effector T cells. The A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the inhibition of T-cell receptor (TCR) signaling, reduced cytokine production (e.g., IL-2, IFN-γ), and decreased proliferation and cytotoxicity of effector T cells.

A₂A receptor antagonists, such as Istradefylline, act as competitive inhibitors at the A₂A receptor. By occupying the adenosine binding site, they prevent adenosine from activating the receptor, thereby blocking the immunosuppressive cAMP signaling cascade. This restores the functional activity of immune effector cells, even in an adenosine-rich environment.

Below is a diagram illustrating the adenosine-mediated immune suppression pathway and the mechanism of action of an A₂A receptor antagonist.

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_TCell Immune Cell (e.g., T Cell) ATP ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR binds CD39 CD39 CD73 CD73 AMP->Adenosine CD73 AC Adenylyl Cyclase A2AR->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Suppression Immune Suppression (↓ Cytokines, ↓ Proliferation) PKA->Suppression Antagonist A₂A Antagonist (e.g., Istradefylline) Antagonist->A2AR blocks Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Membranes from hA₂AR-expressing cells incubate Incubate: Membranes + Radioligand + Test Antagonist prep_membranes->incubate prep_ligand Prepare Radioligand (e.g., [³H]ZM241385) prep_ligand->incubate prep_compound Prepare Serial Dilutions of Test Antagonist prep_compound->incubate filtrate Rapid Filtration to separate bound/free ligand incubate->filtrate wash Wash Filters filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki InVivo_Workflow start Implant Tumor Cells (e.g., MC38) into syngeneic mice tumor_growth Allow Tumors to Establish (e.g., 50-100 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups: 1. Vehicle 2. A₂A Antagonist 3. Anti-PD-1 4. Combination tumor_growth->randomize treatment Administer Treatment (e.g., daily oral gavage for antagonist) randomize->treatment monitoring Monitor Tumor Growth (caliper measurements) and Animal Health treatment->monitoring monitoring->treatment repeat dosing endpoint Endpoint Analysis: - Harvest Tumors & Spleens - Analyze Tumor Infiltrating  Lymphocytes (TILs) by  Flow Cytometry - Measure Cytokines monitoring->endpoint

References

Application Notes and Protocols: Iscalimab in Systemic Lupus Erythematosus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on iscalimab (CFZ533), a monoclonal antibody targeting the CD40-CD154 signaling pathway, for the treatment of Systemic Lupus Erythematosus (SLE) and its severe manifestation, Lupus Nephritis (LN).

Introduction

Iscalimab is a fully human, non-depleting (Fc-silent) monoclonal antibody that specifically blocks the interaction between the CD40 receptor on antigen-presenting cells and its ligand, CD154 (CD40L), on activated T cells.[1] This interaction is a critical co-stimulatory pathway in the activation of the immune system, and its dysregulation is central to the pathogenesis of SLE. By inhibiting this pathway, iscalimab aims to reduce the overactive immune response that drives inflammation and organ damage in lupus.[1][2]

Mechanism of Action: Targeting the CD40-CD154 Pathway

The CD40-CD154 signaling cascade is pivotal in both adaptive and innate immunity. Its blockade by iscalimab leads to the inhibition of several key pathological processes in SLE:

  • B-cell Hyperactivity: Prevents T-cell-dependent B-cell activation, proliferation, and differentiation into autoantibody-producing plasma cells.[1]

  • T-cell Activation: Reduces the activation and pro-inflammatory functions of T-cells.[1]

  • Cytokine Production: Decreases the production of pro-inflammatory cytokines that contribute to the systemic inflammation seen in SLE.[1]

CD40_Pathway cluster_APC Antigen-Presenting Cell (e.g., B-Cell) cluster_TCell Activated T-Cell APC CD40 Activation Immune Activation APC->Activation TCell CD154 (CD40L) TCell->APC Binding Iscalimab Iscalimab Iscalimab->APC Blocks Interaction B_Cell_Activation B-Cell Proliferation & Differentiation Activation->B_Cell_Activation Autoantibodies Autoantibody Production B_Cell_Activation->Autoantibodies Inflammation Inflammation & Tissue Damage Autoantibodies->Inflammation

Caption: Iscalimab blocks the CD40-CD154 interaction, inhibiting immune activation.

Clinical Trial Data in Lupus Nephritis

A key Phase II clinical trial (NCT03610516) has evaluated the efficacy and safety of iscalimab in patients with active proliferative lupus nephritis. The following tables summarize the key quantitative findings from this study.

Table 1: Efficacy of Iscalimab in Proliferative Lupus Nephritis (24 Weeks)
Efficacy EndpointIscalimab (n=39)Placebo (n=18)
Primary Endpoint
Relative Improvement from Baseline in UPCR63.1%36.3%
Secondary Renal Endpoints
Complete Renal Response (CRR)8.1%0%
Disease Activity
Change from Baseline in SELENA-SLEDAI Score-2.8 points-1.1 points

UPCR: Urinary Protein-to-Creatinine Ratio; CRR: Complete Renal Response; SELENA-SLEDAI: Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index.

Table 2: Safety Profile of Iscalimab in Proliferative Lupus Nephritis (24 Weeks)
Adverse Events (AEs)Iscalimab (n=39)Placebo (n=18)
Any Adverse EventHigh in both groupsHigh in both groups
Serious Adverse Events (SAEs)15.4% (6 patients)16.7% (3 patients)
AEs Leading to Discontinuation3 patients1 patient

Experimental Protocols

The following protocols are based on the methodology of the Phase II clinical trial in lupus nephritis (NCT03610516) and standard clinical trial practices for SLE.

Protocol 1: Phase II Clinical Trial of Iscalimab in Proliferative Lupus Nephritis

Objective: To evaluate the efficacy, safety, and pharmacokinetics of iscalimab as an add-on therapy to standard of care in patients with active proliferative lupus nephritis.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

  • Inclusion Criteria:

    • Adults (18-75 years) with a diagnosis of SLE according to the American College of Rheumatology criteria.

    • Biopsy-proven active proliferative lupus nephritis (Class III or IV).

    • Urinary protein-to-creatinine ratio (UPCR) ≥ 0.5 mg/mg.

    • Adequate kidney function.

  • Exclusion Criteria:

    • Severe, unstable lupus manifestations outside of the kidney.

    • Recent treatment with certain immunosuppressive therapies.

Treatment Regimen:

  • Iscalimab Group: Intravenous infusion of 10 mg/kg iscalimab.

  • Placebo Group: Intravenous infusion of a matching placebo.

  • Dosing Schedule: Seven infusions over a 24-week period.

  • Concomitant Therapy: All patients received standard of care for lupus nephritis, which could include corticosteroids, mycophenolate, azathioprine, methotrexate, and antimalarials at stable doses.

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in UPCR at week 24.

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving complete renal remission.

    • Change in Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index (SELENA-SLEDAI) score.

  • Safety Endpoints: Incidence of adverse events (AEs) and serious adverse events (SAEs).

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Iscalimab_Arm Iscalimab (10 mg/kg IV) + Standard of Care Randomization->Iscalimab_Arm Placebo_Arm Placebo IV + Standard of Care Randomization->Placebo_Arm Treatment 24-Week Treatment Period Iscalimab_Arm->Treatment Placebo_Arm->Treatment Endpoint_Analysis Primary & Secondary Endpoint Analysis at Week 24 Treatment->Endpoint_Analysis Follow_Up 24-Week Follow-Up Endpoint_Analysis->Follow_Up Final_Analysis Final Safety & Efficacy Analysis Follow_Up->Final_Analysis

Caption: Workflow of the Phase II clinical trial of iscalimab in lupus nephritis.
Protocol 2: Assessment of Urinary Protein-to-Creatinine Ratio (UPCR)

Objective: To quantify proteinuria as a measure of kidney damage and response to therapy.

Methodology:

  • Sample Collection: A spot urine sample is collected from the patient.

  • Laboratory Analysis: The urine sample is analyzed to determine the concentration of protein (in mg/dL) and creatinine (in mg/dL).

  • Calculation: The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.

  • Interpretation: A higher UPCR value indicates greater proteinuria and more significant kidney involvement. A reduction in UPCR over time suggests a positive response to treatment.

Protocol 3: Assessment of Disease Activity using SELENA-SLEDAI

Objective: To provide a standardized, global assessment of SLE disease activity.

Methodology:

  • Clinician Assessment: A trained clinician evaluates the patient for the presence of 24 specific clinical and laboratory manifestations of SLE over the preceding 10 days.

  • Scoring: Each of the 24 items is assigned a weighted score if present. The total SELENA-SLEDAI score is the sum of the weights for all present items.

  • Interpretation: A higher score indicates greater disease activity. A decrease in the score from baseline indicates an improvement in overall disease activity.

Future Directions

While the results in lupus nephritis are promising, further research is needed to fully understand the potential of iscalimab in the broader SLE population. The results of a completed Phase II trial in patients with SLE (NCT03656562) are anticipated and will provide valuable insights into the efficacy and safety of iscalimab in a wider range of disease manifestations. Additionally, long-term follow-up studies are necessary to assess the durability of response and the long-term safety profile of iscalimab in SLE.

References

A Step-by-Step Guide to EPA Method 533 for the Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed guide for the determination of selected per- and polyfluoroalkyl substances (PFAS) in drinking water using United States Environmental Protection Agency (EPA) Method 533.[1][2][3] This method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of 25 PFAS compounds.[1][4][5] The use of isotope dilution is a key feature of this method, enhancing accuracy by correcting for matrix effects and variations in analytical response.[2][6][7]

This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are familiar with SPE techniques and the operation of LC-MS/MS instrumentation.

Overview of EPA Method 533

EPA Method 533 is designed for the analysis of short-chain PFAS (those with carbon chain lengths from four to twelve), which are often more water-soluble and mobile in the environment.[7] The method utilizes a weak anion exchange (WAX) SPE sorbent, which is effective for retaining the more polar and acidic PFAS analytes.[5][7][8] The method is flexible in some aspects, such as sample volume and specific LC-MS/MS conditions, but it strictly defines requirements for sample preservation, quality control, and the core extraction procedure.[4][5]

Target Analytes

EPA Method 533 targets the quantification of 25 specific PFAS compounds.

Table 1: Target Analytes for EPA Method 533

AcronymCompound Name
PFBSPerfluoro-1-butanesulfonic acid
PFDAPerfluorodecanoic acid
PFDoAPerfluorododecanoic acid
PFHpAPerfluoroheptanoic acid
PFHxSPerfluoro-1-hexanesulfonic acid
PFHxAPerfluorohexanoic acid
PFNAPerfluorononanoic acid
PFOSPerfluorooctanesulfonic acid
PFOAPerfluorooctanoic acid
PFPeAPerfluoropentanoic acid
PFTeDAPerfluorotetradecanoic acid
PFTrDAPerfluorotridecanoic acid
PFUnAPerfluoroundecanoic acid
11Cl-PF3OUdS11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid
9Cl-PF3ONS9-chlorohexadecafluoro-3-oxanonane-1-sulfonic acid
ADONA4,8-dioxa-3H-perfluorononanoic acid
HFPO-DAHexafluoropropylene oxide dimer acid
NFDHANonafluoro-3,6-dioxaheptanoic acid
PFEESAPerfluoro(2-ethoxyethane)sulfonic acid
PFMPAPerfluoro-3-methoxypropanoic acid
PFMBAPerfluoro-4-methoxybutanoic acid
NEtFOSAAN-ethyl perfluorooctanesulfonamidoacetic acid
NMeFOSAAN-methyl perfluorooctanesulfonamidoacetic acid
4:2 FTS1H,1H,2H,2H-Perfluorohexane sulfonic acid
6:2 FTS1H,1H,2H,2H-Perfluorooctane sulfonic acid
8:2 FTS1H,1H,2H,2H-Perfluorodecane sulfonic acid

Experimental Protocol

Sample Collection and Preservation

Proper sample collection is critical to avoid contamination.

  • Sampling Precautions :

    • Avoid using any materials containing fluoropolymers (e.g., Teflon®) in the sampling process.

    • Wear nitrile gloves and avoid clothing treated with fabric softeners or made of materials like GORE-TEX® or Tyvek®.[9][10]

    • Do not use cosmetics, moisturizers, or sunscreens on the day of sampling.[9]

    • Use ballpoint pens instead of permanent markers.[9]

    • Collect PFAS samples before any other samples.[9]

  • Procedure :

    • Use pre-cleaned high-density polyethylene (HDPE) or polypropylene bottles (typically 250 mL) containing ammonium acetate as a preservative.[9][10]

    • Before collecting the sample, flush the water tap for 5-10 minutes.[9][10]

    • Fill the sample bottles to the neck, taking care not to rinse out the preservative.[9][10]

    • Cap the bottles tightly and invert five times to mix.[10]

    • Label the bottles and complete the chain of custody form.

    • Samples should be chilled during shipment and stored at or below 6°C until extraction.[11] The holding time before extraction is 28 days.[9][12]

Solid-Phase Extraction (SPE)

This procedure outlines the extraction of PFAS from drinking water samples using weak anion exchange (WAX) SPE cartridges.

  • Materials :

    • Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg/6 mL).[5]

    • Methanol (LC-MS grade).

    • Ammonium hydroxide.

    • Ammonium acetate.

    • Reagent water (PFAS-free).

    • Nitrogen evaporator.

    • Polypropylene tubes.

  • Protocol :

    • Cartridge Conditioning :

      • Rinse the SPE cartridge with 10 mL of methanol.[13]

      • Rinse the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.[13]

    • Sample Loading :

      • Fortify the 100-250 mL water sample with isotopically labeled isotope dilution standards.[2]

      • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[13]

    • Cartridge Washing :

      • Rinse the sample bottle with 10 mL of reagent water containing 1 g/L ammonium acetate and pass it through the cartridge.[13]

      • Wash the cartridge with a sequence of aqueous ammonium acetate followed by methanol.[2][8]

    • Elution :

      • Elute the retained analytes from the cartridge with methanol containing ammonium hydroxide.[2][8]

    • Concentration and Reconstitution :

      • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55-60°C).[13]

      • Reconstitute the dried extract in 1.0 mL of 80:20 methanol:water (v/v).[2][6]

      • Add the isotope performance standards and vortex to mix.[13]

      • Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Typical LC Conditions :

    • Column : C18 column (e.g., Gemini 3 µm C18, 50 x 2.0 mm).[8]

    • Mobile Phase A : 20 mM ammonium acetate in water.[8]

    • Mobile Phase B : Methanol.[8]

    • Flow Rate : 0.25 mL/min.[8]

    • Injection Volume : 2 µL.[8]

    • A delay column may be used to separate background PFAS contamination originating from the LC system.[1]

  • Typical MS Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in negative mode.[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[2]

    • Specific precursor and product ions, as well as collision energies, should be optimized for each analyte.[1]

Quality Control

Strict quality control (QC) procedures are mandatory to ensure the reliability of the data.

Table 2: Quality Control Samples and Acceptance Criteria

QC SamplePurposeFrequencyAcceptance Criteria
Field Reagent Blank (FRB) To assess contamination from sample collection and transport.One per sample set.[9]Analyte concentrations must be below 1/3 of the Method Reporting Limit (MRL).
Laboratory Reagent Blank (LRB) To demonstrate that the analytical system and reagents are free from contamination.One per extraction batch.Analyte concentrations must be below 1/3 of the MRL.
Laboratory Fortified Blank (LFB) To evaluate the accuracy of the method.One per extraction batch.Analyte recoveries should be within 70-130% of the true value.
Isotope Dilution Analogs To quantify the native analytes and correct for matrix effects.Added to every sample.Recovery limits are typically 50-150%.
Continuing Calibration Check (CCC) To verify the instrument's calibration.Periodically during the analytical run.Within ±30% of the true value.
Minimum Reporting Level (MRL) Confirmation To establish the lowest concentration that can be reliably reported.[6]During the initial demonstration of capability.Recovery of 50-150% at the 99% prediction level.[6]

Workflow Diagram

The following diagram illustrates the overall workflow for EPA Method 533.

EPA_Method_533_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation (SPE) cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (250 mL water in pre-preserved bottle) Preservation 2. Preservation & Transport (Ammonium Acetate, ≤6°C) SampleCollection->Preservation Spiking 3. Spiking (Isotope Dilution Analogs) Preservation->Spiking SPE_Conditioning 4. SPE Cartridge Conditioning (Methanol, Reagent Water) Spiking->SPE_Conditioning SampleLoading 5. Sample Loading (~5 mL/min) SPE_Conditioning->SampleLoading Washing 6. Cartridge Washing (Ammonium Acetate, Methanol) SampleLoading->Washing Elution 7. Elution (Methanol with NH4OH) Washing->Elution Concentration 8. Concentration to Dryness (Nitrogen Evaporation) Elution->Concentration Reconstitution 9. Reconstitution (1 mL 80:20 Methanol:Water) Concentration->Reconstitution IPS_Addition 10. Addition of Isotope Performance Standards Reconstitution->IPS_Addition LCMS_Analysis 11. LC-MS/MS Analysis (C18 Column, ESI-, MRM) IPS_Addition->LCMS_Analysis Quantification 12. Quantification (Isotope Dilution) LCMS_Analysis->Quantification QC_Check 13. Quality Control Check Quantification->QC_Check Reporting 14. Data Reporting QC_Check->Reporting

Caption: Workflow for the analysis of PFAS in drinking water by EPA Method 533.

References

Application Notes and Protocols: Measuring Soluble CD40 as a Pharmacodynamic Biomarker for CFZ533 (Iscalimab)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFZ533, also known as Iscalimab, is a fully human, non-depleting monoclonal antibody that targets the CD40 receptor. By blocking the interaction between CD40 and its ligand, CD154 (CD40L), CFZ533 effectively inhibits this critical co-stimulatory pathway, which is implicated in the pathogenesis of various autoimmune diseases and allograft rejection.[1][2] The CD40-CD154 signaling cascade is essential for T cell-dependent immune responses, including the development of humoral memory and the activation of antigen-presenting cells.[1][2]

A key pharmacodynamic biomarker for assessing the in-vivo activity of CFZ533 is the measurement of total soluble CD40 (sCD40) in plasma or serum. An increase in sCD40 concentrations is considered a reliable indicator of target engagement by CFZ533.[3] This document provides detailed application notes and protocols for the experimental setup to measure sCD40 as a biomarker for CFZ533.

CD40 Signaling Pathway and Mechanism of Action of CFZ533

The interaction between CD40 on antigen-presenting cells (APCs) and B cells with CD40L on activated T cells triggers a signaling cascade that leads to the activation of downstream pathways, including NF-κB, MAPK, and PI3K/AKT.[4] This results in the upregulation of co-stimulatory molecules, cytokine production, and antibody isotype switching.[1] CFZ533 binds to CD40, preventing its ligation by CD40L and thereby blocking these downstream signaling events.

CD40_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_Inhibition Inhibition by CFZ533 CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs (2, 3, 5, 6) CD40->TRAFs NFkB NF-κB Pathway TRAFs->NFkB MAPK MAPK Pathway TRAFs->MAPK PI3K PI3K/AKT Pathway TRAFs->PI3K Immune_Response Gene Transcription & Immune Activation NFkB->Immune_Response MAPK->Immune_Response PI3K->Immune_Response CFZ533 CFZ533 (Iscalimab) CFZ533->Block

CD40 signaling pathway and CFZ533 inhibition.

Quantitative Data Presentation

Clinical trial data has demonstrated that treatment with CFZ533 leads to a measurable increase in total soluble CD40 levels in the blood, confirming target engagement.

ParameterBaseline Level (Healthy Donors)Post-CFZ533 Treatment LevelFold IncreaseReference
Serum sCD400.14 ± 0.12 ng/mLSignificantly elevated (up to 100-fold in some patient populations with impaired renal function)Variable, can be substantial[5]
Plasma Total sCD40Pre-dose concentrationsIncreased post-doseNot specified[3][6]

Note: Specific quantitative fold-increase data from CFZ533 clinical trials in various disease indications are often presented in trial-specific publications and may vary depending on the patient population and dosage.

Experimental Protocol: Measurement of Soluble CD40 by ELISA

This protocol outlines the steps for quantifying soluble CD40 in human serum or plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials
  • Human soluble CD40 ELISA Kit (e.g., Invitrogen BMS265 or equivalent)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1M Phosphoric Acid)

  • Distilled or deionized water

  • Patient serum or plasma samples

Experimental Workflow

ELISA_Workflow start Start sample_prep Prepare Standards and Samples start->sample_prep plate_coating Add Samples/Standards to Pre-coated Plate sample_prep->plate_coating incubation1 Incubate (e.g., 2 hours at RT) plate_coating->incubation1 wash1 Wash Plate (3x) incubation1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubation2 Incubate (e.g., 1 hour at RT) add_detection_ab->incubation2 wash2 Wash Plate (3x) incubation2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubation3 Incubate (e.g., 30 min at RT) add_hrp->incubation3 wash3 Wash Plate (3x) incubation3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubation4 Incubate (e.g., 15 min at RT, dark) add_substrate->incubation4 add_stop Add Stop Solution incubation4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate sCD40 Concentration read_plate->analyze

Generalized ELISA workflow for sCD40 measurement.
Step-by-Step Methodology

  • Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. Samples may require dilution in the provided sample diluent.

  • Plate Loading : Add 50-100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate pre-coated with an anti-human CD40 antibody.

  • First Incubation : Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

  • Washing : Aspirate the contents of the wells and wash each well three to four times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Addition of Detection Antibody : Add the biotin-conjugated anti-human CD40 antibody to each well.

  • Second Incubation : Cover the plate and incubate as recommended (e.g., 1 hour at room temperature).

  • Washing : Repeat the washing step as described in step 4.

  • Addition of Streptavidin-HRP : Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well.

  • Third Incubation : Cover the plate and incubate (e.g., 30 minutes at room temperature).

  • Washing : Repeat the washing step as described in step 4.

  • Substrate Development : Add the TMB substrate solution to each well and incubate in the dark at room temperature for approximately 15-30 minutes, or until the desired color develops.

  • Stopping the Reaction : Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading : Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis : Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of soluble CD40 in the samples.

Logical Relationship: Biomarker and Target Engagement

The measurement of total soluble CD40 serves as a direct indicator of CFZ533's engagement with its target.

Logical_Relationship CFZ533 CFZ533 Administration Binding CFZ533 binds to membrane-bound CD40 CFZ533->Binding Complex_Formation Formation of CFZ533-CD40 Complex Binding->Complex_Formation Shedding Shedding or release of the CFZ533-sCD40 complex into circulation Complex_Formation->Shedding Increase Increased total soluble CD40 (sCD40) concentration in plasma/serum Shedding->Increase Engagement Target Engagement Confirmed Increase->Engagement

References

Application Notes and Protocols for EPA 533 PFAS Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the sample preparation of aqueous samples for the analysis of per- and polyfluoroalkyl substances (PFAS) according to U.S. Environmental Protection Agency (EPA) Method 533. These guidelines are intended for researchers, scientists, and professionals involved in environmental monitoring and water quality analysis.

Introduction

EPA Method 533 is designed for the determination of 25 PFAS in drinking water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The method utilizes a weak anion exchange (WAX) SPE sorbent, which is particularly effective for extracting a range of PFAS, including shorter-chain compounds that are not well-retained by other methods like EPA 537.1.[4] A key feature of EPA 533 is the use of isotope dilution, where isotopically labeled analogs of the target analytes are added to the sample at the beginning of the preparation process.[2][5] This approach enhances the accuracy and precision of the analysis by correcting for variations in extraction efficiency and matrix effects.[6]

Key Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to avoid contamination and ensure sample integrity.

  • Sample Containers: Use polypropylene bottles. Avoid any labware containing polytetrafluoroethylene (PTFE).[1]

  • Preservation: Samples should be preserved with ammonium acetate.[7]

  • Holding Time: Samples must be stored at or below 6°C and extracted within 28 days of collection. Freezing of samples is not permitted.[7]

  • Field Reagent Blank (FRB): An FRB must be prepared in the field by filling a sample bottle with reagent water to account for any potential contamination during sample collection and transport.[7]

Sample Preparation and Solid-Phase Extraction (SPE)

The core of the sample preparation for EPA 533 is the solid-phase extraction process.

  • Materials and Reagents:

    • Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL).[1][8]

    • Methanol (LC-MS grade)

    • Reagent Water (PFAS-free)

    • Ammonium acetate

    • Ammonium hydroxide

    • Isotope Dilution Analogs (IDAs) and Isotope Performance Standards (IPSs).[1]

  • Protocol:

    • Sample Volume: A sample volume of 100-250 mL is typically used.[5]

    • Fortification: Spike the sample with the isotopically labeled isotope dilution standards.[5]

    • Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions.

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

    • Cartridge Rinsing: Rinse the cartridge sequentially with aqueous ammonium acetate followed by methanol to remove interferences.[5]

    • Elution: Elute the trapped PFAS analytes from the cartridge using methanol containing ammonium hydroxide.[5] A low vacuum should be applied to ensure the solvent exits in a dropwise manner.[1]

    • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55–60 °C).[1]

    • Reconstitution: Reconstitute the dried extract to a final volume of 1.0 mL with 20% reagent water in methanol (v/v).[1][5]

    • Addition of Performance Standards: Add the isotope performance standards to the final extract before analysis.[5]

Data Presentation

The following tables summarize the key quantitative performance metrics for EPA Method 533.

Table 1: Method Performance and Quality Control Criteria

ParameterRequirement
Analyte Recovery70-130%
Reproducibility (RSD)<20%
Calibration Curve Linearity (R²)> 0.99
Isotope Dilution Standard Recovery50-200%
Isotope Performance Standard Area50-150% of the average area from the initial calibration

Data sourced from multiple application notes.[1][9]

Table 2: Example Minimum Reporting Limits (MRLs)

AnalyteIn-Sample MRL (ng/L)
Most PFAS Analytes2
PFHpA4

These values are examples and may vary between laboratories.[6][9]

Experimental Workflow Diagram

The following diagram illustrates the sample preparation workflow for EPA Method 533.

EPA533_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Collect 100-250 mL Aqueous Sample fortify 2. Fortify with Isotope Dilution Standards sample->fortify load 3. Load onto Conditioned WAX SPE Cartridge fortify->load rinse 4. Rinse Cartridge load->rinse elute 5. Elute Analytes rinse->elute concentrate 6. Concentrate to Dryness elute->concentrate reconstitute 7. Reconstitute in 1 mL (20% Water in Methanol) concentrate->reconstitute add_ips 8. Add Isotope Performance Standards reconstitute->add_ips analysis LC-MS/MS Analysis add_ips->analysis

References

Troubleshooting & Optimization

overcoming solubility issues with ORIC-533 in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ORIC-533. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental assays involving this potent and selective CD73 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of ORIC-533?

For in vitro experiments, it is recommended to prepare a stock solution of ORIC-533 in dimethyl sulfoxide (DMSO). While the maximum solubility has not been publicly specified, starting with a concentration of 10-20 mM is a common practice for small molecule inhibitors. It is always advisable to perform a solubility test at your desired concentration.

Q2: I am observing precipitation when I dilute my DMSO stock of ORIC-533 into my aqueous assay buffer. What can I do?

This is a common issue known as "solvent-shifting" precipitation. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and may also contribute to precipitation.[1]

  • Increase the volume of the aqueous buffer: When diluting, add the small volume of DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing.

  • Prepare an intermediate dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer.

  • Adjust the pH of your buffer: As ORIC-533 is a monophosphonic acid, its solubility is likely pH-dependent. For in vivo studies, a pH of 4 was used in the formulation.[2] Experimenting with a slightly acidic pH for your assay buffer, if your experimental system allows, might improve solubility.

  • Consider the use of a surfactant: For cellular assays, a very low, non-toxic concentration of a surfactant like Tween-80 or Pluronic F-68 can help maintain solubility.

Q3: What is the recommended formulation for in vivo animal studies?

For oral administration in mice, a successful formulation has been reported as 5% DMSO and 15% Labrasol in sterile water, with the pH adjusted to 4.[2]

Q4: What is the known aqueous solubility of ORIC-533?

ORIC-533 has been reported to have a high aqueous solubility of greater than 800 µM over a pH range of 1.2 to 7.4.[2]

Troubleshooting Guide: Overcoming Solubility Issues with ORIC-533

This guide provides a systematic approach to addressing solubility challenges with ORIC-533 in your experimental workflow.

Diagram: Troubleshooting Workflow for ORIC-533 Solubility

G cluster_start cluster_step1 Initial Checks cluster_step2 Dilution Technique cluster_step3 Buffer Optimization cluster_step4 Formulation Additives cluster_end start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso check_dmso->start No, adjust concentration dilution_method Optimize Dilution Method check_dmso->dilution_method Yes dilution_steps Add DMSO stock to buffer (not vice-versa) Use intermediate dilution steps Vortex during dilution dilution_method->dilution_steps buffer_ph Adjust Buffer pH dilution_method->buffer_ph ph_details Try slightly acidic pH (e.g., pH 6.0-7.0) if compatible with assay buffer_ph->ph_details additives Consider Additives buffer_ph->additives additive_examples Low concentration of non-toxic surfactant (e.g., Pluronic F-68, Tween-80) additives->additive_examples solution ORIC-533 Solubilized additives->solution G cluster_extracellular Extracellular Space cluster_tcell T-Cell atp ATP/ADP cd39 CD39 atp->cd39 Hydrolysis amp AMP cd73 CD73 amp->cd73 Hydrolysis ado Adenosine a2ar A2A Receptor ado->a2ar Binds cd39->amp cd73->ado camp cAMP a2ar->camp Activates Adenylyl Cyclase pka PKA camp->pka Activates inhibition T-Cell Inhibition (Reduced Proliferation & Cytotoxicity) pka->inhibition oric533 ORIC-533 oric533->cd73

References

minimizing matrix interference in EPA Method 533 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix interference in EPA Method 533 analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for minimizing matrix interference in EPA Method 533?

A1: The primary mechanism for minimizing matrix interference in EPA Method 533 is the use of isotope dilution.[1][2] This technique involves fortifying the sample with stable isotopically labeled analogs of the target analytes (isotope dilution analogues or IDAs) before sample preparation. Because the IDAs are chemically identical to the native analytes, they are affected by matrix interferences in the same way. By calculating the relative response of the native analyte to its corresponding IDA, the method can accurately quantify the analyte concentration, even in the presence of matrix-induced signal suppression or enhancement.

Q2: What are the acceptable recovery limits for isotope dilution analogues (IDAs) in EPA Method 533?

A2: According to EPA Method 533, the recovery of each isotope dilution analogue must be within 50% to 200% of the fortified concentration.[1][3] Failure to meet this criterion for any IDA may indicate a problem with the sample preparation or analytical process and requires corrective action.[3]

Q3: What are common sources of matrix interference in EPA Method 533?

A3: Common sources of matrix interference in EPA Method 533 include:

  • Humic and Fulvic Acids: These naturally occurring organic materials are often co-extracted with the target analytes and can cause significant signal suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer. Total Organic Carbon (TOC) is a good indicator of the humic content in a sample.[3]

  • Inorganic Salts: High concentrations of inorganic salts, such as chlorides and sulfates, can also lead to matrix effects. The EPA has confirmed acceptable method performance for chloride and sulfate concentrations up to 250 mg/L and hardness (as CaCO3) up to 340 mg/L.[3]

  • Co-eluting Contaminants: Other organic compounds present in the sample that are not removed during sample preparation and have similar chromatographic retention times to the target analytes can interfere with their ionization.

Q4: Can I modify the solid-phase extraction (SPE) procedure to reduce matrix effects?

A4: While the core principles of the weak anion exchange (WAX) SPE procedure in EPA Method 533 must be followed, some optimization is possible. However, any modifications to the extraction and elution steps must be validated to ensure they do not compromise the recovery of the target analytes and their corresponding IDAs. Changes to sample preservation and quality control requirements are not permitted.[3] The ratio of sorbent mass to sample volume also cannot be decreased.[3]

Troubleshooting Guides

Guide 1: Low Recovery of Isotope Dilution Analogues (IDAs) (<50%)

Low recovery of one or more IDAs is a common issue that can invalidate analytical results. This guide provides a step-by-step approach to troubleshooting this problem.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inefficient Solid-Phase Extraction (SPE) 1. Verify SPE Cartridge Conditioning: Ensure the WAX cartridges are properly conditioned according to the method. Inadequate conditioning can lead to poor retention of analytes. 2. Check Sample Loading Flow Rate: A sample loading flow rate that is too high can result in breakthrough of the analytes. The recommended flow rate is typically around 5-10 mL/min. 3. Ensure Proper Elution: Confirm that the correct elution solvent (typically methanol with ammonium hydroxide) is used and that the elution is performed slowly to ensure complete desorption of the analytes from the sorbent.
Sample Matrix Effects 1. Assess Sample TOC: High levels of Total Organic Carbon (TOC) can indicate the presence of humic and fulvic acids, which may interfere with the extraction process. 2. Evaluate Inorganic Salt Content: High concentrations of inorganic salts can also impact extraction efficiency.
Instrumental Issues 1. Check for Leaks: Inspect the LC system for any leaks that could lead to a loss of sample during analysis. 2. Clean the Ion Source: A dirty ion source in the mass spectrometer can lead to suppressed signal for all analytes, including IDAs. 3. Verify Instrument Calibration: Ensure the instrument is properly calibrated and that the response for the IDAs is stable.
Standard Integrity 1. Check Standard Concentration and Expiration: Verify the concentration and expiration date of the IDA spiking solution. 2. Ensure Proper Storage: Confirm that the standards have been stored under the recommended conditions to prevent degradation.
Guide 2: High Recovery of Isotope Dilution Analogues (IDAs) (>200%)

High recovery of IDAs is less common but can also indicate analytical problems.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Matrix Enhancement Effects 1. Investigate Co-eluting Contaminants: Certain co-eluting matrix components can enhance the ionization of the IDAs, leading to an artificially high signal. Review the chromatograms for any unusual peaks co-eluting with the affected IDAs. 2. Dilute the Sample: If matrix enhancement is suspected, diluting the sample with reagent water can help to reduce the concentration of the interfering compounds.
Interference from Contamination 1. Check for Background Contamination: Analyze a laboratory reagent blank (LRB) to ensure that there is no background contamination of the IDAs from solvents, reagents, or the analytical system. 2. Verify Purity of Standards: In rare cases, the native analyte may be present as an impurity in the IDA standard.
Calculation Errors 1. Review Data Processing Parameters: Double-check the integration of the chromatographic peaks and the calculations used to determine the IDA recoveries.

Quantitative Data on Matrix Effects

While EPA Method 533's isotope dilution approach is designed to compensate for matrix effects, understanding the potential impact of matrix components is crucial for data interpretation and troubleshooting. The following table summarizes the expected impact of common matrix components on PFAS analysis.

Matrix ComponentTypical Concentration Range in Drinking WaterPotential Impact on PFAS Signal (without Isotope Dilution)
Total Organic Carbon (TOC) 0.1 - 10 mg/LSignal suppression, particularly for later-eluting, more hydrophobic PFAS. The degree of suppression generally increases with TOC concentration.
Inorganic Salts (e.g., Cl⁻, SO₄²⁻) 1 - 250 mg/LCan cause signal suppression. EPA Method 533 has been validated for concentrations up to 250 mg/L for chloride and sulfate.[3]
Hardness (as CaCO₃) 1 - 340 mg/LCan contribute to matrix effects. The method has been validated for hardness up to 340 mg/L.[3]

Note: The use of isotope dilution analogues is critical for correcting these matrix-induced variations in signal response.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for EPA Method 533

This protocol outlines the key steps for sample extraction using weak anion exchange (WAX) SPE cartridges.

  • Sample Preparation:

    • To a 250 mL sample bottle, add the prescribed amount of ammonium acetate preservative.

    • Spike the sample with the isotope dilution analogue (IDA) standard mixture.

    • Cap the bottle and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition a 500 mg WAX SPE cartridge by passing 15 mL of methanol through it, followed by 15 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 250 mL sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 15 mL of reagent water to remove any remaining salts or polar interferences.

    • Dry the cartridge by pulling a vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained analytes and IDAs from the cartridge with two 4 mL aliquots of methanol containing 2% ammonium hydroxide.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen at a temperature of 60-65°C.

    • Reconstitute the dried extract in 1 mL of 80:20 methanol:water.

    • Add the isotope performance standards (IPS) to the final extract.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general set of starting parameters for the LC-MS/MS analysis of EPA Method 533 extracts.

  • LC Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 20 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each target analyte and IDA.

Visualizations

EPA_533_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 250 mL Water Sample Add_Preservative Add Ammonium Acetate Sample->Add_Preservative Spike_IDA Spike with Isotope Dilution Analogues Add_Preservative->Spike_IDA Condition Condition WAX Cartridge Spike_IDA->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol/NH4OH Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute Spike_IPS Spike with Isotope Performance Standards Reconstitute->Spike_IPS LCMS LC-MS/MS Analysis Spike_IPS->LCMS

Caption: Experimental workflow for EPA Method 533 analysis.

Troubleshooting_Low_Recovery Start Low IDA Recovery (<50%) Check_SPE Investigate SPE Procedure Start->Check_SPE Check_Matrix Assess Matrix Effects Start->Check_Matrix Check_Instrument Verify Instrument Performance Start->Check_Instrument Check_Standards Check Standard Integrity Start->Check_Standards SPE_Conditioning Improper Conditioning? Check_SPE->SPE_Conditioning SPE_Loading Incorrect Loading Flow Rate? Check_SPE->SPE_Loading SPE_Elution Incomplete Elution? Check_SPE->SPE_Elution Matrix_TOC High TOC? Check_Matrix->Matrix_TOC Matrix_Salts High Inorganic Salts? Check_Matrix->Matrix_Salts Instrument_Leaks System Leaks? Check_Instrument->Instrument_Leaks Instrument_Source Dirty Ion Source? Check_Instrument->Instrument_Source Standard_Conc Incorrect Concentration? Check_Standards->Standard_Conc Solution Implement Corrective Action SPE_Conditioning->Solution SPE_Loading->Solution SPE_Elution->Solution Matrix_TOC->Solution Matrix_Salts->Solution Instrument_Leaks->Solution Instrument_Source->Solution Standard_Conc->Solution

Caption: Troubleshooting guide for low IDA recovery.

References

Technical Support Center: CFZ533 (Iscalimab) Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the immunogenicity of CFZ533 (iscalimab) in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of anti-drug antibodies (ADAs) to CFZ533 in long-term studies?

A1: Based on available clinical trial data, CFZ533 has demonstrated a low immunogenic potential. In a Phase II study in patients with proliferative lupus nephritis, anti-drug antibodies were detected in only one patient in the iscalimab arm and none in the placebo arm, indicating that no relevant immunogenicity was observed during that study.[1] Non-clinical studies in cynomolgus monkeys also showed an absence of ADAs. While specific long-term immunogenicity data from studies in other indications like Sjögren's Syndrome are not yet fully published, the assessment of immunogenicity is a key objective in ongoing long-term extension studies.

Q2: What is the mechanism of action of CFZ533 and how might it influence immunogenicity?

A2: CFZ533 is a fully human monoclonal antibody that targets the CD40 receptor on antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages.[2][3] It competitively inhibits the binding of CD40 ligand (CD154), which is expressed on activated T cells.[4] This blockade of the CD40-CD154 signaling pathway is crucial for T-cell dependent B-cell activation, proliferation, and antibody production.[5][6] By suppressing this key costimulatory pathway, CFZ533 not only exerts its therapeutic effect but may also inherently reduce the likelihood of generating an ADA response against itself.

Q3: What is the recommended strategy for immunogenicity testing for CFZ533?

A3: A tiered approach is the standard for assessing immunogenicity of biotherapeutics like CFZ533.[7] This typically involves:

  • Screening Assay: A highly sensitive immunoassay (e.g., a bridging ELISA or electrochemiluminescence assay) to detect binding antibodies against CFZ533.

  • Confirmatory Assay: A subsequent assay to confirm the specificity of the binding antibodies by demonstrating that the signal can be inhibited by the presence of excess CFZ533.

  • Characterization/Neutralizing Antibody (NAb) Assay: For confirmed positive samples, further characterization is performed. This includes determining the titer of the ADAs and, most importantly, assessing their neutralizing capacity in a cell-based or competitive ligand-binding assay that mimics the drug's mechanism of action.[7][8]

Q4: How can the impact of ADAs on CFZ533 clinical studies be evaluated?

A4: The clinical relevance of ADAs is assessed by integrating immunogenicity data with pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety data. An integrated analysis aims to determine if the presence of ADAs correlates with:

  • Altered drug concentrations (PK).

  • Reduced target engagement or biological activity (PD).

  • Loss of clinical efficacy.

  • The occurrence of adverse events, such as hypersensitivity reactions.

Troubleshooting Guides for ADA Assays

Issue 1: High Background Signal in Bridging ELISA

Possible Cause Troubleshooting Step
Incomplete blockingIncrease blocking buffer concentration (e.g., 5% BSA) or extend blocking time.
Inadequate washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps.
Cross-reactivity of reagentsUse highly purified and specific capture and detection reagents.
Contaminated buffersPrepare fresh buffers for each assay.

Issue 2: Poor Reproducibility Between Replicate Wells

Possible Cause Troubleshooting Step
Pipetting errorsEnsure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each standard and sample.
Inconsistent incubation temperatureUse a temperature-controlled incubator and allow plates to equilibrate to room temperature before adding reagents.
"Edge effects" due to evaporationAvoid using the outer wells of the microplate or ensure proper sealing of the plate during incubation.

Issue 3: Low or No Signal

Possible Cause Troubleshooting Step
Inactive reagentsCheck the expiration dates and storage conditions of all reagents, including the enzyme conjugate and substrate.
Incorrect assay procedureVerify that all steps of the protocol were followed correctly and in the proper order.
Insufficient incubation timesEnsure that the recommended incubation times for each step are being met.

Quantitative Data on CFZ533 Immunogenicity

Study IndicationTrial PhaseDurationNumber of Patients (CFZ533 arm)ADA IncidenceCitation
Lupus NephritisII24 weeks391/39 (2.6%)[1]
Sjögren's SyndromeIIb (TWINSS)24 weeks131Data not yet reported[9][10]
Sjögren's SyndromeLong-term extensionOngoingNot ApplicableData not yet reported[11]

Note: Publicly available quantitative data on the long-term immunogenicity of CFZ533 is currently limited. The table will be updated as more data becomes available.

Experimental Protocols

Representative Protocol: Bridging ELISA for Anti-CFZ533 Antibody Detection

This protocol is a representative example based on standard methodologies for detecting ADAs against monoclonal antibodies.[12][13][14] Specific assay parameters should be optimized and validated for the particular laboratory and reagents used.

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.

  • Assay Diluent: 1% BSA in PBST.

  • CFZ533 Capture Reagent: CFZ533 at 1 µg/mL in Coating Buffer.

  • Biotinylated CFZ533 Detection Reagent: Biotin-labeled CFZ533 at an optimized concentration (e.g., 1 µg/mL) in Assay Diluent.

  • Streptavidin-HRP: Diluted in Assay Diluent according to the manufacturer's instructions.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2N H₂SO₄.

2. Assay Procedure:

  • Coat a 96-well microplate with 100 µL/well of CFZ533 Capture Reagent. Incubate overnight at 4°C.

  • Wash the plate 3 times with Wash Buffer.

  • Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature (RT).

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of standards, controls, and patient samples (diluted in Assay Diluent) to the wells. Incubate for 2 hours at RT.

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of Biotinylated CFZ533 Detection Reagent to each well. Incubate for 1 hour at RT.

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Visualizations

CFZ533_Mechanism_of_Action cluster_Tcell Activated T-Cell cluster_APC Antigen-Presenting Cell (e.g., B-Cell) cluster_downstream Downstream Effects Tcell T-Cell APC APC CD154 CD154 (CD40L) CD40 CD40 CD154->CD40 Binding TCR TCR MHC MHC-Antigen TRAF_signaling TRAF Signaling (TRAF2, 3, 5, 6) CD40->TRAF_signaling Recruitment CFZ533 CFZ533 (Iscalimab) CFZ533->CD40 Blockade NFkB NF-κB Activation TRAF_signaling->NFkB MAPK MAPK & PI3K Activation TRAF_signaling->MAPK Bcell_activation B-Cell Proliferation, Class Switching, Antibody Production NFkB->Bcell_activation Cytokine_release Pro-inflammatory Cytokine Release NFkB->Cytokine_release MAPK->Bcell_activation

Caption: Mechanism of action of CFZ533, which blocks the CD40-CD154 interaction.

ADA_Assay_Workflow start Patient Sample Collection screening Screening Assay (e.g., Bridging ELISA) start->screening decision1 Signal > Cutoff? screening->decision1 negative ADA Negative decision1->negative No confirmatory Confirmatory Assay (with drug competition) decision1->confirmatory Yes decision2 Signal Inhibited? confirmatory->decision2 non_specific Non-specific Binding (ADA Negative) decision2->non_specific No characterization Characterization Assays decision2->characterization Yes titer Titer Determination characterization->titer nab Neutralizing Antibody (NAb) Assay characterization->nab end Correlate with PK/PD & Clinical Outcomes titer->end nab->end

Caption: Tiered workflow for anti-drug antibody (ADA) testing.

Troubleshooting_Logic cluster_issues Potential Issues cluster_causes Common Causes cluster_solutions Solutions start Unexpected Assay Result high_bg High Background start->high_bg low_signal Low/No Signal start->low_signal poor_repro Poor Reproducibility start->poor_repro protocol Protocol Deviation high_bg->protocol technique Pipetting/Washing Technique high_bg->technique reagents Reagent Quality/ Storage low_signal->reagents low_signal->protocol poor_repro->technique plate Plate Effects (e.g., edge effect) poor_repro->plate check_reagents Prepare Fresh Reagents/ Check Storage reagents->check_reagents review_protocol Review Protocol Steps/ Incubation Times protocol->review_protocol optimize_tech Refine Pipetting/ Optimize Washing technique->optimize_tech plate_management Use Plate Sealers/ Avoid Outer Wells plate->plate_management

Caption: Logical flow for troubleshooting common ADA assay issues.

References

improving peak resolution for branched and linear isomers in EPA 533

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals performing Per- and Polyfluoroalkyl Substances (PFAS) analysis, achieving distinct separation between branched and linear isomers is a critical and often challenging aspect of EPA Method 533. This technical support center provides troubleshooting guidance and frequently asked questions to improve peak resolution and ensure accurate quantification.

The structural differences between linear and branched PFAS isomers can influence their transport and fate in the environment, as well as their toxicological properties. Therefore, the ability to chromatographically resolve and accurately quantify these isomers is paramount for reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate branched and linear isomers in EPA 533?

A1: EPA Method 533 requires the summation of multiple isomer peaks for final concentration reporting.[1] When chromatographic resolution is poor, it can be challenging to accurately identify and integrate all relevant isomer peaks, potentially leading to under-reporting of the total concentration of a specific PFAS. Furthermore, the relative abundance of branched versus linear isomers can provide insights into the source of contamination.

Q2: What are the primary factors affecting the resolution of branched and linear PFAS isomers?

A2: The primary factors influencing isomer resolution in liquid chromatography are the choice of analytical column, the mobile phase composition (including organic solvent and additives), the gradient profile, column temperature, and flow rate.

Q3: Are there specific analytical columns recommended for improving isomer separation in EPA 533?

A3: While EPA Method 533 allows for flexibility in column choice, C18 columns are most commonly used.[2] Some studies suggest that columns with a positively charged surface chemistry can enhance the retention of short-chain PFAS and may offer different selectivity for isomers.[3] Superficially porous particle (SPP) columns are also utilized to achieve high-resolution separations in shorter analysis times.[3]

Q4: What is the purpose of a delay column in the analytical setup?

A4: A delay column is installed between the LC pump and the autosampler to separate background PFAS contamination originating from the HPLC system (e.g., from PTFE tubing or solvents) from the PFAS in the injected sample.[4] This prevents co-elution and interference, ensuring that the measured peaks are from the sample itself.

Troubleshooting Guide: Improving Peak Resolution of Branched and Linear Isomers

Poor resolution between branched and linear isomers is a common issue in EPA 533 analysis. This guide provides a systematic approach to troubleshooting and improving your chromatographic separation.

Initial Checks

Before modifying the chromatography, ensure the following:

  • System Suitability: Verify that your LC-MS/MS system meets the quality control criteria outlined in EPA Method 533.

  • Standard Integrity: Confirm that your analytical standards, particularly technical-grade standards containing both branched and linear isomers, are of good quality and have been stored correctly.

  • Peak Shape: Address any issues with peak fronting or tailing for single-isomer peaks before attempting to resolve co-eluting isomers. Poor peak shape can be due to issues with the sample solvent composition or column degradation. EPA 533 recommends a final extract solvent composition of 80:20 methanol:water to improve the peak shape of early-eluting compounds.[5]

Troubleshooting Workflow for Poor Isomer Resolution

If initial checks are satisfactory, but isomer resolution is still inadequate, follow this workflow:

TroubleshootingWorkflow Troubleshooting Poor Isomer Resolution start Poor Isomer Resolution Observed check_gradient Is the Gradient Optimized? start->check_gradient adjust_gradient Modify Gradient: - Decrease initial %B - Create a shallower gradient around the elution time of isomers check_gradient->adjust_gradient No check_column Is the Column Chemistry Suitable? check_gradient->check_column Yes adjust_gradient->check_column test_column Test an alternative column: - Different C18 phase - Positively charged surface column check_column->test_column No check_mobile_phase Is the Mobile Phase Additive Optimal? check_column->check_mobile_phase Yes test_column->check_mobile_phase adjust_mobile_phase Modify Mobile Phase: - Compare Ammonium Acetate vs. Ammonium Formate - Consider adding Acetic Acid check_mobile_phase->adjust_mobile_phase No check_temp_flow Have Temperature and Flow Rate Been Optimized? check_mobile_phase->check_temp_flow Yes adjust_mobile_phase->check_temp_flow adjust_temp_flow Systematically vary: - Temperature (e.g., 35-50°C) - Flow Rate (e.g., 0.25-0.6 mL/min) check_temp_flow->adjust_temp_flow No end Resolution Improved check_temp_flow->end Yes adjust_temp_flow->end

Caption: A decision tree for troubleshooting poor resolution of branched and linear isomers.

Experimental Protocols and Methodologies

Below are tables summarizing chromatographic conditions reported in various application notes and methods for EPA 533, which have demonstrated successful separation of PFAS, including isomers. These can serve as a starting point for method development and optimization.

Table 1: Reported LC Columns and Mobile Phases for EPA 533
Column TypeStationary PhaseDimensionsMobile Phase AMobile Phase BReference
Phenomenex GeminiC1850 x 2 mm, 3 µm20 mM Ammonium Acetate in WaterMethanol[5]
Agilent Poroshell 120EC-C1850 mm x 2.1 mm, 1.9 µm2.5 mM Ammonium Acetate in 95:5 Water:Methanol2.5 mM Ammonium Acetate in 95:5 Methanol:Water[6]
Phenomenex KinetexC18 EVO100 x 2.1 mm, 5 µm20 mM Acetic Acid in WaterMethanol with 25 mM Ammonium Hydroxide[7]
UCT Selectra®C18100 x 2.1 mm, 3 µm20 mM Ammonium Acetate in WaterMethanol[8]
HALO®Positively Charged Surface C18-Ammonium Formate and Formic Acid in WaterMethanol or Acetonitrile[3]
Table 2: Example LC Gradient, Temperature, and Flow Rate Parameters
ParameterExample 1Example 2Example 3
Flow Rate 0.4 mL/min0.6 mL/min0.25 mL/min
Column Temp. 35 °C40 °CNot Specified
Gradient Profile Time (min) %B Time (min)
0.0330.0
1.033-
15.098-
18.098-
18.1100-
21.0100-
21.133-
Reference [9][5][10]

Note: The gradient profiles in Example 2 and 3 were not detailed in the source material but were part of successful EPA 533 analyses.

General Experimental Workflow for EPA 533

The following diagram outlines the major steps in the EPA 533 analytical workflow, from sample preparation to data analysis.

EPA533_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Sample Collection (250 mL) fortification 2. Fortify with Isotope Dilution Standards sample_collection->fortification extraction 3. Solid Phase Extraction (SPE) fortification->extraction elution 4. Elute Analytes extraction->elution concentration 5. Concentrate to Dryness elution->concentration reconstitution 6. Reconstitute in 1 mL (80:20 Methanol:Water) concentration->reconstitution injection 7. Inject Extract into LC-MS/MS reconstitution->injection separation 8. Chromatographic Separation (including isomers) injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration (Sum branched & linear isomers) detection->integration quantification 11. Quantification using Isotope Dilution integration->quantification reporting 12. Report Final Concentrations quantification->reporting

Caption: Overview of the EPA Method 533 experimental workflow.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of AT-533

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AT-533 is a potent and selective inhibitor of the Aurora Kinase A (AURKA), a key regulator of mitotic progression. While designed for high specificity, unexpected experimental outcomes can arise due to off-target effects, a known challenge with kinase inhibitors.[1][2] This guide provides a structured approach to troubleshoot and identify potential off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a G1/S phase cell cycle arrest with this compound, but AURKA inhibition is expected to cause a G2/M arrest. What could be the cause?

A1: This is a strong indicator of a potential off-target effect. While the primary target, AURKA, is crucial for G2/M transition, an unexpected G1/S arrest suggests that this compound may be inhibiting other kinases involved in the G1/S checkpoint, such as Cyclin-Dependent Kinase 2 (CDK2). It is recommended to perform a dose-response analysis and compare the IC50 for the G1/S arrest with the known IC50 for AURKA inhibition.

Q2: Our cells treated with this compound show significant changes in morphology and adhesion, which is not a known phenotype of AURKA inhibition. How can we investigate this?

A2: Changes in cell morphology and adhesion often point towards effects on the cytoskeleton and focal adhesions. Potential off-targets could include kinases like Focal Adhesion Kinase (FAK) or Rho-associated coiled-coil containing protein kinase (ROCK). We recommend performing western blot analysis for key proteins in these pathways (e.g., phosphorylated FAK, phosphorylated myosin light chain) and considering a cell adhesion or migration assay.

Q3: We see a paradoxical activation of a signaling pathway that should be downstream of AURKA. Is this an off-target effect?

A3: Paradoxical pathway activation can be a complex consequence of inhibiting a kinase that is part of a larger signaling network with feedback loops. It could also be an off-target effect. To distinguish between these possibilities, we suggest using a structurally different AURKA inhibitor. If the paradoxical activation is not observed with the alternative inhibitor, it is likely an off-target effect of this compound.

Q4: How can we definitively identify the unintended targets of this compound in our experimental system?

A4: The most direct method is to perform a comprehensive kinase selectivity screen.[1] These commercially available services test the compound against a large panel of kinases, providing a detailed profile of its inhibitory activity. This data can help identify the most likely off-targets responsible for the observed phenotype.

Quantitative Data Summary

The following tables provide a summary of the kinase selectivity profile of this compound and a comparison of its potency on on-target versus potential off-target pathways in a cellular context.

Table 1: Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
AURKA (On-target) 5 -
CDK215030x
FAK500100x
ROCK1800160x
VEGFR21200240x

A lower selectivity ratio indicates a higher likelihood of the off-target being physiologically relevant at concentrations used for on-target inhibition.[1]

Table 2: Cellular Potency (EC50) of this compound on Different Signaling Pathways
Cellular AssayPathwayEC50 (nM)
G2/M Arrest (On-target)AURKA25
G1/S Arrest (Off-target)CDK2750
Inhibition of Cell Adhesion (Off-target)FAK2500

Experimental Protocols

Western Blot Analysis for On-Target and Off-Target Pathways

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the on-target (AURKA) and suspected off-target (e.g., CDK2, FAK) pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 250, 1000 nM) for the desired time period (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and incubate with primary antibodies against p-AURKA, total AURKA, p-CDK2, total CDK2, p-FAK, total FAK, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound against the on-target kinase (AURKA) and suspected off-target kinases.

Methodology:

  • Reagents: Obtain recombinant active kinases (AURKA, CDK2, FAK) and their respective substrates.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the this compound dilutions.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for the recommended time.

  • Detection: Use a suitable kinase activity detection kit (e.g., ADP-Glo™) to measure the kinase activity.

  • Data Analysis: Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Adhesion Assay

Objective: To quantify the effect of this compound on cell adhesion, a potential off-target phenotype.

Methodology:

  • Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin, collagen) and incubate overnight at 4°C.

  • Cell Treatment: Pre-treat cells in suspension with different concentrations of this compound for 1-2 hours.

  • Seeding: Seed the treated cells onto the coated plate and allow them to adhere for a defined period (e.g., 1-2 hours).

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a crystal violet staining assay or a fluorescence-based method.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target_1 Off-Target Pathway 1 cluster_off_target_2 Off-Target Pathway 2 AURKA AURKA G2M_Transition G2/M Transition AURKA->G2M_Transition promotes CDK2 CDK2 G1S_Transition G1/S Transition CDK2->G1S_Transition promotes FAK FAK Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion promotes AT533 This compound AT533->AURKA inhibits AT533->CDK2 inhibits AT533->FAK inhibits

Caption: On-target and potential off-target signaling pathways of this compound.

Troubleshooting Workflow

Caption: A workflow for troubleshooting unexpected effects of this compound.

Logical Relationships

Logical_Relationships cluster_effects Molecular Effects cluster_phenotypes Cellular Phenotypes AT533 This compound Treatment OnTarget On-Target: Inhibition of AURKA AT533->OnTarget OffTarget Off-Target: Inhibition of CDK2, FAK, etc. AT533->OffTarget ExpectedPhenotype Expected: G2/M Arrest OnTarget->ExpectedPhenotype leads to UnexpectedPhenotype Unexpected: G1/S Arrest, Altered Adhesion OffTarget->UnexpectedPhenotype leads to

Caption: Logical relationships between this compound, its effects, and phenotypes.

References

Technical Support Center: Optimizing Iscalimab Dosage for Maximum Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with iscalimab, a monoclonal antibody targeting the CD40-CD40L pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data from clinical studies to assist in optimizing iscalimab dosage for maximum therapeutic effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of iscalimab?

A1: Iscalimab is a fully human, non-depleting monoclonal antibody that specifically targets the CD40 receptor on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells.[1] By binding to CD40, iscalimab blocks the interaction with its ligand, CD40L (CD154), which is expressed on activated T cells. This blockade disrupts the co-stimulatory signaling necessary for T-cell and B-cell activation, proliferation, and the subsequent inflammatory cascade, making it a promising therapeutic for autoimmune diseases and transplant rejection.[1]

Q2: What are the key considerations for determining the optimal dosage of iscalimab in my experimental model?

A2: The optimal dosage of iscalimab depends on several factors, including the specific disease model, the route of administration (intravenous or subcutaneous), and the desired level of target engagement. Clinical trial data suggests that iscalimab exhibits dose-dependent and nonlinear pharmacokinetics.[2] Complete (≥90%) CD40 receptor occupancy on B cells has been observed at plasma concentrations greater than 0.3-0.4 µg/mL.[2] Therefore, it is crucial to perform dose-ranging studies and monitor pharmacodynamic markers, such as CD40 receptor occupancy, to determine the most effective dose for your specific experimental setup.

Q3: What are the reported adverse events associated with iscalimab in clinical trials?

A3: Across various clinical trials, iscalimab has been generally well-tolerated.[1][2][3] Commonly reported adverse events are of mild to moderate severity and include upper respiratory tract infections, urinary tract infections, and nasopharyngitis.[3][4] In some studies, serious adverse events have been reported, including severe infections in comorbid patients on multiple immunosuppressive therapies and one case of macrophage-activation syndrome.[1][3] It is important to note that a trial in kidney transplant recipients (CIRRUS-1) was discontinued because iscalimab was found to be less efficacious than the standard of care in preventing organ rejection.[5][6][7]

Q4: Where can I find detailed protocols for the clinical trials mentioned?

A4: Detailed information about the clinical trial protocols can be found on clinical trial registries. For example, the protocol for the TWINSS study in Sjögren's Syndrome is available under the identifier NCT03905525, and the study in lupus nephritis is under NCT03610516.[1][3][8] The CIRRUS-1 trial in kidney transplant recipients is registered as NCT03663335.[9]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of iscalimab in various indications.

Table 1: Iscalimab Dosing Regimens and Efficacy in Sjögren's Syndrome (TWINSS Study, Week 24) [10][11]

CohortTreatment GroupNPrimary EndpointChange from Baseline (vs. Placebo)p-value
Cohort 1 (ESSDAI ≥5) Placebo43Change in ESSDAI Score--
Iscalimab 150 mg s.c.44Change in ESSDAI Score-3.00.0025
Iscalimab 300 mg s.c.43Change in ESSDAI Score-1.40.16
Iscalimab 600 mg s.c.43Change in ESSDAI Score-2.90.0037
Cohort 2 (ESSDAI <5, high symptom burden) Placebo50Change in ESSPRI Score--
Iscalimab 600 mg s.c.50Change in ESSPRI Score-0.570.12

Table 2: Iscalimab Efficacy in Lupus Nephritis (Phase II Study, Week 24) [1][3]

Treatment GroupNPrimary EndpointResult
Placebo18Relative improvement from baseline in proteinuria (UPCR)36.3%
Iscalimab 10 mg/kg i.v.39Relative improvement from baseline in proteinuria (UPCR)63.1%

Table 3: Serious Adverse Events (SAEs) in the TWINSS Study (Sjögren's Syndrome, Week 24) [11][12]

CohortTreatment GroupSAE Rate
Cohort 1 Placebo2.3%
Iscalimab 150 mg2.3%
Iscalimab 300 mg7.1%
Iscalimab 600 mg9.1%
Cohort 2 Placebo4%
Iscalimab 600 mg4%

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments to assess the therapeutic effect of iscalimab.

Soluble CD40 Ligand (sCD40L) ELISA

This protocol is adapted from commercially available ELISA kits and can be used to quantify sCD40L levels in serum, plasma, or cell culture supernatants.

Materials:

  • sCD40L ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Distilled or deionized water

  • Wash bottle or automated plate washer

Protocol:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with an adhesive strip and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

  • Washing: Aspirate each well and wash, repeating the process for a total of three washes. Wash by filling each well with Wash Buffer (~400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as per the kit's instructions.

  • Washing: Repeat the wash step as in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate according to the kit's manual.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for the time specified in the manual.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of sCD40L in the samples.

Flow Cytometry for CD40 Receptor Occupancy

This protocol provides a general framework for assessing the percentage of CD40 receptors on B cells that are bound by iscalimab.

Materials:

  • Fluorochrome-conjugated anti-human CD19 antibody (for B-cell gating)

  • Fluorochrome-conjugated secondary antibody that binds to iscalimab (if iscalimab is not directly labeled)

  • A competing anti-CD40 antibody conjugated to a different fluorophore (to detect unoccupied receptors)

  • Flow cytometer

  • FACS tubes

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fc block (to prevent non-specific binding)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Fc Receptor Blocking: Resuspend cells in staining buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.

  • Staining:

    • To detect iscalimab-bound CD40: Add the fluorochrome-conjugated secondary antibody that recognizes iscalimab.

    • To detect unoccupied CD40: Add the competing fluorochrome-conjugated anti-CD40 antibody.

    • For B-cell identification: Add the fluorochrome-conjugated anti-CD19 antibody.

  • Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer by centrifuging at a low speed and resuspending the pellet.

  • Fixation (Optional): If not analyzing immediately, cells can be fixed with a suitable fixation buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis:

    • Gate on the lymphocyte population using forward and side scatter properties.

    • From the lymphocyte gate, identify the B-cell population based on CD19 expression.

    • Within the B-cell gate, determine the percentage of cells positive for the secondary antibody (iscalimab-bound) and the competing anti-CD40 antibody (unoccupied).

    • Calculate receptor occupancy as: (MFI of iscalimab-bound) / (MFI of iscalimab-bound + MFI of unoccupied) * 100.

Troubleshooting Guides

Troubleshooting ELISA for Soluble CD40L
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Reagents not at room temperature.- Ensure all reagents are at room temperature before use.
- Incorrect reagent preparation or addition order.- Double-check the protocol and calculations.
- Insufficient incubation times.- Adhere to the recommended incubation times.
- Antibody concentration too low.- Ensure antibodies are reconstituted and diluted correctly.
- Expired reagents.- Check expiration dates and use fresh reagents.
High Background - Insufficient washing.- Increase the number of washes and ensure complete aspiration of buffer.
- Antibody concentration too high.- Optimize antibody concentrations through titration.
- Cross-reactivity of antibodies.- Use highly specific antibodies and appropriate blocking buffers.
- Contaminated reagents or buffers.- Use fresh, sterile reagents and buffers.
Poor Replicate Data - Inconsistent pipetting.- Use calibrated pipettes and practice consistent technique.
- Incomplete mixing of reagents.- Thoroughly mix all reagents before use.
- Edge effects on the plate.- Ensure uniform temperature during incubation and avoid stacking plates.
Troubleshooting Flow Cytometry for CD40 Receptor Occupancy
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Staining - Incorrect antibody storage or handling.- Store antibodies at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles.
- Insufficient antibody concentration.- Titrate antibodies to determine the optimal concentration.
- Low antigen expression.- Confirm CD40 expression on the target cell population.
- Incorrect laser and filter settings.- Ensure the flow cytometer is set up correctly for the fluorochromes being used.
High Non-specific Staining - Inadequate Fc receptor blocking.- Use an appropriate Fc block and consider increasing the incubation time.[13]
- Dead cells binding antibodies non-specifically.- Use a viability dye to exclude dead cells from the analysis.
- Antibody concentration too high.- Titrate the antibody to a lower concentration.
- Insufficient washing.- Increase the number of wash steps.
Poor Cell Separation - Inappropriate gating strategy.- Set clear gates based on positive and negative controls.
- Spectral overlap between fluorochromes.- Perform proper compensation using single-stained controls.
- Cell clumps.- Gently vortex or filter the cell suspension before analysis.

Visualizations

Iscalimab_Signaling_Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) (e.g., B Cell) CD40 CD40 T_Cell Activated T Cell CD40L CD40L (CD154) Activation APC Activation & Survival CD40->Activation CD40L->CD40 Interaction Iscalimab Iscalimab Iscalimab->CD40 Blocks T_Cell_Help T-Cell Help for B-Cells Activation->T_Cell_Help Cytokine_Release Pro-inflammatory Cytokine Release T_Cell_Help->Cytokine_Release Antibody_Production Antibody Production T_Cell_Help->Antibody_Production

Caption: Iscalimab blocks the CD40-CD40L interaction, inhibiting immune cell activation.

Experimental_Workflow start Start: Hypothesis Formulation model Select In Vitro/In Vivo Model start->model dose_ranging Dose-Ranging Study model->dose_ranging pd_assessment Pharmacodynamic (PD) Assessment (e.g., Receptor Occupancy) dose_ranging->pd_assessment efficacy_assessment Therapeutic Efficacy Assessment (e.g., Cytokine Levels, Cell Proliferation) dose_ranging->efficacy_assessment data_analysis Data Analysis & Interpretation pd_assessment->data_analysis efficacy_assessment->data_analysis optimization Dosage Optimization data_analysis->optimization optimization->dose_ranging Refine end End: Optimized Dosage optimization->end Finalize

Caption: A typical experimental workflow for optimizing iscalimab dosage.

Troubleshooting_Decision_Tree start Experiment Yields Unexpected Results check_reagents Are all reagents within their expiration date and stored correctly? start->check_reagents reagent_issue Replace expired/improperly stored reagents. check_reagents->reagent_issue No check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes protocol_error Repeat experiment with strict adherence to the protocol. check_protocol->protocol_error No check_controls Did the positive and negative controls behave as expected? check_protocol->check_controls Yes control_issue Troubleshoot control-specific issues (e.g., new control batch). check_controls->control_issue No specific_issue Investigate assay-specific issues (e.g., ELISA high background, Flow non-specific binding). check_controls->specific_issue Yes consult Consult detailed troubleshooting guides. specific_issue->consult

Caption: A decision tree for troubleshooting common experimental issues with iscalimab.

References

common pitfalls to avoid in EPA Method 533 implementation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: EPA Method 533 Implementation

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful implementation of EPA Method 533 for the analysis of per- and polyfluoroalkyl substances (PFAS) in drinking water.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background PFAS contamination in EPA Method 533?

A1: Background contamination is a significant challenge in PFAS analysis due to their widespread use. Common sources in the laboratory include:

  • PTFE-containing materials: Tubing, vials, caps, and filters made from polytetrafluoroethylene (PTFE) can leach PFAS. It is crucial to use PFAS-free or alternative materials like polypropylene or PEEK.[1]

  • LC System Components: Components within the LC system, such as solvent lines and pump seals, can be a source of background PFAS. A delay column installed between the pump and the autosampler is recommended to chromatographically separate background contamination from the analytes in the injected sample.[2][3]

  • Sample Collection and Preparation: Reagents, labware, and even the laboratory environment itself can introduce PFAS.[4][5] All materials should be thoroughly checked for potential contamination. Field reagent blanks (FRBs) and laboratory reagent blanks (LRBs) are essential for monitoring this contamination.[6]

Q2: My recoveries for the short-chain PFAS (e.g., PFBA, PFPeA) are low and inconsistent. What could be the cause?

A2: Low and variable recoveries for short-chain PFAS are a frequent issue. Here are some potential causes and solutions:

  • Solid-Phase Extraction (SPE) Technique: EPA Method 533 utilizes a weak anion-exchange (WAX) sorbent, which is more effective at retaining these polar, short-chain compounds than the styrene-divinylbenzene (SDVB) sorbents used in other methods.[7][8] Ensure you are using the correct SPE cartridge.

  • SPE Flow Rate: Loading the sample or eluting the analytes too quickly during the SPE process can lead to poor recoveries.[5] Precise control over flow rates is critical, and automation of the SPE process can improve reproducibility.[5]

  • Final Extract Solvent Composition: The composition of the solvent used to reconstitute the final extract is crucial for maintaining the solubility of all analytes and ensuring good chromatographic peak shape. Method 533 often specifies a weaker solvent composition, such as 80:20 methanol:water, to improve the peak shape of early-eluting short-chain compounds.[2][9]

Q3: I am observing poor peak shapes, particularly for the early-eluting compounds. How can I improve this?

A3: Poor peak shape for early eluters was a more significant issue in previous methods but can still occur in Method 533.[9] The primary cause is often the solvent strength of the final extract being too high compared to the initial mobile phase conditions. To address this, ensure the final extract is reconstituted in a solvent composition that is compatible with the starting mobile phase, such as 80:20 methanol:water.[9] This helps to focus the analytes at the head of the analytical column, resulting in sharper peaks.

Q4: How does EPA Method 533 account for matrix effects?

A4: EPA Method 533 incorporates the use of isotope dilution to mitigate the impact of matrix interferences.[5][7] Isotopically labeled analogs of the target analytes are added to the sample before extraction.[6] These internal standards experience similar extraction inefficiencies and matrix-induced signal suppression or enhancement as the native analytes. By calculating the relative response of the native analyte to its labeled analog, the method can provide more accurate and robust quantification, even in complex matrices.[7]

Troubleshooting Guides

Guide 1: Investigating Low Analyte Recoveries

This guide provides a systematic approach to troubleshooting low analyte recoveries during EPA Method 533 analysis.

Low_Recovery_Troubleshooting start Low Analyte Recoveries Observed check_spe Verify SPE Protocol (Cartridge Type, Flow Rates, Solvents) start->check_spe spe_ok SPE Protocol Correct? check_spe->spe_ok check_standards Check Standard Concentrations and Expiration Dates standards_ok Standards Verified? check_standards->standards_ok check_lcms Evaluate LC-MS/MS Performance (Sensitivity, Calibration) lcms_ok LC-MS/MS Performance OK? check_lcms->lcms_ok spe_ok->check_standards Yes optimize_spe Optimize SPE Flow Rates and Solvent Volumes spe_ok->optimize_spe No standards_ok->check_lcms Yes prepare_new Prepare Fresh Standards and Re-run standards_ok->prepare_new No tune_instrument Tune and Calibrate LC-MS/MS lcms_ok->tune_instrument No resolved Issue Resolved lcms_ok->resolved Yes optimize_spe->resolved prepare_new->resolved tune_instrument->resolved

Caption: Troubleshooting workflow for low analyte recoveries.

Quantitative Data Summary

The following table summarizes key quantitative quality control parameters for EPA Method 533.

ParameterAcceptance CriteriaCommon Range/ValueReference
Isotope Dilution Analogue (IDA) Recovery50 - 200%Typically 70-130%[3][9]
Isotope Performance Standard (IPS) Area50 - 150%Relative to calibration[6][9]
Minimum Reporting Level (MRL)Method Dependent2 - 4 ng/L[9]
Calibration Curve RangeAt least 5 levels0.5 - 25 ng/mL in extract[4]
Laboratory Fortified Blank (LFB)70 - 130%Analyte dependent[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for EPA Method 533

This protocol outlines the manual solid-phase extraction procedure for a 250 mL drinking water sample.

Materials:

  • Weak Anion-Exchange (WAX) SPE Cartridge (e.g., 500 mg, 6 mL)

  • 250 mL Polypropylene sample bottles

  • Reagent water (PFAS-free)

  • Methanol (PFAS-free)

  • Ammonium acetate

  • Ammonium hydroxide

  • Isotope Dilution Analogue (IDA) spiking solution

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preservation and Spiking:

    • To the 250 mL sample, add the preservative (e.g., ammonium acetate).

    • Spike the sample with the Isotope Dilution Analogue (IDA) solution. Cap and mix thoroughly.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the WAX SPE cartridge, ensuring the sorbent bed does not go dry.

    • Pass 10 mL of reagent water through the cartridge, again not allowing it to go dry.

  • Sample Loading:

    • Load the 250 mL sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of an aqueous ammonium acetate solution to remove interferences.

    • Dry the cartridge by drawing a vacuum through it for 5-10 minutes.

  • Analyte Elution:

    • Elute the target analytes from the cartridge using two aliquots of 4 mL of methanol containing 2% ammonium hydroxide. Collect the eluate in a polypropylene tube.

  • Extract Concentration:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (e.g., 60°C).

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of 80:20 methanol:water.

    • Add the Isotope Performance Standard (IPS) solution.

    • Vortex for 30 seconds to ensure the analytes are fully dissolved.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Managing Anti-Drug Antibody (ADA) Response to CFZ533 (Iscalimab)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and addressing potential anti-drug antibody (ADA) responses to CFZ533 (iscalimab). The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is CFZ533 and what is its mechanism of action?

A1: CFZ533 (iscalimab) is a fully human monoclonal antibody that targets the CD40 receptor.[1][2] It is designed to block the CD40-CD154 costimulatory pathway, which is crucial for T cell-dependent immune responses and the development of humoral memory.[1] CFZ533 has been engineered with a mutation (N297A) to prevent it from mediating effector functions, meaning it is a non-depleting antibody.[1] This targeted immunosuppressive action makes it a candidate for treating autoimmune diseases and preventing allograft rejection.[1][3]

Q2: What is an anti-drug antibody (ADA) and why is it a concern?

A2: An anti-drug antibody (ADA) is an antibody generated by the host's immune system against a therapeutic drug, such as a monoclonal antibody like CFZ533.[4][5] The development of ADAs is a form of immunogenicity. These antibodies can have significant clinical consequences, including:

  • Reduced drug efficacy: ADAs can bind to the therapeutic drug, increasing its clearance from the body or neutralizing its activity, thereby reducing its effectiveness.[5][6]

  • Adverse events: In some cases, ADAs can lead to hypersensitivity reactions, ranging from mild to severe.[5][7]

Q3: Has immunogenicity been observed with CFZ533 in clinical trials?

A3: Based on available clinical trial data, patients treated with CFZ533 have not been found to produce anti-drug antibodies.[8] A clinical trial summary for patients with myasthenia gravis explicitly states that "none of the patients who got CFZ533 made antibodies against CFZ533."[8] While this suggests a low immunogenicity profile for CFZ533, routine monitoring for ADAs is still a critical component of preclinical and clinical development as patient responses can vary.[6][9]

Q4: What are the different types of ADAs?

A4: ADAs can be broadly categorized into two main types:

  • Neutralizing antibodies (NAbs): These antibodies directly inhibit the biological activity of the drug by binding to its active site.[4][10]

  • Non-neutralizing antibodies: These antibodies bind to other parts of the drug molecule. While they don't directly block the drug's function, they can still impact its pharmacokinetics (PK) and pharmacodynamics (PD) by, for example, accelerating its clearance.[4][5]

Troubleshooting Guide

This guide provides a systematic approach for investigating a suspected ADA response to CFZ533.

Issue: Unexpected loss of clinical response or altered pharmacokinetic profile.

If a patient or experimental animal shows a reduced therapeutic response to CFZ533 or an unexpected change in its plasma concentration, an ADA response should be considered as a potential cause.

Step 1: ADA Screening

The first step is to screen for the presence of any antibodies that bind to CFZ533. This is typically done using a highly sensitive immunoassay.

  • Recommended Assay: Bridging ELISA or Electrochemiluminescence (ECL) assay.[11][12]

  • Principle: These assays are designed to detect all isotypes of ADAs (e.g., IgG, IgM, IgA).[12] In a bridging assay, the ADA in the sample forms a "bridge" between two molecules of labeled CFZ533, generating a detectable signal.

Step 2: Confirmation of Positive Results

A positive result from the screening assay needs to be confirmed to ensure it is specific to CFZ533 and not a false positive.

  • Method: A confirmatory assay involves pre-incubating the sample with an excess of CFZ533 before performing the screening assay again. If the signal is significantly reduced, it confirms the presence of specific anti-CFZ533 antibodies.[13]

Step 3: Characterization of the ADA Response

If the presence of ADAs is confirmed, further characterization is necessary to understand their clinical significance.

  • Titer Determination: Quantify the amount of ADAs present in the sample. This is typically expressed as a titer, which is the reciprocal of the highest dilution of the sample that still gives a positive result.

  • Isotyping: Determine the class and subclass of the ADAs (e.g., IgG1, IgG4, IgE). The isotype can provide insights into the nature and potential consequences of the immune response. For example, the presence of IgE may indicate a risk of allergic reactions.[7]

  • Neutralizing Capacity: Assess whether the ADAs are neutralizing. This is a critical step as neutralizing antibodies are more likely to impact drug efficacy.[10] This is often done using a cell-based assay or a competitive ligand-binding assay.[9]

The overall workflow for ADA detection and characterization can be summarized as follows:

Multi-tiered approach for ADA testing.

Experimental Protocols

Protocol 1: ADA Screening using Bridging ELISA

This protocol provides a general outline for a bridging ELISA to detect anti-CFZ533 antibodies.

  • Plate Coating: Coat a 96-well microplate with a capture agent (e.g., streptavidin).

  • Drug Conjugation: Separately conjugate CFZ533 with biotin and a reporter molecule (e.g., horseradish peroxidase - HRP).

  • Sample Incubation: Add patient serum or plasma samples to the wells, followed by the addition of the biotinylated and HRP-conjugated CFZ533. If ADAs are present, they will form a bridge between the two labeled drug molecules.

  • Capture: The biotinylated CFZ533 will bind to the streptavidin-coated plate, immobilizing the entire complex.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Measure the absorbance at a specific wavelength using a plate reader. The signal intensity is proportional to the amount of ADAs in the sample.

The workflow for this protocol can be visualized as:

Bridging_ELISA cluster_steps Bridging ELISA Workflow step1 Coat plate with streptavidin step2 Add sample, biotin-CFZ533, and HRP-CFZ533 step1->step2 step3 ADA forms a bridge complex step2->step3 step4 Complex binds to plate step3->step4 step5 Wash to remove unbound reagents step4->step5 step6 Add TMB substrate step5->step6 step7 Measure color development step6->step7

Key steps in a bridging ELISA for ADA detection.

Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay

This protocol outlines a general approach for a cell-based assay to determine if detected ADAs neutralize the function of CFZ533.

  • Cell Line Selection: Use a cell line that expresses CD40 and exhibits a measurable response upon CD40 activation (e.g., upregulation of a surface marker or cytokine production).

  • Assay Preparation: Culture the cells and seed them into a 96-well plate.

  • Sample Pre-incubation: Pre-incubate patient samples containing confirmed ADAs with a sub-optimal concentration of CFZ533. This allows the ADAs to bind to the drug.

  • Cell Treatment: Add the pre-incubated mixture to the cells.

  • Stimulation: Add a CD40 ligand (CD154) to stimulate the cells.

  • Incubation: Incubate the plate for a predetermined period to allow for the cellular response.

  • Readout: Measure the response (e.g., using flow cytometry to detect a surface marker or ELISA to measure cytokine levels).

  • Analysis: If the ADAs are neutralizing, they will bind to CFZ533 and prevent it from blocking the CD40-CD154 interaction. This will result in a higher cellular response compared to a control where non-neutralizing antibodies are present.

The logic of this assay is depicted below:

NAb_Assay_Logic cluster_no_nab No Neutralizing Antibody cluster_nab Neutralizing Antibody Present CFZ533_A CFZ533 CD40_A CD40 Receptor CFZ533_A->CD40_A blocks Response_A No Cellular Response CD40_A->Response_A CD154_A CD154 Ligand CD154_A->CD40_A interaction inhibited CFZ533_B CFZ533 NAb Neutralizing ADA NAb->CFZ533_B binds and neutralizes CD40_B CD40 Receptor Response_B Cellular Response Occurs CD40_B->Response_B CD154_B CD154 Ligand CD154_B->CD40_B binds

Mechanism of a neutralizing antibody assay.

Quantitative Data Summary

While specific quantitative data on ADA incidence for CFZ533 is not available due to the lack of observed immunogenicity, the following table outlines the typical parameters measured during an ADA assessment.

ParameterDescriptionTypical AssayPurpose
Screening Result Qualitative (Positive/Negative)Bridging ELISA, ECLInitial detection of binding antibodies.
Confirmatory Result Qualitative (Confirmed/Not Confirmed)Immunodepletion AssayConfirms specificity of the ADA response.
ADA Titer Semi-QuantitativeSerial Dilution ELISAMeasures the relative concentration of ADAs.
ADA Isotype Qualitative (IgG, IgM, IgE, etc.)Isotype-specific ELISACharacterizes the type of immune response.
Neutralizing Capacity Quantitative (% Inhibition)Cell-Based BioassayDetermines the functional impact of ADAs on drug activity.

References

Navigating EPA Method 533: A Technical Support Guide for PFAS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EPA Method 533 for the determination of per- and polyfluoroalkyl substances (PFAS) in drinking water.

Troubleshooting Guide: Calibration Curve Issues

Issue: My calibration curve is not linear or does not meet the acceptance criteria.

Possible Causes and Solutions:

  • Contamination: PFAS are ubiquitous in laboratory environments, which can lead to elevated baselines and non-linear curves.[1]

    • Solution: Identify and eliminate sources of PFAS contamination. Replace any Teflon™ components in your LC system with PEEK tubing.[1] Regularly analyze Laboratory Reagent Blanks (LRBs) to monitor for background contamination. The concentration of each analyte in the LRB should be less than one-third of the Minimum Reporting Level (MRL).[2][3] Consider using a delay column to separate background PFAS from the analytes in your sample.[1][4]

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may not be appropriate for your instrument's detector response.

    • Solution: Ensure your calibration range brackets the expected concentration of your samples. The lowest concentration standard must be at or below the MRL.[5] A typical calibration curve might range from 0.5 to 25 ng/mL.[1]

  • Improper Standard Preparation: Errors in the dilution of stock standards or the addition of internal standards can lead to an inaccurate calibration curve.

    • Solution: Carefully prepare all calibration standards from a primary dilution stock. Ensure the isotope dilution analogues are added at the same concentration to all standards and samples.

  • Instrumental Issues: Poor chromatographic peak shape or a drifting instrument response can affect linearity.

    • Solution: Ensure your LC-MS/MS system is properly tuned and maintained. Poor peak shape for early-eluting PFAS can sometimes be improved by adjusting the methanol concentration in the final extract.[4] While EPA Method 533 has eliminated the peak asymmetry requirement, good chromatography is still crucial for accurate quantification.[6]

Issue: The recovery of my isotope dilution analogues (internal standards) is outside the acceptable range.

Acceptance Criteria: The recovery of each isotope dilution analogue must be within 50-200%.[2]

Possible Causes and Solutions:

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the isotope dilution analogues, leading to inaccurate recovery calculations.

    • Solution: EPA Method 533's use of isotope dilution is designed to compensate for matrix effects.[7][8][9][10] If issues persist, further sample cleanup or dilution may be necessary.

  • Extraction Inefficiency: Problems with the solid phase extraction (SPE) procedure can lead to low recovery of the isotope dilution analogues.

    • Solution: Ensure the SPE cartridges are appropriate for the method (polymeric weak anion exchange).[5][9][10] Verify that the sample loading flow rate does not exceed 5 mL/min, as higher rates can cause low analyte recovery.[1]

  • Inaccurate Spiking: The concentration of the isotope dilution analogues spiked into the samples may be incorrect.

    • Solution: Double-check the concentration and spiking volume of your isotope dilution analogue solutions.

Issue: The response of my isotope performance standards is highly variable.

Acceptance Criteria: The peak area of each isotope performance standard must be within 50–150% of the average peak area from the initial calibration.[2][11]

Possible Causes and Solutions:

  • Instrument Instability: Fluctuations in the MS detector response can cause variability in the isotope performance standard areas.

    • Solution: Perform instrument maintenance and tuning as needed to ensure stable performance.[2]

  • Inconsistent Reconstitution: Variations in the final extract volume after evaporation and reconstitution can lead to inconsistent concentrations of the isotope performance standards.

    • Solution: Carefully control the nitrogen evaporation and reconstitution steps to ensure a consistent final volume of 1.0 mL.[5]

Frequently Asked Questions (FAQs)

Q1: What are the acceptance criteria for an initial calibration curve in EPA Method 533?

A1: The acceptance criteria for the initial calibration are summarized in the table below. The software must be able to construct a linear or quadratic regression calibration curve.[5]

CriteriaAcceptance Limit
Correlation Coefficient (R²) > 0.99[1]
Calculated Concentration of Standards (≤ MRL) 50-150% of the true value[2][5]
Calculated Concentration of Standards (> MRL) 70-130% of the true value[2][5]

Q2: How many calibration points are required?

A2: A minimum of five calibration levels are required to establish the calibration curve.[2]

Q3: Is it mandatory to force the calibration curve through the origin?

A3: Yes, EPA Method 533 requires that the calibration curve be forced through the origin.[3][6][11]

Q4: What is the purpose of the isotope dilution analogues and isotope performance standards?

A4:

  • Isotope Dilution Analogues (Extracted Internal Standards): These are isotopically labeled versions of the target analytes that are added to the sample before extraction.[5][7] They are used to accurately quantify the native analytes and to correct for any analyte loss during sample preparation and analysis, as well as to offset potential matrix effects.[7][9][10]

  • Isotope Performance Standards: These are three specific isotopically labeled compounds that are added to the final extract just before analysis.[5] They are used to monitor the performance of the LC-MS/MS instrument and to calculate the recovery of the isotope dilution analogues.[5]

Q5: What should I do if I observe branched and linear isomers for some PFAS?

A5: EPA Method 533 includes procedures for summing the contributions of multiple isomers to the final reported concentration.[5] It is important to obtain standard materials that contain both branched and linear isomers where commercially available.[5] The chromatographic conditions should be optimized to obtain maximum resolution with minimum co-elution of isomers, including the critical linear and branched isomers of PFHxS and PFOS.[1]

Experimental Protocols

Preparation of a Calibration Curve
  • Prepare a Primary Dilution Standard: Dilute the stock standards of the method analytes, isotope dilution analogues, and isotope performance standards.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the primary dilution standard.[2] The concentrations should bracket the expected range of the samples and the lowest standard must be at or below the MRL.[2][5]

  • Fortify with Internal Standards: Add a known amount of the isotope dilution analogues to each calibration standard.

  • Analysis: Analyze the calibration standards using the LC-MS/MS system.

  • Construct the Curve: Generate a calibration curve by plotting the relative response (peak area of analyte / peak area of corresponding isotope dilution analogue) against the concentration of the analyte. The curve must be forced through the origin.[3][6][11]

Visual Workflow

G cluster_0 Troubleshooting Calibration Curve Issues Start Calibration Curve Fails Acceptance Criteria Check_Linearity Poor Linearity (R² < 0.99)? Start->Check_Linearity Check_Recovery Poor Recovery of Calculated Standards? Check_Linearity->Check_Recovery No Check_Contamination Review Laboratory Reagent Blanks (LRBs) Check_Linearity->Check_Contamination Yes Check_Recovery->Check_Contamination Yes Pass Calibration Curve Passes Check_Recovery->Pass No Contamination_High Contamination > 1/3 MRL? Check_Contamination->Contamination_High Identify_Source Identify and Eliminate Contamination Sources (e.g., Teflon) Contamination_High->Identify_Source Yes Check_Standard_Prep Review Standard Preparation Procedures Contamination_High->Check_Standard_Prep No Remake_Standards Remake Standards and Recalibrate Identify_Source->Remake_Standards Prep_Error Error Identified? Check_Standard_Prep->Prep_Error Prep_Error->Remake_Standards Yes Check_Instrument Check Instrument Performance (Peak Shape, Sensitivity) Prep_Error->Check_Instrument No Instrument_Issue Instrument Issue Found? Check_Instrument->Instrument_Issue Perform_Maintenance Perform Instrument Maintenance/Tuning Instrument_Issue->Perform_Maintenance Yes Instrument_Issue->Pass No Perform_Maintenance->Remake_Standards

Caption: Troubleshooting workflow for EPA Method 533 calibration curve issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ORIC-533 and Other CD73 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-5'-nucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Its inhibition represents a promising therapeutic strategy to enhance anti-tumor immunity. This guide provides an objective comparison of the preclinical and clinical efficacy of ORIC-533, a novel oral small molecule CD73 inhibitor, with other notable CD73 inhibitors in development, including oleclumab (MEDI9447), AB680 (quemliclustat), and CPI-006 (namulaclestat).

Mechanism of Action: Targeting the Adenosine Pathway

CD73 is a cell-surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine in the tumor microenvironment binds to A2A and A2B receptors on immune cells, leading to the suppression of T-cell and NK cell activation and proliferation, thereby allowing cancer cells to evade immune surveillance.[3][4] CD73 inhibitors, including ORIC-533, oleclumab, AB680, and CPI-006, aim to block this immunosuppressive pathway by inhibiting the enzymatic activity of CD73, thus reducing adenosine production and restoring anti-tumor immune responses.[4][5][6]

Preclinical Efficacy: A Head-to-Head Look

This section summarizes the available preclinical data for ORIC-533 and its comparators, focusing on in vitro potency and in vivo anti-tumor activity.

In Vitro Potency

The in vitro potency of CD73 inhibitors is a key indicator of their potential therapeutic efficacy. The following table summarizes the available data.

InhibitorModalityTargetIn Vitro PotencyCitation
ORIC-533 Small MoleculeCD73Biochemical IC50 < 0.1 nM; EC50 (H1528 cells) = 0.14 nM; EC50 (EMT6 cells) = 1.0 nM[7]
Oleclumab (MEDI9447) Monoclonal AntibodyCD73EC50 (binding to immobilized CD73) = 3.27 ng/mL[8]
AB680 (Quemliclustat) Small MoleculeCD73Ki = 5 pM; Subnanomolar IC50 in mouse and human T cells[3][4]
CPI-006 (Namulaclestat) Monoclonal AntibodyCD73Data not publicly available
In Vivo Anti-Tumor Activity

The following table outlines the in vivo efficacy of these inhibitors in various preclinical cancer models.

InhibitorCancer ModelDosingKey FindingsCitation
ORIC-533 E.G7-OVA T-cell lymphoma150 mg/kg, daily (oral)67% tumor growth inhibition (TGI) by day 19.[9]
Oleclumab (MEDI9447) CT26 colon cancer10 mg/kg, every 3 days (intraperitoneal)Significantly inhibited tumor growth; >50% TGI from day 7 to 16.[8]
AB680 (Quemliclustat) B16F10 melanoma10 mg/kg, daily (subcutaneous)Statistically significant delay in tumor growth as a single agent.[4]
AB680 (Quemliclustat) Pancreatic ductal adenocarcinoma10 mg/kg, every other day (intraperitoneal) in combination with RFASustained prevention of tumor enlargement 10 days after RFA.[10]
CPI-006 (Namulaclestat) MDA-MB-231 human TNBC xenograft10 mg/kg, dailyTumor growth inhibition observed.[11]

Clinical Efficacy: A Glimpse into Human Trials

This section provides a summary of the available clinical data for ORIC-533 and other CD73 inhibitors, primarily from Phase 1 and 2 studies. It is important to note that most clinical investigations involve combination therapies, making direct cross-trial comparisons challenging.

| Inhibitor | Phase | Cancer Type(s) | Combination Therapy | Key Efficacy Findings | Citation | |---|---|---|---|---| | ORIC-533 | Phase 1b | Relapsed/Refractory Multiple Myeloma | Monotherapy | Preliminary evidence of clinical antimyeloma activity. |[12] | | Oleclumab (MEDI9447) | Phase 1 | Advanced Solid Tumors (CRC, PDAC, NSCLC) | Durvalumab | ORR: 2.4% (CRC), 4.8% (PDAC), 9.5% (NSCLC). |[6][13] | | Oleclumab (MEDI9447) | Phase 3 | Non-Small Cell Lung Cancer | Durvalumab | Ongoing. |[14] | | AB680 (Quemliclustat) | Phase 1/1b | Gastrointestinal Malignancies | Chemotherapy ± Zimberelimab | Not yet reported. |[15] | | CPI-006 (Namulaclestat) | Phase 1/1b | Advanced Cancers | Monotherapy and in combination with Ciforadenant or Pembrolizumab | Tumor regression observed in a prostate cancer patient (monotherapy). |[16] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Immune Cell (e.g., T-cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 cAMP cAMP A2AR->cAMP PKA PKA cAMP->PKA Activates Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Suppression CD73_Inhibitor ORIC-533 & Other Inhibitors CD73_Inhibitor->CD73 Inhibits

Caption: The CD73-adenosine signaling pathway leading to immunosuppression.

Experimental_Workflow_In_Vitro cluster_assay In Vitro CD73 Enzyme Activity Assay Recombinant_CD73 Recombinant CD73 Enzyme Incubation Incubation Recombinant_CD73->Incubation AMP_substrate AMP Substrate AMP_substrate->Incubation Inhibitor CD73 Inhibitor (e.g., ORIC-533) Inhibitor->Incubation Detection Detection of Adenosine or Phosphate Incubation->Detection IC50_calc IC50 Calculation Detection->IC50_calc

Caption: A generalized workflow for an in vitro CD73 enzyme activity assay.

Experimental_Workflow_In_Vivo cluster_study In Vivo Tumor Model Efficacy Study Tumor_implantation Tumor Cell Implantation in Mice Tumor_growth Tumor Growth Monitoring Tumor_implantation->Tumor_growth Treatment Treatment with CD73 Inhibitor Tumor_growth->Treatment Tumor_measurement Tumor Volume Measurement Treatment->Tumor_measurement Analysis Data Analysis (e.g., TGI) Tumor_measurement->Analysis

Caption: A simplified workflow for an in vivo tumor model efficacy study.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro CD73 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CD73 inhibitor.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine monophosphate (AMP) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and ZnCl2)

  • CD73 inhibitor (e.g., ORIC-533)

  • Detection reagent (e.g., Malachite Green for phosphate detection or a luminescent-based adenosine detection kit)

  • 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of the CD73 inhibitor in the assay buffer.

  • Add the recombinant CD73 enzyme to the wells of the microplate.

  • Add the different concentrations of the inhibitor to the respective wells.

  • Initiate the enzymatic reaction by adding the AMP substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Growth Model

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a preclinical animal model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38, CT26)

  • CD73 inhibitor (e.g., ORIC-533)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a known number of tumor cells into the flank of the mice.

  • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the CD73 inhibitor or vehicle control to the respective groups according to the specified dosing schedule (e.g., daily oral gavage).

  • Continue to measure tumor volumes at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

T-Cell Activation Assay

Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell activation.

Materials:

  • Human or mouse T-cells (e.g., purified from peripheral blood mononuclear cells or splenocytes)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Adenosine monophosphate (AMP)

  • CD73 inhibitor (e.g., ORIC-533)

  • Cell culture medium and supplements

  • Flow cytometer and antibodies against T-cell activation markers (e.g., CD25, CD69)

  • ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)

Procedure:

  • Isolate and culture T-cells in a 96-well plate.

  • Treat the cells with the CD73 inhibitor at various concentrations in the presence of AMP.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Assess T-cell activation by:

    • Flow Cytometry: Staining the cells with fluorescently labeled antibodies against activation markers (CD25, CD69) and analyzing the percentage of positive cells.

    • Cytokine Production: Collecting the cell culture supernatant and measuring the concentration of secreted cytokines (IFN-γ, IL-2) using ELISA.

  • Compare the levels of T-cell activation in the presence and absence of the CD73 inhibitor to determine its ability to rescue T-cells from adenosine-mediated suppression.

References

A Comparative Guide to EPA Methods 533 and 537.1 for PFAS Analysis in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of per- and polyfluoroalkyl substances (PFAS) in drinking water is a critical concern. The United States Environmental Protection Agency (EPA) has developed two key analytical methods for this purpose: EPA Method 533 and EPA Method 537.1. While both methods are designed for the analysis of PFAS in drinking water, they differ in their analytical approach, target analytes, and procedural details. This guide provides a comprehensive cross-validation of these two methods, supported by experimental data, to aid in the selection and implementation of the most appropriate method for specific research and monitoring needs.

Methodological Overview

Both EPA Method 533 and EPA Method 537.1 are based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] However, the core difference lies in the type of SPE sorbent used and the quantification technique.

EPA Method 533 is particularly suited for the analysis of "short-chain" PFAS (those with carbon chain lengths of C4 to C12).[3] It employs a weak anion exchange (WAX) SPE cartridge, which is more effective at retaining these more polar and acidic compounds.[4][5] A key feature of Method 533 is its use of isotope dilution for quantification.[5] This technique, which involves spiking the sample with stable isotope-labeled analogs of the target analytes, allows for the correction of matrix effects and variations in extraction efficiency, thereby improving the accuracy and robustness of the results.[5]

EPA Method 537.1 , on the other hand, is designed for a broader range of PFAS, including many "long-chain" compounds.[6] It utilizes a polystyrene-divinylbenzene (SDVB) SPE cartridge.[7] Quantification in Method 537.1 is performed using the internal standard method.[8] While effective, this method may be more susceptible to matrix interferences compared to the isotope dilution approach.

When used in conjunction, these two methods can measure a total of 29 unique PFAS compounds, providing a more comprehensive picture of PFAS contamination in drinking water.[3][5]

Performance Data Comparison

The selection of an analytical method often hinges on its performance characteristics. The following tables summarize key performance data for EPA Method 533 and EPA Method 537.1, including Method Detection Limits (MDLs), and recovery (a measure of accuracy).

Table 1: Comparison of Method Detection Limits (MDLs) for Selected PFAS

AnalyteEPA Method 533 MDL (ng/L)EPA Method 537.1 MDL (ng/L)
Perfluorobutanoic acid (PFBA)0.91Not Applicable
Perfluoropentanoic acid (PFPeA)0.68Not Applicable
Perfluorobutanesulfonic acid (PFBS)< 0.670.08 - 0.2
Perfluorohexanoic acid (PFHxA)< 0.670.08 - 0.2
Perfluoroheptanoic acid (PFHpA)1.00.08 - 0.2
Perfluorooctanoic acid (PFOA)0.740.08 - 0.2
Perfluorooctanesulfonic acid (PFOS)< 0.670.08 - 0.2
Hexafluoropropylene oxide dimer acid (HFPO-DA)< 0.670.08 - 0.2
Data sourced from interlaboratory studies and validation reports.[9][10]

Table 2: Comparison of Analyte Recovery (Accuracy) in Spiked Reagent Water

AnalyteEPA Method 533 Recovery (%)EPA Method 537.1 Recovery (%)
Perfluorobutanoic acid (PFBA)70-130Not Applicable
Perfluoropentanoic acid (PFPeA)70-130Not Applicable
Perfluorobutanesulfonic acid (PFBS)80-10570-110
Perfluorohexanoic acid (PFHxA)80-10570-110
Perfluoroheptanoic acid (PFHpA)80-10570-110
Perfluorooctanoic acid (PFOA)80-10570-110
Perfluorooctanesulfonic acid (PFOS)80-10570-110
Hexafluoropropylene oxide dimer acid (HFPO-DA)80-10570-110
Data represents the acceptable recovery ranges as specified in the methods and observed in validation studies.[11][12][13]

Experimental Protocols

EPA Method 533: Isotope Dilution Anion Exchange SPE and LC-MS/MS

1. Sample Preparation:

  • A 100-250 mL water sample is collected in a polypropylene bottle containing ammonium acetate as a preservative.[1][5]

  • The sample is fortified with a solution containing the stable isotope-labeled analogs of the target analytes (isotope dilution standards).[1]

2. Solid-Phase Extraction (SPE):

  • The fortified water sample is passed through a weak anion exchange (WAX) SPE cartridge.

  • Interferences are removed by washing the cartridge with an aqueous ammonium acetate solution followed by methanol.

  • The target analytes are then eluted from the cartridge with a solution of ammonium hydroxide in methanol.

3. Extract Concentration and Analysis:

  • The eluate is concentrated to dryness under a gentle stream of nitrogen in a heated water bath.[1]

  • The residue is reconstituted in a methanol/water mixture, and isotope performance standards are added.[1]

  • The final extract is analyzed by LC-MS/MS.

EPA Method 537.1: SPE and LC-MS/MS

1. Sample Preparation:

  • A 250 mL water sample is collected in a polypropylene bottle containing Trizma as a preservative.[10]

  • The sample is fortified with surrogate standards.[10]

2. Solid-Phase Extraction (SPE):

  • The fortified water sample is passed through a polystyrene-divinylbenzene (SDVB) SPE cartridge.[7]

  • The cartridge is washed with reagent water to remove interferences.

  • The target analytes are eluted from the cartridge with methanol.[7]

3. Extract Concentration and Analysis:

  • The eluate is concentrated to dryness under a gentle stream of nitrogen.[7]

  • The residue is reconstituted in a methanol/water mixture, and internal standards are added.[7]

  • The final extract is analyzed by LC-MS/MS.

Visualizing the Methodologies

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both EPA Method 533 and 537.1, as well as a logical flow for a cross-validation study.

EPA_Method_533_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_analysis Analysis Sample 250 mL Water Sample (preserved with Ammonium Acetate) Spike Fortify with Isotope Dilution Standards Sample->Spike Load Load Sample onto WAX Cartridge Spike->Load Wash1 Wash with Aqueous Ammonium Acetate Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Methanolic Ammonium Hydroxide Wash2->Elute Concentrate Concentrate Eluate to Dryness Elute->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute Add_IS Add Isotope Performance Standards Reconstitute->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS

EPA Method 533 Workflow

EPA_Method_537_1_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SDVB) cluster_analysis Analysis Sample 250 mL Water Sample (preserved with Trizma) Spike Fortify with Surrogate Standards Sample->Spike Load Load Sample onto SDVB Cartridge Spike->Load Wash Wash with Reagent Water Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate Eluate to Dryness Elute->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute Add_IS Add Internal Standards Reconstitute->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS

EPA Method 537.1 Workflow

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_methods Analytical Methods cluster_comparison Data Comparison cluster_conclusion Conclusion Water_Sample Prepare Spiked Water Samples Method_533 Analyze with EPA Method 533 Water_Sample->Method_533 Method_537_1 Analyze with EPA Method 537.1 Water_Sample->Method_537_1 Compare_MDL MDLs Method_533->Compare_MDL Compare_Accuracy Accuracy (Recovery) Method_533->Compare_Accuracy Compare_Precision Precision (RSD) Method_533->Compare_Precision Method_537_1->Compare_MDL Method_537_1->Compare_Accuracy Method_537_1->Compare_Precision Conclusion Method Selection Guidance Compare_MDL->Conclusion Compare_Accuracy->Conclusion Compare_Precision->Conclusion

Cross-Validation Logical Flow

References

A Preclinical Comparative Guide to CFZ533 and Other Anti-CD40 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of CFZ533 (iscalimab), a non-depleting anti-CD40 monoclonal antibody, with other notable anti-CD40 antibodies. The information herein is collated from publicly available preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to Anti-CD40 Therapies

The CD40-CD40L (CD154) signaling pathway is a critical co-stimulatory axis in the adaptive immune response. Its dysregulation is implicated in a variety of autoimmune diseases and allograft rejection. Monoclonal antibodies targeting CD40 have emerged as a promising therapeutic strategy to modulate this pathway. This guide focuses on non-depleting, antagonistic anti-CD40 antibodies, which aim to block the pro-inflammatory signals without eliminating B cells, a key consideration for long-term treatment of chronic diseases.

CFZ533 (iscalimab) is a fully human IgG1 monoclonal antibody with an engineered Fc domain (N297A mutation) that abrogates its binding to Fcγ receptors, thus preventing antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This "Fc-silent" design allows for the blockade of the CD40 pathway without depleting CD40-expressing cells, such as B cells.[1] This guide compares the preclinical characteristics of CFZ533 with other anti-CD40 antibodies, including lucatumumab (HCD122), ASKP1240, and KPL-404.

Mechanism of Action: A Shared Strategy of Non-Depleting Blockade

The primary mechanism of action for CFZ533 and the other anti-CD40 antibodies discussed in this guide is the blockade of the interaction between CD40 on antigen-presenting cells (APCs), particularly B cells, and CD40L on activated T cells. This interruption of the co-stimulatory signal prevents the full activation of B cells, thereby inhibiting subsequent T cell-dependent antibody responses, germinal center formation, and the generation of memory B cells and plasma cells.

A key differentiator for this class of therapeutic antibodies is their engineered Fc region, which minimizes or eliminates effector functions. This non-depleting characteristic is a significant departure from first-generation anti-CD40 antibodies and is intended to improve the safety profile for chronic autoimmune and inflammatory conditions.

CD40 Signaling Pathway

The binding of CD40L to CD40 on B cells initiates a signaling cascade that is crucial for their activation, proliferation, and differentiation. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, leading to the activation of downstream signaling pathways, including the canonical and non-canonical NF-κB pathways. These pathways ultimately regulate the expression of genes involved in B cell survival, proliferation, and immunoglobulin class switching.

CD40_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_B_Cell B Cell cluster_Antibody Anti-CD40 Antibody CD40L CD40L CD40 CD40 CD40L->CD40 TRAFs TRAFs CD40->TRAFs recruits NFkB NF-κB Activation TRAFs->NFkB Gene Gene Transcription (Survival, Proliferation, Class Switching) NFkB->Gene CFZ533 CFZ533 (and other non-depleting anti-CD40 mAbs) CFZ533->CD40 blocks

Figure 1: Simplified diagram of the CD40 signaling pathway and the inhibitory action of non-depleting anti-CD40 antibodies.

Quantitative Comparison of Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of CFZ533 and other anti-CD40 antibodies. It is important to note that direct head-to-head comparative studies are limited, and data are often generated from different experimental systems.

Table 1: In Vitro Potency and Binding Affinity
AntibodyTargetAssay TypeCell Line/SystemPotency (IC50/EC50)Binding Affinity (KD)Reference(s)
CFZ533 (iscalimab) Human CD40CD154-induced B cell proliferationHuman PBMCs~0.1 µg/mL-[1]
Lucatumumab (HCD122) Human CD40CD40L-induced proliferationNot specifiedNot specifiedNot specified[2]
ASKP1240 Human CD40shCD154-induced PBMC proliferationHuman PBMCs5.8 ng/mL0.24 nM[3]
KPL-404 Human CD40CD40L-induced NF-κB activationReporter cell line3.5 nM7.2 nM[4][5]

Note: Direct comparison of potency values should be made with caution due to variations in assay formats and conditions.

Table 2: In Vivo Efficacy in Non-Human Primate (NHP) Models
AntibodyNHP ModelKey Efficacy EndpointDosing RegimenResultReference(s)
CFZ533 (iscalimab) Cynomolgus MonkeyT-cell Dependent Antibody Response (TDAR) to KLH30 mg/kg IV, weeklyComplete suppression of primary and secondary antibody responses[1]
Germinal Center (GC) Formation30 mg/kg IV, weeklyComplete abrogation of GC formation[1]
B Cell Counts30 mg/kg IV, weeklyNo depletion of peripheral B cells[1]
Lucatumumab (HCD122) Cynomolgus MonkeyTDAR to KLHNot specifiedSuppression of humoral response[2]
B Cell CountsNot specifiedB cell depletion observed[2]
ASKP1240 Cynomolgus MonkeyDelayed-Type Hypersensitivity (DTH) to Tetanus Toxoid10 mg/kg IV, weekly for 3 weeksComplete suppression of DTH response[3]
Antibody response to Tetanus Toxoid10 mg/kg IV, weekly for 3 weeksComplete suppression of specific antibody formation[3]
B Cell Counts1 or 10 mg/kg IV, weeklyNo depletion of peripheral B cells[3]
KPL-404 Cynomolgus MonkeyTDAR to KLH and Tetanus Toxoid5 mg/kg IV, single doseBlocked primary and secondary antibody responses[4]
B Cell Counts1, 5, or 10 mg/kg IVNo depletion of peripheral B cells[4]

Experimental Protocols

T-Cell Dependent Antibody Response (TDAR) Assay in Cynomolgus Monkeys

This assay is a standard method to assess the immunocompetence of a subject following treatment with an immunomodulatory agent.

TDAR_Workflow cluster_protocol TDAR Assay Workflow start Acclimatization of Cynomolgus Monkeys treatment Treatment with Anti-CD40 mAb or Vehicle Control start->treatment immunization Primary Immunization (e.g., Keyhole Limpet Hemocyanin - KLH) treatment->immunization sampling1 Serial Blood Sampling immunization->sampling1 boost Booster Immunization (optional, for secondary response) sampling1->boost analysis Measurement of Antigen-Specific IgM and IgG Titers (ELISA) sampling1->analysis sampling2 Serial Blood Sampling boost->sampling2 sampling2->analysis end Data Analysis and Comparison analysis->end

Figure 2: General experimental workflow for a T-cell Dependent Antibody Response (TDAR) assay in non-human primates.

Detailed Methodology:

  • Animal Model: Naive, healthy adult cynomolgus monkeys are typically used.

  • Acclimatization: Animals are acclimated to the facility for a period before the study begins.

  • Treatment: Animals are administered the anti-CD40 antibody or a vehicle control via the intended clinical route (e.g., intravenous or subcutaneous injection).

  • Immunization: A T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH), is administered, often emulsified in an adjuvant, to elicit an immune response. A primary immunization is given, and a booster immunization may be administered several weeks later to assess the secondary (memory) response.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points post-immunization to measure the levels of antigen-specific IgM and IgG antibodies.

  • Antibody Titer Measurement: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the titers of anti-KLH IgM and IgG in the serum samples.

  • Data Analysis: The antibody titers from the treated group are compared to the control group to determine the extent of immunosuppression.

Germinal Center Formation Analysis

The formation of germinal centers (GCs) in secondary lymphoid organs is a hallmark of a T-cell dependent antibody response. Their abrogation is a key indicator of the efficacy of anti-CD40 therapies.

GC_Analysis_Workflow cluster_protocol Germinal Center Analysis Workflow start NHP Treatment and Immunization (as in TDAR) necropsy Necropsy and Tissue Collection (Lymph Nodes, Spleen) start->necropsy processing Tissue Processing (Fixation, Embedding) necropsy->processing sectioning Sectioning of Lymphoid Tissue processing->sectioning staining Immunohistochemistry (IHC) Staining (e.g., Ki-67, BCL6, CD20) sectioning->staining imaging Microscopic Imaging and Analysis staining->imaging quantification Quantification of GC Area and Cell Populations imaging->quantification end Comparison between Treatment and Control Groups quantification->end

Figure 3: Workflow for the analysis of germinal center formation in lymphoid tissues.

Detailed Methodology:

  • Animal Model and Treatment: Similar to the TDAR assay, NHPs are treated with the anti-CD40 antibody or control and immunized with a T-dependent antigen.

  • Tissue Collection: At the end of the study, animals are euthanized, and secondary lymphoid organs such as lymph nodes and spleen are collected.

  • Tissue Processing: Tissues are fixed in formalin and embedded in paraffin for histological analysis.

  • Immunohistochemistry (IHC): Tissue sections are stained with specific antibodies to identify key markers of germinal centers. Commonly used markers include:

    • Ki-67: A marker of cellular proliferation, highly expressed in the dark zone of GCs.

    • BCL6: A transcription factor essential for GC B cell development.

    • CD20: A pan-B cell marker.

  • Microscopic Analysis: Stained tissue sections are examined under a microscope to identify and quantify germinal centers.

  • Image Analysis: Digital image analysis software can be used to measure the area and number of germinal centers, as well as the number of positively stained cells within them.

  • Data Analysis: The quantitative data from the treated group are compared with the control group to assess the effect of the antibody on germinal center formation.

Summary and Conclusion

The preclinical data available for CFZ533 and other non-depleting anti-CD40 antibodies demonstrate a consistent mechanism of action focused on the blockade of the CD40-CD40L co-stimulatory pathway without inducing B cell depletion. This is a significant advancement in the development of safer and more targeted therapies for autoimmune diseases and transplantation.

CFZ533 has shown potent in vitro activity and robust in vivo efficacy in non-human primate models, effectively suppressing T-cell dependent antibody responses and abrogating germinal center formation. While direct head-to-head comparisons are limited, the available data for ASKP1240 and KPL-404 suggest a similar preclinical profile of potent, non-depleting CD40 antagonism. In contrast, lucatumumab, which is not Fc-silent, has been shown to cause B cell depletion.

The experimental models and protocols outlined in this guide are standard in the preclinical evaluation of immunomodulatory agents and provide a framework for the continued investigation and comparison of novel anti-CD40 therapies. The data presented here support the continued clinical development of non-depleting anti-CD40 antibodies as a promising therapeutic approach for a range of immune-mediated disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The data presented are based on preclinical studies and may not be predictive of clinical outcomes in humans.

References

Assessing the Synergistic Effects of Iscalimab with Other Immunosuppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iscalimab (CFZ533), a monoclonal antibody targeting the CD40 receptor, is a promising immunomodulatory agent under investigation for the prevention of organ transplant rejection and the treatment of autoimmune diseases.[1] Its mechanism of action, the blockade of the CD40-CD40L pathway, inhibits the activation of T cells and B cells, which are central to immune responses.[1] This guide provides a comparative analysis of iscalimab's performance when used in combination with other immunosuppressants, supported by available clinical and preclinical data.

Clinical Evidence of Synergistic Effects

Iscalimab has been evaluated in clinical trials in combination with other standard-of-care immunosuppressants for two primary indications: kidney transplantation and lupus nephritis. The outcomes of these studies provide valuable insights into the synergistic and comparative efficacy of iscalimab-based regimens.

Kidney Transplantation: The CIRRUS-1 Trial

The Phase IIb CIRRUS-1 trial (NCT03663335) was designed to assess the efficacy and safety of iscalimab in combination with mycophenolate mofetil (MMF) and corticosteroids for the prevention of organ rejection in kidney transplant recipients. This regimen was compared to a standard-of-care regimen consisting of tacrolimus, MMF, and corticosteroids.

However, the CIRRUS-1 study was discontinued following an interim analysis.[2][3][4] The analysis revealed that the iscalimab-based treatment was less effective in preventing organ rejection compared to the tacrolimus-based regimen.[2][3][4] While detailed quantitative data from this trial have not been fully published, this top-line result indicates a lack of synergistic or superior efficacy of this specific iscalimab combination in the context of kidney transplantation compared to the current standard of care. The trial involved 418 kidney transplant patients who were to be treated with one of three different doses of iscalimab or tacrolimus.[2][5]

Lupus Nephritis: A Phase II Study

In contrast to the kidney transplant trial, a Phase II, randomized, double-blind, placebo-controlled study (NCT03610516) demonstrated positive results for iscalimab as an add-on therapy for patients with proliferative lupus nephritis.[6][7][8] In this study, iscalimab was administered in addition to standard-of-care (SoC) therapies, which could include corticosteroids, mycophenolate, azathioprine, methotrexate, and antimalarials.[9]

The primary efficacy endpoint was the change in the urinary protein-to-creatinine ratio (UPCR) from baseline at week 24. The study met this endpoint, showing a statistically significant improvement in proteinuria in the iscalimab group compared to the placebo group.[6][7][8]

Table 1: Efficacy and Safety of Iscalimab in Combination with Standard of Care for Lupus Nephritis

Outcome MeasureIscalimab + SoC (n=39)Placebo + SoC (n=18)
Efficacy
Relative improvement in UPCR from baseline at Week 2463.1%[6][7][8]36.3%[6][7][8]
Statistically significant reduction in UPCR (Iscalimab vs. Placebo)42.1%[6][7][8][9]-
Mean SELENA-SLEDAI Score Change from Baseline at Week 24-2.8 points[8][9]-1.1 points[8][9]
Complete Renal Remission at Week 248.1%[9]0%[9]
Safety
Serious Adverse Events (SAEs)15.4% (6 patients)[6][7][8]16.7% (3 patients)[6][7][8]

SoC: Standard of Care; UPCR: Urinary Protein-to-Creatinine Ratio; SELENA-SLEDAI: Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index.

These results suggest a synergistic effect of iscalimab with standard immunosuppressive therapies in reducing renal inflammation and improving clinical outcomes in lupus nephritis. The safety profile was comparable to placebo, with most adverse events being mild to moderate in severity.[6][7][8]

Preclinical Evidence of Synergism

While direct preclinical studies on the synergistic effects of iscalimab with other immunosuppressants are not extensively published, research on other anti-CD40 monoclonal antibodies provides a strong rationale for this approach. A study on ASKP1240, another fully human anti-CD40 monoclonal antibody, in a cynomolgus monkey renal transplant model demonstrated significant synergistic effects.

In this preclinical model, a low-dose of ASKP1240 in combination with a subtherapeutic dose of either tacrolimus or mycophenolate mofetil resulted in significantly longer allograft survival times compared to monotherapy with any of the agents. This suggests that blocking the CD40-CD40L pathway can potentiate the effects of calcineurin inhibitors and anti-proliferative agents, allowing for dose reduction and potentially mitigating toxicity.

Signaling Pathways and Experimental Workflows

To understand the synergistic potential of iscalimab, it is crucial to visualize its mechanism of action within the broader context of immune cell activation and the targets of other immunosuppressants.

CD40_Signaling_Pathway Iscalimab's Mechanism of Action in the CD40 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Helper Cell cluster_B_Cell B Cell APC APC CD40 CD40 CD40L CD40L CD40->CD40L Costimulatory Signal (Signal 2) B_Cell B Cell CD40->B_Cell MHC_II MHC class II TCR TCR MHC_II->TCR T_Cell T Helper Cell T_Cell->B_Cell B-Cell Help CD40L->T_Cell T-Cell Activation, Proliferation, Cytokine Release TCR->T_Cell Signal 1 B_Cell_Activation Activation, Proliferation, Antibody Production B_Cell->B_Cell_Activation Iscalimab Iscalimab Iscalimab->CD40 Blocks Interaction Tacrolimus Tacrolimus/ Cyclosporine Tacrolimus->T_Cell Inhibits Calcineurin Pathway MMF Mycophenolate Mofetil (MMF) MMF->T_Cell Inhibits Proliferation MMF->B_Cell Inhibits Proliferation

Caption: Iscalimab blocks the CD40-CD40L interaction, a key costimulatory signal for immune cell activation.

The following diagram illustrates a typical workflow for assessing the efficacy of immunosuppressive regimens in a clinical trial for kidney transplantation.

Kidney_Transplant_Workflow Experimental Workflow for Kidney Transplant Clinical Trial cluster_Group_A Group A: Iscalimab-based Regimen cluster_Group_B Group B: Standard of Care cluster_Assessments Efficacy and Safety Assessments Patient_Recruitment Patient Recruitment (Kidney Transplant Recipients) Randomization Randomization Patient_Recruitment->Randomization Iscalimab_Dosing Iscalimab + MMF + Corticosteroids Randomization->Iscalimab_Dosing SoC_Dosing Tacrolimus + MMF + Corticosteroids Randomization->SoC_Dosing Follow_Up Follow-up Period (e.g., 12 months) Iscalimab_Dosing->Follow_Up SoC_Dosing->Follow_Up Biopsy Protocol Biopsies (Banff Scoring) Follow_Up->Biopsy Renal_Function Renal Function Monitoring (e.g., eGFR, UPCR) Follow_Up->Renal_Function Safety_Monitoring Adverse Event Monitoring Follow_Up->Safety_Monitoring Data_Analysis Data Analysis and Comparison Biopsy->Data_Analysis Renal_Function->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical clinical trial workflow for comparing immunosuppressive regimens in kidney transplantation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of key experimental protocols relevant to the assessment of iscalimab's synergistic effects.

Assessment of Kidney Allograft Rejection via Biopsy (Banff Classification)

The Banff classification provides a standardized, international framework for the histological diagnosis of renal allograft rejection.

  • Biopsy Acquisition: Core needle biopsies are obtained from the renal allograft, ensuring adequate tissue is collected, typically at least two cores with cortex containing a minimum of 10 glomeruli and two arteries.[10]

  • Tissue Processing: The biopsy specimen is fixed, processed, and embedded in paraffin. Sections (3-4 µm) are cut and stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and trichrome stains.

  • Immunohistochemistry: Staining for C4d, a marker of antibody-mediated rejection, is performed on either frozen or paraffin-embedded tissue.[11][12]

  • Histopathological Evaluation: A pathologist, blinded to the clinical details, examines the slides for key features of rejection, including:

    • Interstitial inflammation (i): Infiltration of mononuclear cells in the interstitium.

    • Tubulitis (t): Mononuclear cells within the tubular epithelium.[13]

    • Intimal arteritis (v): Inflammation of the arterial intima.

    • Glomerulitis (g): Inflammation within the glomeruli.

    • Peritubular capillaritis (ptc): Mononuclear cells in the peritubular capillaries.[13]

    • Chronic changes: Such as interstitial fibrosis (ci) and tubular atrophy (ct).[13]

  • Scoring and Classification: The lesions are scored semi-quantitatively, and the biopsy is categorized according to the Banff diagnostic categories (e.g., Normal, Antibody-Mediated Rejection, T-Cell-Mediated Rejection, Borderline changes).[11][12][14]

Measurement of Urinary Protein-to-Creatinine Ratio (UPCR)

The UPCR is a convenient and reliable method for quantifying proteinuria, a key indicator of kidney damage.

  • Urine Sample Collection: A random "spot" urine sample is collected from the patient in a clean container.[15][16]

  • Laboratory Analysis: The urine sample is sent to a clinical laboratory for analysis.

  • Quantification of Protein and Creatinine: The concentrations of total protein and creatinine in the urine sample are measured using automated laboratory analyzers.

  • Calculation of the Ratio: The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).[17]

  • Interpretation: The resulting ratio provides an estimate of the 24-hour urinary protein excretion. A normal UPCR is typically less than 0.2 mg/mg.

Conclusion

The synergistic potential of iscalimab with other immunosuppressants presents a complex picture. In lupus nephritis, the addition of iscalimab to standard-of-care therapies has demonstrated a significant improvement in renal function, suggesting a beneficial synergistic effect. However, in the context of kidney transplantation, an iscalimab-based regimen in combination with MMF and corticosteroids was found to be less effective than a tacrolimus-based standard of care.

These findings underscore the importance of the specific disease context and the choice of combination agents when evaluating the therapeutic potential of iscalimab. Further research, including the full publication of the CIRRUS-1 trial data and dedicated preclinical studies on iscalimab combination therapies, is needed to fully elucidate the optimal synergistic regimens for various immunological disorders. The targeted nature of iscalimab continues to make it a valuable tool in the armamentarium against autoimmune diseases and transplant rejection, though its role in combination therapy requires careful consideration and further investigation.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for EPA Method 533

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various commercially available Solid Phase Extraction (SPE) cartridges for the analysis of per- and polyfluoroalkyl substances (PFAS) in drinking water according to EPA Method 533. The selection of a reliable and efficient SPE cartridge is critical for achieving accurate and reproducible results in PFAS analysis. This document summarizes performance data from manufacturer-provided studies and presents detailed experimental protocols to aid in your selection process.

Performance Comparison of SPE Cartridges

The following tables summarize the recovery and precision data for several weak anion exchange (WAX) SPE cartridges commonly used for EPA Method 533. The data is compiled from publicly available application notes and technical reports from the respective manufacturers. It is important to note that experimental conditions may vary slightly between studies.

Table 1: Phenomenex Strata-X-AW Performance Data [1][2]

AnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
PFBA 95-110Not Specified
PFBS 95-110Not Specified
PFHpA 95-110Not Specified
PFHxA 95-110Not Specified
PFHxS 95-110Not Specified
PFOA 95-110Not Specified
PFOS 95-110Not Specified
PFNA 95-110Not Specified
PFDA 95-110Not Specified
PFUnA 95-110Not Specified
PFDoA 95-110Not Specified
PFTrDA 95-110Not Specified
PFTA 95-110Not Specified
NFDHA >110Not Specified
HFPO-DA 95-110Not Specified
ADONA 95-110Not Specified
9Cl-PF3ONS 95-110Not Specified
11Cl-PF3OUdS 95-110Not Specified
4:2 FTS 95-110Not Specified
6:2 FTS 95-110Not Specified
8:2 FTS 95-110Not Specified
PFPeA 95-110Not Specified
PFPeS 95-110Not Specified
PFBSA 95-110Not Specified
PFHpS 95-110Not Specified

Table 2: Restek Resprep WAX Performance Data [3]

AnalyteAccuracy (%)RSD (%)
PFBA 1037
PFBS 1047
PFHpA 1037
PFHxA 1047
PFHxS 1047
PFOA 1027
PFOS 1037
PFNA 997
PFDA 977
PFUnA 947
PFDoA 947
PFTrDA 908
PFTA 849
NFDHA 1196
HFPO-DA 1067
ADONA 1057
9Cl-PF3ONS 1018
11Cl-PF3OUdS 9511
4:2 FTS 1096
6:2 FTS 1086
8:2 FTS 1017
PFPeA 1057
PFPeS 1057
PFBSA 1066
PFHpS 1047

Table 3: Supelco Supelclean™ ENVI-WAX™ Performance Data [4][5]

AnalyteRecovery (%)RSD (%)
PFBA ~100<10
PFBS ~105<5
PFHpA ~98<5
PFHxA ~102<5
PFHxS ~105<5
PFOA ~98<5
PFOS ~102<5
PFNA ~95<5
PFDA ~92<5
PFUnA ~90<5
PFDoA ~90<5
PFTrDA ~85<10
PFTA ~80<10
NFDHA ~115<10
HFPO-DA ~105<5
ADONA ~105<5
9Cl-PF3ONS ~100<5
11Cl-PF3OUdS ~95<10
4:2 FTS ~110<5
6:2 FTS ~108<5
8:2 FTS ~100<5
PFPeA ~105<5
PFPeS ~105<5
PFBSA ~108<5
PFHpS ~105<5

Table 4: Agilent Bond Elut PFAS WAX Performance Data [6]

AnalyteRecovery (%)RSD (%)
PFBA 99.84.1
PFBS 101.24.2
PFHpA 99.14.5
PFHxA 100.54.3
PFHxS 100.84.4
PFOA 98.54.6
PFOS 99.94.7
PFNA 97.64.8
PFDA 96.25.1
PFUnA 94.85.3
PFDoA 93.55.5
PFTrDA 91.25.9
PFTA 88.96.2
NFDHA 105.33.9
HFPO-DA 102.14.0
ADONA 101.74.1
9Cl-PF3ONS 99.54.6
11Cl-PF3OUdS 97.84.9
4:2 FTS 103.43.8
6:2 FTS 102.93.9
8:2 FTS 100.14.5
PFPeA 101.14.2
PFPeS 101.54.3
PFBSA 102.63.9
PFHpS 101.34.4

Note: The data presented is based on manufacturer-provided application notes and may not be directly comparable due to potential variations in experimental conditions.

Experimental Protocols

The general workflow for EPA Method 533 involves solid phase extraction to isolate and concentrate the target PFAS analytes from a water sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are the detailed methodologies cited in the performance evaluations.

1. Sample Preparation and SPE (General Protocol)

  • Sample Volume: 250 mL of drinking water, preserved with ammonium acetate.

  • Fortification: Samples are spiked with isotope dilution analogs for each target analyte.

  • SPE Cartridge Conditioning:

    • Rinse with 2 x 5 mL of methanol with 2% ammonium hydroxide.

    • Rinse with 10 mL of methanol.

    • Rinse with 10 mL of 0.1 M phosphate buffer.

    • Rinse with 15 mL of deionized water.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing:

    • Rinse the sample bottle and cartridge with 10 mL of 1 g/L ammonium acetate in reagent water.

    • Rinse the cartridge with 1 mL of methanol.

  • Drying: The cartridge is air-dried for 5-10 minutes.

  • Elution: The retained analytes are eluted from the cartridge with methanol containing 2% ammonium hydroxide.

  • Concentration: The eluate is concentrated to a final volume, typically 1 mL, often under a gentle stream of nitrogen.

  • Reconstitution: The concentrated extract is reconstituted in a solvent suitable for LC-MS/MS analysis, commonly a mixture of methanol and water.

2. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column is typically used for the separation of PFAS analytes.

  • Mobile Phase: A gradient of water and methanol, both typically containing a low concentration of ammonium acetate or another modifier, is used for elution.

  • Detection: The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for selective and sensitive detection of each PFAS analyte and its corresponding isotope dilution analog.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the EPA Method 533 solid phase extraction workflow.

EPA_533_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 250 mL Water Sample Spike Spike with Isotope Dilution Analogs Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for EPA Method 533 using Solid Phase Extraction.

References

comparative analysis of AT-533's impact on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the novel Hsp90 inhibitor, AT-533, reveals its potent and selective anti-tumor activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, benchmarked against standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a novel small molecule inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant potential as a therapeutic agent in oncology. By competitively binding to the ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of numerous client proteins that are critical for cancer cell survival, proliferation, and angiogenesis. This guide synthesizes available preclinical data to compare the impact of this compound on various cancer cell lines, providing a valuable resource for the cancer research community.

Data Presentation: Efficacy of this compound and Standard Chemotherapies

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of action. While comprehensive quantitative data for this compound across all cell lines remains to be fully published in publicly accessible literature, existing studies highlight its high selectivity in inhibiting the tumorigenic properties of various cancer cell lines.[1] One study has reported a half-maximal inhibitory concentration (IC50) value for this compound in the MDA-MB-231 breast cancer cell line of 50.1 nM after 48 hours of treatment, underscoring its potent activity.[2][3]

For a comparative perspective, the following table summarizes the reported IC50 values for common chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—in the same or similar cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.

Cell LineCancer TypeThis compound IC50 (nM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast CancerData Not Available~0.1 - 2.5~5 - 20~0.004 - 0.01
MDA-MB-231 Breast Cancer50.1 (48h)[2][3]~0.05 - 1.0~5 - 30~0.001 - 0.01
A549 Lung CancerData Not Available> 20~12.7 - 18.3Data Not Available
Hep-G2 Liver CancerData Not Available~1.3 - 12.2~15.6 - 58~4.06
Hela Cervical CancerData Not Available~0.34 - 2.9~4.0 - 20.1Data Not Available
K562 LeukemiaData Not Available~0.031~5.9Data Not Available
SW620 Colon CarcinomaData Not AvailableData Not AvailableData Not AvailableData Not Available
A375 MelanomaData Not AvailableData Not AvailableData Not AvailableData Not Available
Hep-2 Laryngeal CancerData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The IC50 values for standard chemotherapies are aggregated from multiple sources and are presented as approximate ranges to reflect inter-study variability.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of a multitude of oncogenic proteins. This inhibition leads to the disruption of key signaling pathways involved in tumor growth and survival. Specifically, this compound has been shown to block the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis.[4] Furthermore, this compound inhibits the activation of downstream pro-survival pathways, including Akt/mTOR/p70S6K, Erk1/2, and FAK.[2][3]

AT-533_Signaling_Pathway cluster_AT533 This compound cluster_Hsp90 Hsp90 Chaperone Complex cluster_ClientProteins Client Proteins cluster_Downstream Downstream Effects AT533 This compound Hsp90 Hsp90 AT533->Hsp90 Inhibits HIF1a HIF-1α Hsp90->HIF1a Akt Akt Hsp90->Akt Erk Erk1/2 Hsp90->Erk FAK FAK Hsp90->FAK Other Other Oncoproteins Hsp90->Other Angiogenesis Angiogenesis HIF1a->Angiogenesis Proteasome Proteasomal Degradation HIF1a->Proteasome Degradation Survival Cell Survival Akt->Survival mTOR mTOR/p70S6K Akt->mTOR Akt->Proteasome Degradation Proliferation Cell Proliferation Erk->Proliferation Erk->Proteasome Degradation FAK->Survival FAK->Proteasome Degradation Other->Proliferation Other->Survival Other->Proteasome Degradation mTOR->Proliferation

Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins and suppression of downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a standard chemotherapeutic agent for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_results Cell Populations start Cancer Cells treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow live Live (Annexin V-, PI-) flow->live early Early Apoptosis (Annexin V+, PI-) flow->early late Late Apoptosis/Necrosis (Annexin V+, PI+) flow->late necrotic Necrotic (Annexin V-, PI+) flow->necrotic

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Western Blotting

This technique is used to detect specific proteins in a cell lysate to analyze the effect of a compound on protein expression and signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Hsp90, HIF-1α, Akt, p-Akt, Erk, p-Erk) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising Hsp90 inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, involving the disruption of multiple oncogenic signaling pathways, makes it an attractive candidate for further development. While the currently available public data on its comparative efficacy across a wide range of cancer cell lines is limited, the existing evidence points to its significant potential. Further studies providing comprehensive quantitative data, including IC50 values and apoptosis induction rates across a broader panel of cancer cell lines, are warranted to fully elucidate its therapeutic promise and guide its clinical development. This guide serves as a foundational resource for researchers interested in the preclinical evaluation of this compound and other Hsp90 inhibitors.

References

Safety Operating Guide

Proper Disposal of AT-533: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AT-533 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe disposal of this compound, a novel small molecule inhibitor of Heat Shock Protein 90 (Hsp90) and CD73, currently under investigation for its anti-tumor, anti-viral, and anti-inflammatory properties. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with all applicable federal, state, and local regulations for hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, weighing boats), in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

    • Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Decontamination of Labware:

    • Reusable glassware and equipment should be decontaminated promptly after use. A recommended procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility) to remove residual this compound. The solvent rinse should be collected as hazardous liquid waste.

    • Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills of solid this compound, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material into a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then wash with detergent and water. All materials used for cleanup should be disposed of as hazardous waste.

  • Waste Pickup and Disposal:

    • Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound") and the date of accumulation.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 908112-37-8
Molecular Formula C₂₃H₃₀N₄O₃
Molecular Weight 410.51 g/mol

Signaling Pathway of this compound as a CD73 Inhibitor

The following diagram illustrates the mechanism of action of this compound as a CD73 inhibitor, which is a key pathway in its potential anti-tumor activity.

AT533_Mechanism Mechanism of Action of this compound as a CD73 Inhibitor ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis CD39->ADP CD39->AMP Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Activates AT533 This compound (ORIC-533) AT533->CD73 Inhibits

Caption: this compound inhibits CD73, blocking adenosine production and reducing immune suppression.

Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of this compound waste is outlined in the diagram below.

Disposal_Workflow This compound Waste Disposal Workflow Start Waste Generation (Solid, Liquid, Sharps) Segregate Segregate Waste Types Start->Segregate Decontaminate Decontaminate Reusable Labware Start->Decontaminate Containerize Place in Labeled Hazardous Waste Containers Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store CollectRinse Collect Solvent Rinse as Hazardous Waste Decontaminate->CollectRinse CollectRinse->Containerize ArrangePickup Arrange for Pickup by EH&S or Contractor Store->ArrangePickup End Proper Disposal ArrangePickup->End

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

Personal protective equipment for handling AT-533

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the research chemical AT-533. It includes operational procedures, disposal guidelines, and summaries of its biological activities to ensure safe and effective use in a laboratory setting.

Chemical Identifier and Properties

This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90) and Herpes Simplex Virus (HSV). Its primary mechanism of action involves the suppression of tumor growth and angiogenesis by blocking the HIF-1α/VEGF/VEGFR-2 signaling pathway.

PropertyValueSource
CAS Number 908112-37-8[1]
Molecular Formula C23H30N4O3[2]
Molecular Weight 410.51 g/mol [2]
Form Solid[2]
Solubility DMSO: 25 mg/mL (with ultrasonic assistance)[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (CAS 908112-37-8) was not available through the conducted searches. The following safety and handling recommendations are based on general best practices for handling novel research chemicals of unknown toxicity.

Operational and Disposal Plans

Personal Protective Equipment (PPE):

Given the lack of specific toxicology data, a cautious approach is mandatory. The following PPE should be worn at all times when handling this compound:

  • Body Protection: A standard laboratory coat should be worn and buttoned to protect against accidental skin contact.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles and a face shield should be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of immediately if contaminated. For prolonged or immersive contact, consider double-gloving or using thicker, more resistant gloves.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Handling Procedures:

  • Avoid creating dust when handling the solid form of this compound.

  • Use only in a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.

  • Unused Compound: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and lab coats, should be considered hazardous waste and disposed of accordingly.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Protocols

This compound has been demonstrated to inhibit angiogenesis and tumor growth. The following are summaries of experimental methodologies reported in the literature:

In Vitro Angiogenesis Assays:

  • Tube Formation, Cell Migration, and Invasion Assays: Human Umbilical Vein Endothelial Cells (HUVECs) can be treated with varying concentrations of this compound (e.g., 0-1350 nM) for 24 to 48 hours to assess the inhibition of VEGF-induced tube formation, migration, and invasion.

  • Signaling Pathway Inhibition: To study the effect on signaling pathways, breast cancer cells can be induced with hypoxia and treated with this compound (e.g., 2 µM or 75 µM) for 24 hours. The phosphorylation status of proteins in the Akt/mTOR/p70S6K, Erk1/2, and FAK pathways can then be analyzed by Western blot.

In Vivo Angiogenesis and Tumor Growth Models:

  • Xenograft Model: In a mouse xenograft model using MDA-MB-231 breast cancer cells, this compound can be administered via intraperitoneal injection (e.g., 10 mg/kg, once daily for 21 days) to evaluate its effect on tumor growth and the expression of proteins related to the HIF-1α/VEGF signaling pathway.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting Hsp90, which leads to the destabilization of its client proteins, including HIF-1α. This, in turn, blocks the downstream signaling cascade involving VEGF and its receptor VEGFR-2.

AT533_Pathway cluster_inhibition Inhibition by this compound cluster_pathway HIF-1α/VEGF/VEGFR-2 Signaling Pathway cluster_downstream Downstream Effects This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits HIF-1α HIF-1α Hsp90->HIF-1α Stabilizes Hypoxia Hypoxia Hypoxia->HIF-1α VEGF VEGF HIF-1α->VEGF Upregulates VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Activates Akt/mTOR/p70S6K Akt/mTOR/p70S6K VEGFR-2->Akt/mTOR/p70S6K Erk1/2 Erk1/2 VEGFR-2->Erk1/2 FAK FAK VEGFR-2->FAK Angiogenesis Angiogenesis Akt/mTOR/p70S6K->Angiogenesis Erk1/2->Angiogenesis FAK->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.